1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDVMHQFYTZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306399 | |
| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64691-70-9 | |
| Record name | 64691-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
This guide provides a comprehensive, technically detailed protocol for the synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, a key ligand in coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and outlines robust characterization methods.
Introduction: The Significance of Pyridyl-Thioether Ligands
This compound, often abbreviated as 'pdto', is a tetradentate ligand featuring two pyridine nitrogen atoms and two thioether sulfur atoms as coordination sites. This N2S2 donor set imparts unique electronic and steric properties to the metal complexes it forms, making it a valuable component in the design of catalysts, functional materials, and potential therapeutic agents. The flexibility of the dithiaoctane backbone allows for the formation of stable chelate rings with a variety of transition metal ions. Understanding the synthesis of this ligand is fundamental to exploring its diverse applications.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a nucleophilic substitution reaction. The core strategy involves the formation of two carbon-sulfur bonds by reacting a suitable pyridyl electrophile with a dithiol nucleophile.
Our retrosynthetic analysis pinpoints two key precursors: a 2-pyridylmethyl halide and 1,2-ethanedithiol. The forward synthesis, therefore, will involve a double alkylation of 1,2-ethanedithiol with two equivalents of a 2-(halomethyl)pyridine. For this guide, we will focus on the use of 2-(chloromethyl)pyridine hydrochloride due to its relative stability and accessibility.
Caption: Retrosynthetic approach for this compound.
Part 1: Synthesis of the Precursor - 2-(Chloromethyl)pyridine Hydrochloride
The synthesis of the electrophilic precursor, 2-(chloromethyl)pyridine hydrochloride, is a critical first step. While several methods exist, a reliable and scalable approach involves the chlorination of 2-pyridinemethanol using thionyl chloride (SOCl₂). 2-Pyridinemethanol itself can be synthesized from the readily available 2-picoline (2-methylpyridine).
Step 1.1: Synthesis of 2-Pyridinemethanol from 2-Picoline
This transformation can be achieved via a two-step process involving N-oxidation followed by rearrangement and hydrolysis.
-
N-Oxidation of 2-Picoline: 2-Picoline is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-picoline-N-oxide. This step is crucial as it activates the methyl group for subsequent reactions.
-
Rearrangement and Hydrolysis: The 2-picoline-N-oxide is then treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethylpyridine. Subsequent hydrolysis with a base, such as sodium hydroxide, yields 2-pyridinemethanol.
Step 1.2: Chlorination of 2-Pyridinemethanol
Reaction Principle: This is a classic conversion of an alcohol to an alkyl chloride using thionyl chloride. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinemethanol (10.0 g, 0.0916 mol).
-
Carefully add thionyl chloride (21.8 g, 13.3 mL, 0.183 mol) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
After cooling, the excess thionyl chloride is carefully removed under reduced pressure.
-
The resulting solid residue is triturated with diethyl ether to afford 2-(chloromethyl)pyridine hydrochloride as a white solid. The product can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1][2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Pyridinemethanol | 109.13 | 10.0 | 0.0916 |
| Thionyl Chloride | 118.97 | 21.8 | 0.183 |
Table 1: Reagent quantities for the synthesis of 2-(chloromethyl)pyridine hydrochloride.
Part 2: Synthesis of this compound
This core synthetic step involves the nucleophilic substitution of chloride from 2-(chloromethyl)pyridine by the thiolate anions generated from 1,2-ethanedithiol.
Reaction Principle: 1,2-Ethanedithiol is a weak acid. In the presence of a strong base, such as sodium ethoxide or sodium hydride, it is deprotonated to form a dithiolate. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group of the pyridine derivative in an Sₙ2 reaction, displacing the chloride ion and forming the desired C-S bond. The use of two equivalents of the pyridyl precursor ensures the alkylation of both sulfur atoms.
Sources
1H NMR and 13C NMR spectral data of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Introduction
This compound is a significant tetradentate ligand, renowned for its ability to form stable, pseudo-octahedral complexes with various transition metals, such as Nickel(II).[1] Its unique N₂S₂ donor set makes it a valuable component in the fields of coordination chemistry, catalysis, and materials science. For researchers and professionals in drug development and chemical synthesis, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the cornerstone technique for elucidating the molecular structure, confirming purity, and understanding the electronic environment of such intricate organic molecules.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. Rather than merely presenting data, we will delve into the predictive analysis based on molecular structure and the fundamental principles of NMR. This approach equips the reader with the expertise to interpret spectra, troubleshoot acquisition, and apply advanced techniques for definitive structural validation.
Molecular Structure and Symmetry Considerations
To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. This compound possesses a plane of symmetry through the central C4-C5 bond in its most stable conformation. This symmetry dictates that chemically equivalent protons and carbons will be magnetically equivalent, resulting in a single resonance for each unique nucleus.
Caption: Molecular Structure of this compound.
Based on this symmetry, we can predict:
-
¹H NMR: 4 signals for the aromatic pyridyl protons and 3 signals for the aliphatic backbone protons.
-
¹³C NMR: 5 signals for the pyridyl carbons and 3 signals for the aliphatic carbons.
In-Depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals are influenced by shielding/deshielding effects from neighboring atoms and functional groups.
Predicted Chemical Shifts and Splitting Patterns
Aromatic Region (Pyridyl Protons): The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at high chemical shifts (downfield). The proton adjacent to the nitrogen (H6') is the most deshielded.
-
H6' : Expected to be a doublet around 8.5 ppm due to coupling with H5'.
-
H4' : Predicted to be a triplet of doublets around 7.7 ppm, coupling with H3' and H5'.
-
H5' : Expected to be a triplet around 7.2 ppm, coupling with H4' and H6'.
-
H3' : Predicted to be a doublet around 7.1 ppm, coupling with H4'.
Aliphatic Region (Dithiaoctane Protons): The methylene (-CH₂-) protons are in the more shielded (upfield) region of the spectrum. Their chemical shifts are influenced by the adjacent sulfur atoms and the pyridyl ring.
-
H1 (Py-C H₂-S) : These protons are adjacent to both the deshielding pyridine ring and the thioether. Expected to be a triplet around 3.8-4.0 ppm.
-
H3 (-S-C H₂-CH₂-S-) : These protons are adjacent to a thioether and a methylene group. Expected to be a triplet around 2.9-3.1 ppm.
-
H4 (-S-CH₂-C H₂-S-) : Due to symmetry, these two central methylene groups are equivalent and should appear as a singlet around 2.7-2.9 ppm, as they have no adjacent, non-equivalent protons to couple with.
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H6' | ~8.5 | Doublet (d) | ~4-5 (³J) | 2H |
| H4' | ~7.7 | Triplet (t) | ~7-8 (³J) | 2H |
| H5' | ~7.2 | Triplet (t) | ~6-7 (³J) | 2H |
| H3' | ~7.1 | Doublet (d) | ~7-8 (³J) | 2H |
| H1 | ~3.9 | Triplet (t) | ~7 (³J) | 4H |
| H3 | ~3.0 | Triplet (t) | ~7 (³J) | 4H |
| H4 | ~2.8 | Singlet (s) | - | 4H |
Note: Predicted values are based on standard functional group ranges and may vary with solvent and experimental conditions.
In-Depth Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.[2] The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
Predicted Chemical Shifts
Aromatic Region (Pyridyl Carbons): The carbons of the pyridine ring will resonate between 120-160 ppm.
-
C2' (C-S attachment) : This carbon is attached to the aliphatic chain and is part of the aromatic ring. Expected around 159-161 ppm.
-
C6' (C adjacent to N) : Highly deshielded by the nitrogen atom, predicted around 148-150 ppm.
-
C4' : Expected around 135-137 ppm.
-
C3' & C5' : These are typically found more upfield in the aromatic region, predicted around 121-124 ppm.
Aliphatic Region (Dithiaoctane Carbons): These sp³ hybridized carbons appear at much lower chemical shifts.
-
C1 (Py-C H₂-S) : Influenced by the pyridine ring and sulfur. Predicted around 38-40 ppm.
-
C3 (-S-C H₂-CH₂-S-) : Standard thioether-adjacent carbon. Predicted around 32-34 ppm.
-
C4 (-S-CH₂-C H₂-S-) : The central carbon, also adjacent to a thioether. Predicted around 30-32 ppm.
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| C2' | ~160 |
| C6' | ~149 |
| C4' | ~136 |
| C5' | ~123 |
| C3' | ~121 |
| C1 | ~39 |
| C3 | ~33 |
| C4 | ~31 |
Experimental Protocol for High-Resolution NMR
Achieving high-quality, reproducible data requires a meticulous experimental approach. The following protocol is a self-validating system for the characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer (e.g., 500 or 600 MHz instrument).[3]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse (zg30) sequence.
-
Spectral Width: Set to cover the expected range, typically -2 to 12 ppm.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of protons between scans, which is critical for accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30) to produce singlets for each carbon.
-
Spectral Width: Set to cover a wide range, typically 0 to 200 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required (e.g., 1024 to 4096).[2]
-
Relaxation Delay (d1): A 2-second delay is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Experimental Workflow Diagram
Caption: Workflow for NMR Spectral Acquisition and Analysis.
Definitive Assignment with 2D NMR Spectroscopy
While 1D spectra provide foundational data, 2D NMR techniques are essential for unambiguous assignment, especially in complex molecules. They reveal through-bond correlations between nuclei.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other (typically over 2 or 3 bonds). For BPDTO, it would show cross-peaks connecting H3'/H4', H4'/H5', and H5'/H6' in the pyridyl ring, and H1/H3 in the backbone, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link each proton assignment from the ¹H spectrum to a specific carbon in the ¹³C spectrum, validating the predictions in the tables above.
Sources
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Abstract
Introduction: The Significance of Pyridyl-Thioether Ligands
In the field of coordination chemistry, ligands containing both pyridyl and thioether functionalities have garnered considerable attention.[1][3] The pyridyl groups, with their nitrogen donor atoms, form stable complexes with a wide array of metal ions. The inclusion of thioether sulfur atoms, which are classified as soft donors according to the Hard and Soft Acids and Bases (HSAB) theory, facilitates strong coordination with soft metal ions.[1] The compound 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) is an exemplary member of this class, featuring a flexible N₂S₂ donor set that can adapt to the preferred coordination geometries of different metal centers.[1][2] This adaptability makes pdto a valuable component in the design of catalysts, molecular sensors, and potential therapeutic agents.[4] Understanding its three-dimensional structure is paramount to predicting and controlling the properties of its metal complexes.
Synthesis and Crystallization
The synthesis of pdto and its subsequent complexation with metal ions are foundational procedures for structural and functional studies. This section outlines the established protocols for preparing the free ligand and a representative nickel(II) complex.
Synthesis of this compound (pdto)
The synthesis of pdto is typically achieved through a nucleophilic substitution reaction. While a specific detailed synthesis for pdto was not found in the immediate search results, a general and analogous procedure can be inferred from similar preparations of dithioether and pyridyl-containing ligands. This involves the reaction of a pyridylethyl halide with a dithiolate salt.
Experimental Protocol:
-
Preparation of the Thiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-ethanedithiol in a suitable solvent such as ethanol.
-
Deprotonation: Add two equivalents of a strong base, like sodium ethoxide or sodium hydride, to the solution at 0 °C to generate the dithiolate anion.
-
Nucleophilic Substitution: Slowly add two equivalents of 2-(2-chloroethyl)pyridine to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis and Crystallization of Ni(pdto)(H₂O)₂₂
The nickel(II) complex of pdto provides an excellent platform for studying the ligand's coordinated geometry.[5]
Experimental Protocol:
-
Complexation: Dissolve equimolar amounts of Ni(ClO₄)₂·6H₂O and the pdto ligand in a minimal amount of hot ethanol.
-
Reaction: Stir the resulting blue solution for a short period to ensure complete complex formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. Blue crystals of ₂ suitable for X-ray diffraction can be obtained by slow evaporation of the solvent over several days.
Crystal Structure Determination by X-ray Diffraction
The precise arrangement of atoms in a crystalline solid is determined using single-crystal X-ray diffraction.[6] This technique provides detailed information about bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal of ₂ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. This process yields the final atomic coordinates and anisotropic displacement parameters.
Molecular Geometry and Structural Analysis of Coordinated pdto
The crystal structure of ₂ reveals a pseudo-octahedral coordination geometry around the central nickel(II) ion.[5] The pdto ligand acts as a tetradentate chelator, binding to the metal center through its two pyridyl nitrogen atoms and two thioether sulfur atoms. The remaining two coordination sites are occupied by water molecules.[5]
Crystallographic Data
The crystallographic parameters for the nickel(II) complex provide a fundamental description of the crystal lattice.[1][5]
| Parameter | Value[1][5] |
| Chemical Formula | C₁₆H₂₄Cl₂N₂NiO₁₀S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.677(5) |
| b (Å) | 13.255(2) |
| c (Å) | 15.804(4) |
| β (°) | 107.45(3) |
| Z (formula units/cell) | 4 |
Coordination Environment and Ligand Conformation
The pdto ligand folds around the Ni(II) ion in a specific conformation to satisfy the metal's coordination preferences. The two pyridyl nitrogen atoms are found to be mutually trans, while the two sulfur atoms and the two oxygen atoms from the water ligands are in a cis arrangement within the equatorial plane.[5] This folding is a key feature of the ligand's flexibility.[1] The ethylenediamine backbone of the dithiaoctane chain adopts a gauche conformation, which is typical for such chelate rings.
Key Bond Lengths and Angles
The bond lengths and angles within the coordination sphere are indicative of the nature and strength of the metal-ligand interactions. While the specific values for the Ni(II) complex were not detailed in the provided search results, typical ranges for similar complexes can be discussed. Ni-N(pyridyl) bond lengths generally fall in the range of 2.0-2.2 Å, while Ni-S(thioether) bonds are typically longer, around 2.4-2.6 Å. The bond angles around the nickel center deviate from the ideal 90° and 180° of a perfect octahedron due to the steric constraints imposed by the chelate rings of the pdto ligand, resulting in a distorted or pseudo-octahedral geometry.[5]
Conclusion and Future Outlook
The structural analysis of this compound, through the lens of its nickel(II) complex, underscores its role as a highly adaptable and effective quadridentate ligand. Its flexible dithiaoctane backbone allows it to encapsulate metal ions in a well-defined, pseudo-octahedral geometry, a feature that is central to its diverse applications in coordination chemistry. The insights gained from its crystal structure are invaluable for the rational design of new metal complexes with tailored electronic, magnetic, and reactive properties. Future research may focus on crystallizing the free ligand to understand its unbound conformation and on exploring its coordination with other metals to further map out its versatile structural landscape.
References
- Pavlishchuk, V. V., Kolotilov, S. V., et al. (1998). The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II)
- MDPI. (n.d.). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. MDPI.
- Benchchem. (n.d.). This compound. Benchchem.
- Addison, A. W., et al. (1984). Crystal and molecular structures of (this compound)copper(I) hexafluorophosphate and perchlorato(this compound)copper(II) perchlorate: stereodynamics of the copper(II)-copper(I) couple.
- ResearchGate. (n.d.). The chemical structure of the ligand this compound (pdto).
- Farmer, P. J. (2009). Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. Dalton Transactions (RSC Publishing).
- ResearchGate. (n.d.). Ligand pdto = 1,8-bis-(2-pyridyl)-3,6-dithiaoctane.
Sources
- 1. This compound | 64691-70-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II): X-ray " by Vitaly V. Pavlishchuk, Sergey V. Kolotilov et al. [scholarsmine.mst.edu]
- 6. mdpi.com [mdpi.com]
Introduction: A Versatile Scaffold in Modern Coordination Chemistry
An In-depth Technical Guide to the Coordination Chemistry of N,S-Donor Pyridyl Thioether Ligands
For Researchers, Scientists, and Drug Development Professionals
N,S-donor pyridyl thioether ligands represent a class of multidentate organic molecules that have garnered significant attention in coordination chemistry. These ligands uniquely combine the σ-donating and π-accepting properties of the pyridine nitrogen atom with the soft, polarizable sulfur atom of a thioether linkage.[1][2] This hybrid donor set allows for the fine-tuning of the electronic and steric environment around a coordinated metal center. The presence of both hard (nitrogen) and soft (sulfur) donor atoms makes them particularly adept at coordinating with a wide range of transition metals, stabilizing various oxidation states and geometries.[1]
The true power of these ligands lies in their modularity. Synthetic strategies allow for easy modification of the pyridyl ring, the thioether substituents, and the backbone connecting these moieties. This tunability directly influences the ligand field strength, redox potentials, and catalytic activity of the resulting metal complexes. Consequently, pyridyl thioether complexes are at the forefront of research in areas as diverse as molecular magnetism, catalysis, and the development of bioinorganic models. This guide provides a comprehensive overview of their synthesis, coordination behavior, and applications, offering field-proven insights for researchers in both academic and industrial settings.
Part 1: Ligand Synthesis and Characterization
The rational design of a pyridyl thioether ligand is predicated on the target application. The choice of substituents on the pyridine ring can modulate the ligand's electron-donating ability, while the length and flexibility of the alkyl or aryl chain connecting the N and S donors dictate the potential chelate ring size and overall geometry of the metal complex.
Synthetic Methodologies: A Self-Validating Protocol
A common and effective route to synthesize simple pyridyl thioether ligands involves the nucleophilic substitution of a halomethylpyridine with a corresponding thiol. This method is reliable and generally proceeds in high yield.
Experimental Protocol: Synthesis of 2-(Methylthiomethyl)pyridine
-
Reagent Preparation: In a nitrogen-purged Schlenk flask, dissolve sodium thiomethoxide (1.0 eq) in anhydrous ethanol (50 mL). Stir the solution at room temperature until all solid has dissolved. Causality: The use of an inert atmosphere is critical to prevent the oxidation of the highly nucleophilic thiolate anion.
-
Reaction Initiation: To the stirred solution, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) dissolved in a minimum amount of anhydrous ethanol dropwise over 30 minutes. Rationale: The slow addition helps to control any exotherm and prevent side reactions. The hydrochloride salt is used for its stability, and it readily reacts in this basic medium.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The formation of a new, less polar spot indicates product formation.
-
Workup and Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. Redissolve the resulting residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and the solvent is removed to yield 2-(methylthiomethyl)pyridine as a colorless oil.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in complexation reactions.
Workflow for Ligand Synthesis and Purification
The following diagram outlines the logical flow of the synthesis protocol, emphasizing the critical control points for ensuring a high-quality product.
Caption: Workflow for the synthesis of a pyridyl thioether ligand.
Part 2: Coordination Chemistry and Structural Diversity
The coordination of pyridyl thioether ligands to transition metals is highly dependent on the ligand's denticity, the nature of the metal ion, and the reaction conditions. This flexibility gives rise to a rich structural chemistry.
Coordination Modes and Hemilability
Pyridyl thioether ligands can act as monodentate, bidentate, or polydentate chelators.[1] A particularly interesting feature is their capacity for hemilability , where the relatively weak thioether-metal bond can reversibly dissociate to open a coordination site for a substrate molecule during a catalytic cycle.[3][4] This behavior is crucial for many catalytic applications. For instance, in manganese(I) carbonyl complexes with NNS Schiff base ligands, the thioether-S can be either bound or unbound, depending on steric and electronic factors, leading to complexes with two or three carbonyl ligands, respectively.[5][6][7]
Caption: Hemilabile behavior of a pyridyl thioether ligand.
Structural Characterization of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, and overall coordination geometry. For example, studies on heteroleptic Fe(II) complexes with the N₂S₂-coordinating ligand S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte) reveal a distorted octahedral coordination environment around the iron center.[8]
Table 1: Representative Metal-Ligand Bond Lengths (Å) in Pyridyl Thioether Complexes
| Complex | Metal Center | M-N (pyridyl) (Å) | M-S (thioether) (Å) | Spin State | Reference |
| [Fe(bpte)(bimz)]²⁺ | Fe(II) | ~2.2 | ~2.5 - 2.6 | High-Spin | [8][9] |
| [Co(Bn-CDPy3)Cl]²⁺ | Co(III) | 1.939 - 2.016 | N/A | Low-Spin | [10] |
| [Fe(Bn-CDPy3)Cl]⁺ | Fe(II) | 2.163 - 2.268 | N/A | High-Spin | [10] |
| [(MeNNS)Mn(Br)₂] | Mn(II) | - | Binds reliably | High-Spin | [5][7] |
Note: Data is compiled from crystallographic information. "N/A" indicates the ligand in the cited structure did not contain a thioether donor. bimz = 2,2′-biimidazoline, Bn-CDPy3 = a chiral tripyridyldiamine ligand, MeNNS = a pyridine/thioether Schiff base ligand.
The data clearly shows the expected trend: metal-ligand bond lengths are significantly longer in high-spin complexes compared to low-spin analogues, reflecting the occupation of antibonding eg* orbitals.[10][11]
Part 3: Applications in Catalysis and Materials Science
The unique electronic and structural features of pyridyl thioether complexes make them highly effective in a variety of applications, from homogeneous catalysis to the design of advanced functional materials.
Homogeneous Catalysis
Ruthenium complexes bearing pyridine-2,6-bis(thioether) pincer ligands have proven to be highly efficient catalysts for the transfer hydrogenation of ketones.[3] The hemilability of the thioether donors is thought to be key to their high activity, allowing for the creation of a vacant coordination site necessary for the catalytic cycle to proceed.[3] In some cases, turnover frequencies as high as 87,000 h⁻¹ have been achieved.[3] Palladium(II) complexes with pyridine-based ligands are also well-known precatalysts for cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[12]
Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, dissolve the Ru(SNS)Cl₂(MeCN) catalyst (0.01 eq) and potassium tert-butoxide (0.1 eq) in isopropanol (10 mL). Causality: Isopropanol serves as both the solvent and the hydrogen source. The base is required to generate the active ruthenium-hydride species.
-
Reaction: Add acetophenone (1.0 eq) to the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor the conversion of the substrate by gas chromatography (GC) by taking aliquots at regular intervals.
-
Termination and Analysis: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. The final product, 1-phenylethanol, can be isolated via column chromatography after an appropriate aqueous workup.
Spin Crossover (SCO) Materials
One of the most exciting applications of pyridyl thioether ligands is in the development of spin crossover (SCO) materials. SCO is a phenomenon where the spin state of a metal ion (most commonly Fe(II)) can be switched between low-spin (LS) and high-spin (HS) by external stimuli like temperature, pressure, or light.[11] This switching is accompanied by changes in magnetic and optical properties, making these materials promising for sensors and molecular memory devices.[11]
The N₂S₂ coordination environment provided by ligands like bpte can generate a ligand field strength around the Fe(II) ion that is close to the spin-pairing energy, a prerequisite for SCO.[8] Research has shown that replacing a purely N-donor ligand with a mixed N,S-donor ligand can effectively tune the SCO transition temperature.[8][9] For example, the Fe(II) complex with the N₂S₂ ligand bpte exhibits SCO at a substantially higher temperature than the analogous complex with the N₄ ligand tpma (tris(2-pyridylmethyl)amine), indicating that bpte provides a stronger ligand field.[8][9]
Caption: The spin crossover (SCO) equilibrium in an Fe(II) complex.
Conclusion and Future Outlook
The coordination chemistry of N,S-donor pyridyl thioether ligands is a rich and rapidly evolving field. Their synthetic accessibility and the ease with which their steric and electronic properties can be tuned make them exceptionally versatile building blocks for creating functional metal complexes. While significant progress has been made, particularly in the areas of spin crossover materials and catalysis, many opportunities remain.
Future research will likely focus on developing ligands for more challenging catalytic transformations, such as C-H activation and dinitrogen fixation, by leveraging the unique properties of the N,S-donor set.[1][13] In materials science, the design of multi-responsive SCO systems and the integration of these molecular switches into devices remains a key challenge. For drug development professionals, the ability of these ligands to form stable complexes with biologically relevant metals could be exploited for therapeutic or diagnostic applications, an area that is still relatively unexplored. The continued exploration of this ligand class promises to yield further fundamental insights and novel technologies.
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Üngör, Ö., Igimbayeva, D., Dragulescu-Andrasi, A., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry, 7(10), 134. Available at: [Link]
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El-Ghamry, H. A., & Gaber, M. (2014). Coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. Coordination Chemistry Reviews, 268, 41-54. Available at: [Link]
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Üngör, Ö., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. NSF Public Access Repository. Available at: [Link]
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Üngör, Ö., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. ResearchGate. Available at: [Link]
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Crossley, I. R., et al. (2011). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics, 30(20), 5347-5355. Available at: [Link]
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Al-Jibouri, M. N., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 856373. Available at: [Link]
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Sellmann, D., et al. (1997). Transition Metal Complexes with Sulfur Ligands. 136.1 Enforced Trans Coordination of Thiolate Donors in Electron Rich Iron, Ruthenium, and Nickel [M(L)(pyN2H2S2)] and [M(L)(pyS4)] Complexes. Inorganic Chemistry, 36(7), 1397-1406. Available at: [Link]
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Lumsden, S. E. A., et al. (2014). Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. Dalton Transactions, 43(28), 10871-10880. Available at: [Link]
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Nycz, J. E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13481-13495. Available at: [Link]
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White, C. J., et al. (2014). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 53(1), 339-350. Available at: [Link]
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Achard, T., et al. (2017). Hemilabile Thioether Ligands Based on Pyrimidine and/or Pyridine Derivatives that Interconvert between N,S‐ and N‐Coordination in Congested Ruthenium(II) Complexes. European Journal of Inorganic Chemistry, 2017(22), 2901-2909. Available at: [Link]
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Lumsden, S. E. A., et al. (2014). Tuning Coordination Modes of Pyridine/Thioether Schiff Base (NNS) Ligands to Mononuclear Manganese Carbonyls. The University of Texas at Austin. Available at: [Link]
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Lumsden, S. E. A., et al. (2014). Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. Dalton Transactions, 43(28), 10871-80. Available at: [Link]
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An In-depth Technical Guide to 1,8-Bis(2-pyridyl)-3,6-dithiaoctane: Properties and Coordination Chemistry
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, a versatile chelating agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, structural characteristics, and its extensive coordination chemistry with various metal ions. The content is structured to offer not just data, but also insights into the experimental rationale and potential applications stemming from its unique molecular architecture.
Introduction: A Ligand of Remarkable Flexibility
This compound, commonly referred to as pdto in scientific literature, is a quadridentate ligand featuring a flexible octyl chain with two pyridyl nitrogen atoms and two thioether sulfur atoms as donor sites. This N2S2 donor set imparts a rich and versatile coordination chemistry, allowing it to form stable complexes with a wide array of transition metal ions. The inherent flexibility of the dithiaoctane backbone enables the ligand to adapt to the preferred coordination geometries of different metal centers, a critical factor influencing the physicochemical and reactive properties of its metallic complexes.[1] This adaptability has spurred investigations into the applications of its metal complexes in fields ranging from bioinorganic chemistry to catalysis.[2]
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂S₂ | [3] |
| Molecular Weight | 304.47 g/mol | [4] |
| CAS Number | 64691-70-9 | [5] |
| IUPAC Name | 2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | [3] |
| Synonyms | S,S'-Bis[2-(2-pyridyl)ethyl]-1,2-ethanedithiol, 2,2'-(3,6-Dithiaoctamethylene)pyridine | [6] |
| Appearance | White to light yellow or light orange powder/crystal | [7] |
| Melting Point | 48.0 to 51.0 °C | [8] |
| Purity | >98.0% (GC) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral data are available from various sources.
-
¹H and ¹³C NMR Spectroscopy: Detailed 1D NMR spectra are available and confirm the compound's structure.[3]
-
Mass Spectrometry (GC-MS): The mass spectrum provides evidence of the molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, reveal characteristic vibrational frequencies of the functional groups present in the molecule.[3][9]
Synthesis and Characterization
While commercially available from several suppliers, understanding the synthesis of this compound and its metal complexes is fundamental for research and development. The synthesis of its metal complexes is well-documented.
Illustrative Synthesis of a Copper(II) Complex
The following protocol describes the synthesis of aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ⁴N,S,S′,N′]copper(II) dinitrate acetonitrile monosolvate, a representative example of a pdto metal complex.[10]
Experimental Protocol:
-
Dissolve Cu(NO₃)₂·2.5H₂O (0.129 g, 0.56 mmol) in 20 ml of anhydrous acetonitrile.
-
Slowly add a solution of 1,8-bis(pyridin-2-yl)-3,6-dithiaoctane (0.1693 g, 0.56 mmol) in 5 ml of anhydrous acetonitrile to the copper(II) nitrate solution.
-
A deep blue solution will be obtained upon mixing.
-
Crystals suitable for X-ray diffraction analysis can be grown by slow ether diffusion into the resulting solution over a period of three days.
Causality Behind Experimental Choices: The use of anhydrous acetonitrile as a solvent is critical to prevent the uncontrolled coordination of water molecules, although in this specific synthesis, a water molecule is found in the final crystal structure, likely from the hydrated copper salt or trace moisture. Slow diffusion of a less polar solvent like ether is a standard technique to gently decrease the solubility of the complex, promoting the formation of high-quality single crystals necessary for X-ray crystallography.
Coordination Chemistry: A Tale of Versatility
The coordination behavior of this compound is its most defining characteristic. The combination of borderline pyridyl nitrogen donors and soft thioether sulfur donors allows it to bind effectively with a variety of transition metals.[11]
Coordination with Copper
Copper complexes of pdto have been extensively studied, revealing interesting structural and electrochemical properties.
-
Copper(I): Forms complexes such as [Cu(pdto)]PF₆.[12]
-
Copper(II): The Cu(II) atom in ₂·CH₃CN exhibits a distorted square-pyramidal coordination geometry. The basal plane is occupied by the two nitrogen and two sulfur atoms of the pdto ligand, with a water molecule in the apical position.[10] This complex has shown biological activity against the human cervix tumor line HeLa.[10] The electrochemical behavior of the Cu(II)/Cu(I) couple in pdto complexes is a key area of interest, particularly for applications in biomimetic systems and catalysis.[13]
Caption: Distorted square-pyramidal geometry of a Cu(II)-pdto complex.
Coordination with Nickel(II)
The reaction of pdto with nickel(II) salts yields a pseudooctahedral complex, ₂.[14] In this complex, the pdto ligand is folded around the Ni(II) ion, with the two water ligands in a cis configuration within an O₂S₂ plane and the pyridyl groups adopting a trans arrangement.[14] This complex is a valuable precursor for studying the redox chemistry of nickel, as it can be reduced to a nickel(I) species.[14]
Caption: Synthesis and reactivity workflow of the Ni(II)-pdto complex.
Coordination with Other Metals
-
Cobalt(II): The complex [Co(pdto)Cl₂] displays a tetrahedral geometry around the cobalt center.[1][2] This highlights the ligand's ability to adapt to lower coordination numbers.
-
Rhodium(III): A rhodium(III) complex with pdto has also been synthesized and characterized, demonstrating the ligand's utility in the coordination chemistry of platinum group metals.[12]
Potential Applications
The unique structural and electronic properties of this compound and its metal complexes have led to their investigation in several key areas of chemical and biomedical research.
-
Biomimetic Chemistry: The Cu(II)-pdto complex has been studied as a potential mimic for the enzyme superoxide dismutase (SOD), which is crucial in managing oxidative stress.[13]
-
Anticancer Agents: As mentioned, the copper(II) complex of pdto has demonstrated cytotoxic activity against the HeLa human tumor cell line, suggesting potential for further development as a therapeutic agent.[10]
-
Catalysis: The Ni(II)-pdto complex has been identified as a candidate for catalyzing the hydrogen evolution reaction, a critical process for renewable energy technologies.[2] The redox activity and the presence of both nitrogen and sulfur donor atoms are key to this potential catalytic function.[2]
Conclusion
This compound is a ligand of considerable scientific interest due to its structural flexibility and the versatile properties of its metal complexes. The ability to stabilize various metal ions in different oxidation states and coordination geometries makes it a valuable tool in the design of functional coordination compounds. Further research into the catalytic and biological activities of its complexes is warranted and promises to uncover new applications in medicine, materials science, and sustainable energy.
References
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Addison, A. W., et al. (1979). Crystal and molecular structures of (this compound)copper(I) hexafluorophosphate and perchlorato(this compound)copper(II) perchlorate: stereodynamics of the copper(II)-copper(I) couple. Inorganic Chemistry, 18(12), 3345–3351. [Link]
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Pavlishchuk, V. V., et al. (1998). The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II): X-ray Crystal Structure and Borohydride Adduct Formation. Inorganica Chimica Acta, 268(1), 131-135. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 300754, this compound. [Link]
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Rodríguez-Torres, S., et al. (2009). Electrochemical study of the interaction between the [Cu(pdto)(H2O)]2+ complex (pdto=1,8-bis-(2-pyridyl)-3,6-dithiaoctane) and superoxide ion in DMSO. Journal of the Mexican Chemical Society, 53(4), 213-219. [Link]
-
Flores-Alamo, M., et al. (2014). First example of bridge mono-coordination mode for the ligand 1,8-bis-(2-pyridyl)-3,6-dithiaoctane (pdto) in a Co(II) tetrahedral complex. Polyhedron, 81, 605-611. [Link]
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Rojas-Montes, J., et al. (2012). Solid state characterization and electrochemical behavior of [Cu(pdto)H2O]2+ and [Co(pdto)Cl2] complexes, pdto= 1,8-bis-(2-pyridyl)-3,6-dithiaoctane. Journal of the Mexican Chemical Society, 56(2), 143-149. [Link]
-
Flores-Alamo, M., et al. (2012). Aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ⁴N,S,S′,N′]copper(II) dinitrate acetonitrile monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), m1281. [Link]
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A Technical Guide to the Solubility of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane for Researchers and Drug Development Professionals
Foreword: Understanding the Pivotal Role of Solubility in Scientific Advancement
In the realms of coordination chemistry, material science, and pharmacology, the success of experimental design and the ultimate efficacy of novel compounds are intrinsically linked to a fundamental physical property: solubility. For researchers and drug development professionals, a comprehensive understanding of a compound's behavior in various solvent systems is not merely academic; it is a cornerstone of innovation. This guide provides an in-depth technical overview of the solubility of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, a versatile N/S-donor ligand. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge of its predicted solubility based on its molecular structure, and more importantly, provide a robust experimental framework to determine its precise solubility in your laboratory. This approach ensures that your research is built upon a self-validating system of empirical data.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is paramount to predicting its solubility. This compound is a solid, appearing as a white to light yellow or light orange powder or crystalline substance.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂S₂ | [1][3] |
| Molecular Weight | 304.47 g/mol | [1][4] |
| Melting Point | 48-51 °C | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
The molecular structure of this compound is characterized by two terminal pyridyl groups, which are polar, and a flexible dithiaoctane backbone, which is largely nonpolar. This amphiphilic nature is the primary determinant of its solubility profile. The nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors, suggesting favorable interactions with protic solvents. Conversely, the dithioether and hydrocarbon portions of the molecule will favor interactions with nonpolar, aprotic solvents through van der Waals forces.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle and evidence from the literature on its use in synthesis, a predicted solubility profile for this compound in common organic solvents can be established. It is crucial to note that the following table represents a qualitative prediction. A detailed experimental protocol for quantitative determination is provided in the subsequent section.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Acetonitrile | Polar aprotic | Soluble | The literature confirms its use as a solvent for synthesizing metal complexes of this ligand.[5] Its polarity is suitable for interacting with the pyridyl groups. |
| Methanol/Ethanol | Polar protic | Soluble to Moderately Soluble | The pyridyl nitrogens can hydrogen bond with the hydroxyl groups of alcohols. The literature indicates its use in methanol-ethanol mixtures for complex synthesis.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8][9] |
| Dichloromethane (DCM) | Moderately polar aprotic | Moderately Soluble | DCM's polarity should allow for some interaction with the pyridyl groups, while also being compatible with the dithiaoctane backbone.[10] |
| Chloroform | Moderately polar aprotic | Moderately Soluble | Similar to DCM, chloroform is expected to be a reasonably good solvent. |
| Tetrahydrofuran (THF) | Moderately polar aprotic | Sparingly Soluble to Moderately Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, but its overall lower polarity compared to acetonitrile might limit solubility. |
| Acetone | Polar aprotic | Sparingly Soluble to Moderately Soluble | The ketone group can interact with the pyridyl moieties, but its overall polarity may not be optimal. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the dithiaoctane chain, with limited affinity for the polar pyridyl groups. |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for this compound due to the presence of the polar pyridyl groups. |
| Diethyl Ether | Slightly polar aprotic | Sparingly Soluble | While used in recrystallization with acetonitrile,[11] its low polarity suggests it is likely a poor solvent on its own, acting as an anti-solvent in this context. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by plotting the peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of solubility.
Applications in Research and Drug Development
The utility of this compound and its derivatives extends into several areas of scientific research, with notable implications for drug development.
Coordination Chemistry and Catalysis
This compound is a well-established tetradentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals.[12] The flexibility of the dithiaoctane chain allows it to accommodate the preferred geometries of different metal centers. These metal complexes have been investigated for their catalytic activity in various organic transformations. A thorough understanding of the ligand's solubility is critical for the synthesis and purification of these catalysts.
Bioinorganic Chemistry and Potential Therapeutic Applications
Metal complexes of ligands containing nitrogen and sulfur donor atoms are of significant interest in bioinorganic chemistry as they can mimic the active sites of metalloenzymes. A copper(II) complex of this compound has demonstrated biological activity against the human tumor cervix line HeLa.[5] This finding suggests that the ligand and its metal complexes could serve as a scaffold for the development of novel anticancer agents. The solubility of the parent ligand is a crucial factor in its formulation for biological screening and in the synthesis of its therapeutically active metal complexes. Furthermore, pyridine-containing compounds are known to be present in a wide range of pharmaceuticals and have been explored as enzyme inhibitors.[13]
Conclusion
While a comprehensive, publicly available database of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals to understand and empirically determine this critical parameter. By leveraging the principles of molecular structure and polarity, a predictive understanding of its solubility can be achieved. However, for applications requiring precision, the detailed experimental protocol provided herein will enable the generation of reliable and reproducible solubility data. Such data is indispensable for advancing the use of this versatile ligand in coordination chemistry, catalysis, and the development of new therapeutic agents.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. The chemical structure of the ligand this compound (pdto). [Link]
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Scholars' Mine. The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II): X-ray Crystal Structure and Borohydride Adduct Formation. [Link]
-
PubMed Central. Aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane-κ4 N,S,S′,N′]copper(II) dinitrate acetonitrile monosolvate. [Link]
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MDPI. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. [Link]
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Dalton Transactions. Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. [Link]
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NSF Public Access Repository. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. [Link]
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ResearchGate. Synthesis and molecular structure of [Re 2(μ:η 6-C 24H 18N 4)(CO) 6] containing the rtct-tetrakis(2-pyridyl)cyclobutandiyl ligand, derived from the reaction of [Re 2(CO) 8(MeCN) 2] and 1,2-bis(2-pyridyl. [Link]
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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CAS Common Chemistry. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. [Link]
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PubMed. 2,3-[(3,6-Dioxaoctane-1,8-diyl)bis(sul-fanediylmethylene)]-6,7-bis(methylsulfanyl)-1,4,5,8-tetra-thia-fulvalene. [Link]
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ResearchGate. Synthesis and crystal structure of 3,3′ - (hexane-1,6-diyl)bis(1- acetyl-5,5-dimethylhydantoin), a new inducer of differentiation. [Link]
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PubChem. Dichloromethane. [Link]
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ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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An In-depth Technical Guide to 1,8-Bis(2-pyridyl)-3,6-dithiaoctane: Synthesis, Properties, and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, a versatile chelating agent. This document delves into its fundamental chemical identity, a detailed synthesis protocol, physicochemical properties, and its significant applications in coordination chemistry. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to effectively utilize this compound in their work.
Core Chemical Identifiers
-
Chemical Name: this compound
-
IUPAC Name: 2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine[1]
-
CAS Number: 64691-70-9
-
Synonyms: S,S'-Bis[2-(2-pyridyl)ethyl]-1,2-ethanedithiol, 2,2'-(3,6-Dithiaoctamethylene)pyridine
-
Molecular Formula: C₁₆H₂₀N₂S₂[1]
-
Molecular Weight: 304.47 g/mol
Introduction to a Versatile N₂S₂ Ligand
This compound, often abbreviated as pdto, is a flexible tetradentate ligand. Its structure incorporates two pyridine nitrogen atoms and two thioether sulfur atoms, creating an N₂S₂ donor set. This unique combination of hard (nitrogen) and soft (sulfur) donor atoms allows it to form stable complexes with a wide array of transition metals.[2] The flexibility of the dithiaoctane backbone enables the ligand to adapt to the preferred coordination geometries of different metal centers, making it a valuable tool in the design of novel coordination compounds with specific electronic and steric properties.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic addition reaction between 1,2-ethanedithiol and 2-vinylpyridine. This method is efficient and proceeds under relatively mild conditions.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
1,2-Ethanedithiol
-
2-Vinylpyridine
-
Sodium methoxide solution (25% in methanol)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-ethanedithiol (1 equivalent) in methanol.
-
Addition of Base: While stirring, slowly add a catalytic amount of sodium methoxide solution to the flask. The base deprotonates the thiol groups, forming the more nucleophilic thiolate anions.
-
Addition of 2-Vinylpyridine: To the stirred solution, add 2-vinylpyridine (2 equivalents) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure this compound as a white to light yellow solid.
Causality Behind Experimental Choices:
-
The use of a base catalyst is crucial to deprotonate the thiol groups of 1,2-ethanedithiol, which significantly increases their nucleophilicity, thereby facilitating the Michael-type addition to the electron-deficient double bond of 2-vinylpyridine.
-
Methanol is a common solvent for this reaction as it readily dissolves the reactants and the base catalyst.
-
The stoichiometry of 2 equivalents of 2-vinylpyridine to 1 equivalent of 1,2-ethanedithiol is used to ensure the complete dialkylation of the dithiol.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 48.0 to 51.0 °C | |
| Purity | >98.0% (GC) | |
| Molecular Formula | C₁₆H₂₀N₂S₂ | [1] |
| Molecular Weight | 304.47 g/mol | |
| Solubility | Soluble in common organic solvents |
Applications in Coordination Chemistry
The N₂S₂ donor set of this compound allows it to act as a versatile tetradentate ligand, forming stable complexes with a variety of transition metals, including nickel(II), copper(II), and cobalt(II). The flexibility of the ligand backbone enables it to adopt different coordination geometries to suit the electronic preferences of the central metal ion.
Coordination Diagram
Caption: Coordination of the pdto ligand to a central metal ion (M).
These metal complexes have been investigated for a range of applications:
-
Catalysis: The well-defined coordination sphere provided by the ligand can be exploited to design catalysts for various organic transformations.
-
Biomimetic Systems: The N₂S₂ coordination environment mimics the active sites of some metalloenzymes, making these complexes useful models for studying biological processes.
-
Medicinal Chemistry: Certain metal complexes of pdto, such as those with ruthenium(II), have shown promising biological activity, including amoebicidal properties.
Experimental Protocol: Synthesis and Characterization of a Nickel(II) Complex
This protocol describes the synthesis of a representative metal complex, ₂.[3]
Materials:
-
This compound (pdto)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (1 equivalent) in warm ethanol.
-
Metal Salt Solution: In a separate flask, dissolve Ni(ClO₄)₂·6H₂O (1 equivalent) in ethanol.
-
Complexation: Slowly add the nickel(II) salt solution to the ligand solution with constant stirring. A color change should be observed as the complex forms.
-
Crystallization: Allow the solution to stand at room temperature. The blue crystalline product will precipitate out of the solution.
-
Isolation and Washing: Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Characterization:
The resulting complex can be characterized by a variety of techniques:
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, confirming the coordination of the ligand to the nickel(II) ion. The literature reports that in ₂, the ligand folds around the Ni(II) ion, resulting in a pseudo-octahedral geometry with the two water molecules in a cis arrangement.[3]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Infrared (IR) Spectroscopy: To identify the vibrational modes of the coordinated ligand.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Conclusion
This compound is a highly adaptable N₂S₂ tetradentate ligand with significant potential in coordination chemistry and its allied fields. Its straightforward synthesis and ability to form stable complexes with a range of transition metals make it an attractive building block for the development of new catalysts, biomimetic models, and therapeutic agents. This guide provides a solid foundation for researchers to explore the rich chemistry of this versatile compound.
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Discovery and history of pyridyl dithioether ligands
An In-depth Technical Guide to the Discovery and History of Pyridyl Dithioether Ligands
Introduction: A Tale of Two Donors
In the vast landscape of coordination chemistry, the rational design of ligands is paramount to controlling the structure, reactivity, and function of metal complexes. Among the myriad ligand classes, those incorporating the pyridyl dithioether motif have carved a significant niche. These ligands are characterized by the presence of a pyridine ring, which provides a "hard" nitrogen donor atom, and a flexible dithioether backbone, offering "soft" sulfur donor atoms. This unique combination of hard and soft donors imparts a versatile and often hemilabile character to the ligands, enabling them to form stable yet reactive complexes with a wide range of transition metals.[1][2] Their journey from a simple biochemical reagent to a sophisticated tool in catalysis, materials science, and drug development is a compelling narrative of chemical ingenuity and evolving scientific needs. This guide provides a comprehensive exploration of the discovery, synthetic history, and expanding applications of pyridyl dithioether ligands, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chapter 1: The Precursor's Debut - 2,2'-Dipyridyl Disulfide
The story of pyridyl dithioether ligands begins not with the ligands themselves, but with their principal synthetic precursor: 2,2'-dipyridyl disulfide (also known as 2,2'-dithiodipyridine or Aldrithiol-2).[3] First synthesized decades ago, this symmetrical disulfide gained prominence not in coordination chemistry, but in the realm of biochemistry and organic synthesis.
Its primary utility stems from its reactivity towards sulfhydryl (thiol) groups.[4] This reactivity forms the basis of the most common method for quantifying free thiols in biological systems, a technique crucial for studying protein structure and function.[5][6] In this reaction, the disulfide bond is readily cleaved by a thiol, releasing a molecule of 2-thiopyridone. The liberation of 2-thiopyridone, which can be monitored spectrophotometrically, allows for a precise determination of the original thiol concentration.[4] This fundamental thiol-disulfide exchange reaction became the cornerstone for the future synthesis of an entire class of asymmetric dithioether ligands. Furthermore, 2,2'-dipyridyl disulfide, often in combination with triphenylphosphine, was established as a highly effective reagent for promoting macrolactonization and peptide coupling reactions, showcasing its utility in activating carboxylic acids.[3][7]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₈N₂S₂ | [8][9] |
| Molar Mass | 220.31 g·mol⁻¹ | [3] |
| CAS Number | 2127-03-9 | [8][9] |
| Melting Point | 56-58 °C | [3][7] |
| Appearance | White to light-yellow powder | [8] |
| Synonyms | 2,2'-Dithiodipyridine, Aldrithiol-2 | [3][9] |
Chapter 2: The Foundational Synthesis: Thiol-Disulfide Exchange
The deliberate synthesis of pyridyl dithioether ligands emerged directly from the well-understood reactivity of 2,2'-dipyridyl disulfide (PDS). The core principle is a nucleophilic substitution reaction at one of the sulfur atoms of the disulfide bond.
Causality of the Experimental Choice : The choice of this reaction is rooted in its efficiency, selectivity, and mild conditions. The disulfide bond in PDS is sufficiently electrophilic to be attacked by a nucleophilic thiol (specifically, the thiolate anion, RS⁻), yet stable enough for easy handling.[10] The reaction proceeds rapidly at or near neutral pH, where a sufficient concentration of the more nucleophilic thiolate anion exists.[4] The driving force is the formation of a new, more stable disulfide bond and the release of the stable 2-thiopyridone leaving group. This reaction's reliability makes it a self-validating system; the quantitative release of the colored 2-thiopyridone byproduct confirms the successful formation of the desired pyridyl dithioether product.
Reaction Mechanism: Nucleophilic Attack
The predominant pathway involves the attack of a thiolate ion on the unprotonated disulfide.[4] This heterolytic cleavage of the S-S bond results in the formation of the desired asymmetric dithioether and the 2-thiopyridone anion.
Caption: Workflow for synthesizing a bridging dithioether ligand.
Experimental Protocol: Synthesis of 2,6-bis(6-methyl-2-pyridylthiomethyl)pyridine
This protocol is adapted from the methodology described by Rotondo et al. and serves as a robust, self-validating system for producing N₃S₂ pentadentate ligands. [2] Materials:
-
Potassium Hydroxide (KOH) (2.17 g, 38.7 mmol)
-
2-Mercapto-6-methylpyridine (4.85 g, 38.7 mmol)
-
2,6-Bis(chloromethyl)pyridine (3.41 g, 19.4 mmol)
-
Butan-1-ol (Anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), suspend KOH and 2-mercapto-6-methylpyridine in butan-1-ol. Stir the mixture until the KOH has fully reacted to form the potassium thiolate salt. The formation of the nucleophile is the critical first step.
-
Nucleophilic Substitution: Add a solution of 2,6-bis(chloromethyl)pyridine in butan-1-ol to the reaction mixture. The stoichiometry is critical: a 2:1 molar ratio of thiolate to the dichloro-precursor is required for the double substitution.
-
Reaction: Heat the solution to reflux (363–373 K) and maintain this temperature for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup: After cooling to room temperature, remove the butan-1-ol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting solid residue with dichloromethane (e.g., 3 x 50 mL). The inorganic salt byproduct (KCl) will remain insoluble, while the organic product will dissolve. This step validates the separation of product from inorganic salts.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution. Purify the crude product by recrystallization from a dichloromethane/n-heptane solvent system to yield the final product as crystals suitable for analysis.
Chapter 5: Modern Applications and Future Horizons
The versatility of pyridyl dithioether ligands has propelled their use into several cutting-edge areas of research, including drug development.
-
Redox-Responsive Polymeric Materials: The disulfide bond is susceptible to cleavage by endogenous reducing agents, most notably glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. This differential has been brilliantly exploited in drug delivery. [11]Polymers and nanoparticles functionalized with pyridyl disulfide moieties can be loaded with therapeutic agents. These delivery vehicles remain stable in circulation but, upon entering a cell, the high GSH concentration cleaves the disulfide bond, triggering the release of the drug precisely at the target site. This redox-responsiveness is a key strategy for creating "smart" drug delivery systems. [11]
-
Coordination Polymers and Materials Science: The ability of these ligands to bridge metal centers has led to their use in the synthesis of coordination polymers. [12]These materials can have tunable properties for applications in gas storage, sensing, and electrochromics. The pyridine moiety itself is a cornerstone of many functional materials and coordination assemblies. [13][14]
-
Catalysis: The hemilabile nature of the thioether coordination allows pyridyl dithioether complexes to function as catalyst precursors. The metal center can be stabilized by the ligand, but one of the sulfur atoms can dissociate to open a coordination site for a substrate to bind and react. This has found application in areas like hydrogenation and atom transfer radical polymerization (ATRP). [15][16]
Conclusion
The history of pyridyl dithioether ligands is a testament to the power of fundamental chemical reactivity. What began with the characterization of 2,2'-dipyridyl disulfide as a biochemical tool for thiol quantification has blossomed into a sophisticated field of ligand design. The simple, robust thiol-disulfide exchange reaction provided the gateway to a vast library of ligands whose unique combination of hard nitrogen and soft sulfur donors offers unparalleled control over the properties of metal complexes. From creating redox-responsive drug delivery systems to tuning the electronic states of spin-crossover materials, pyridyl dithioether ligands have proven to be far more than a chemical curiosity. As researchers continue to innovate with more complex architectures and explore their coordination with an even wider array of metals, the future for this versatile ligand class appears exceptionally bright.
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Dible, B. R., & Trovitch, R. J. (2010). Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization. Organometallics, 29(15), 3369–3378. [Link]
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Oakwood Chemical. (n.d.). 2,2'-Dipyridyl disulfide. Retrieved from [Link]
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Brocklehurst, K., & Little, G. (1973). Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal, 133(1), 67–80. [Link]
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Ksenofontov, V., Gaspar, A. B., et al. (2018). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry, 4(2), 24. [Link]
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Rotondo, A., Bruno, G., et al. (2010). Dithioether ligands containing a 2,6-disubstituted pyridine linker with two thioether-heterocycle arms. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 1), o15–o19. [Link]
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Cai, G., Jiang, J., et al. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers in Chemistry, 9, 658607. [Link]
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Rotondo, A., Bruno, G., et al. (2010). Dithioether Ligands Containing a 2,6-disubstituted Pyridine Linker With Two Thioether-Heterocycle Arms. Acta Crystallographica Section C, 66(1), o15-9. [Link]
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Reddit r/Chempros. (2020). Effects of substitution on dipyridyldisulfide. Retrieved from [Link]
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Wikipedia. (n.d.). 2,2'-Dipyridyldisulfide. Retrieved from [Link]
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Wang, S., Liu, H., et al. (2021). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. Se Pu, 39(9), 975–981. [Link]
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Hopax Fine Chemicals. (2024). Understanding Pyridine Derivatives: Applications in Coordination Chemistry. Retrieved from [Link]
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Verma, S., & Tandon, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3238. [Link]
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PubChem. (n.d.). 2,2'-Dipyridyldisulfide. Retrieved from [Link]
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ResearchGate. (2010). Dithioether ligands containing a 2,6-disubstituted pyridine linker with two thioether-heterocycle arms. Retrieved from [Link]
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Ksenofontov, V., Gaspar, A. B., et al. (2018). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. NSF Public Access Repository. [Link]
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Asensio, J. M., Esteruelas, M. A., et al. (2021). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. Molecules, 26(16), 4983. [Link]
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ResearchGate. (2020). Coordination chemistry and synthetic approaches of pyridyl-selenium ligands: A decade update. Retrieved from [Link]
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Gulyuz, U., & Okay, O. (2021). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 12(3), 333-346. [Link]
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Al-shamari, M. M., Al-Hamoud, K., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Crystals, 13(7), 1083. [Link]
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A Senior Application Scientist's Guide to the Core Characterization of Novel N2S2 Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of therapeutic agents and catalysts frequently hinges on the sophisticated architecture of coordination complexes, wherein tetradentate N2S2 ligands have emerged as a versatile and crucial class. These ligands, characterized by a donor set of two nitrogen and two sulfur atoms, offer a unique electronic and steric environment that can be finely tuned to modulate the properties of a central metal ion. The successful development of novel N2S2 ligand-based systems is fundamentally reliant on a rigorous and systematic characterization workflow. This guide provides an in-depth exploration of the core analytical techniques essential for the unambiguous elucidation of these molecules. Moving beyond a mere recitation of methods, this document emphasizes the causal relationships behind experimental choices and the synergistic interplay between different techniques to construct a self-validating dataset. We will delve into the foundational spectroscopic methods (NMR, Mass Spectrometry, IR, UV-Vis), the definitive structural analysis by Single-Crystal X-ray Diffraction, electrochemical profiling via Cyclic Voltammetry, and the predictive power of computational modeling. Each section is designed to provide both the "how" and the "why," equipping researchers with the practical knowledge and theoretical understanding required to confidently characterize novel N2S2 ligands.
Introduction: The Significance of the N2S2 Coordination Sphere
N2S2 ligands are a prominent class of tetradentate chelators that create a stable coordination environment for a wide array of metal ions. Their importance is rooted in the distinct properties of the nitrogen and sulfur donor atoms. Nitrogen donors, typically amines or imines, provide strong sigma-donating capabilities, while the softer sulfur donors (thiolates, thioethers) introduce a higher degree of covalency and polarizability into the metal-ligand bonds.[1][2] This N2S2 framework is not merely a passive scaffold; it is an active participant in the electronic structure of the resulting complex, often exhibiting redox-activity itself.[3][4] This unique combination has led to their application in:
-
Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes.
-
Medicinal Chemistry: Development of therapeutic and diagnostic agents.
-
Catalysis: Designing catalysts for a variety of organic transformations.[5]
-
Materials Science: Creating advanced materials with interesting electronic and magnetic properties.[6]
Given their potential, the unambiguous characterization of any newly synthesized N2S2 ligand is the bedrock upon which all subsequent applications are built. The following sections outline a logical, multi-technique workflow to achieve this.
The Characterization Workflow: A Synergistic Approach
The characterization of a novel N2S2 ligand is not a linear process but an iterative cycle of hypothesis and validation. Each technique provides a piece of the puzzle, and the pieces must fit together to form a coherent picture. For instance, the molecular formula suggested by mass spectrometry must align with the integration ratios in NMR spectroscopy and the elemental analysis. Similarly, the functional groups identified by IR spectroscopy must be consistent with the chemical shifts observed in NMR and the bond lengths determined by X-ray crystallography.
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel N2S2 ligand, from initial purity assessment to detailed electronic structure analysis.
Caption: A typical Cyclic Voltammetry experimental workflow.
Computational Modeling (Density Functional Theory - DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. [7]
-
Why it's essential: DFT serves as a powerful complementary tool. It can be used to:
-
Predict Geometry: An optimized geometry from DFT can be compared with an XRD structure. [8] * Simulate Spectra: IR vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment. [9] * Analyze Electronic Structure: DFT provides information about the molecular orbitals (e.g., HOMO, LUMO), helping to interpret UV-Vis spectra and redox potentials determined by CV. [10]
-
Conclusion
The characterization of a novel N2S2 ligand is a multi-faceted process that requires a thoughtful and integrated analytical strategy. No single technique can provide a complete picture. By systematically applying foundational spectroscopic methods for initial identification, employing single-crystal X-ray diffraction for definitive structural proof, and utilizing electrochemical and computational tools for a deeper understanding of electronic properties, researchers can build a robust, self-validating dataset. This rigorous approach is indispensable for establishing the fundamental properties of new ligands, paving the way for their successful application in drug development, catalysis, and materials science.
References
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Development of (NO)Fe(N2S2) as a Metallodithiolate Spin Probe Ligand: A Case Study Approach. Accounts of Chemical Research. Available at: [Link]
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New metal complexes of N2S2 tetradentate ligands: Synthesis and spectral studies. ResearchGate. Available at: [Link]
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A Single Carbon Atom Controls Geometry and Reactivity of CoII(N2S2) Complexes. The Royal Society of Chemistry. Available at: [Link]
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Electrochemical Behavior of Metal Complexes with a N2S2 Ligand. ResearchGate. Available at: [Link]
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¹H NMR spectrum of Schiff's base ligand. ResearchGate. Available at: [Link]
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Assessing the Extent of Potential Inversion by Cyclic Voltammetry: Theory, Pitfalls, and Application to a Nickel Complex with Redox-Active Iminosemiquinone Ligands. Inorganic Chemistry. Available at: [Link]
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Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N2S2 Ligand in Different Redox States. Inorganic Chemistry. Available at: [Link]
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Macrocyclic ligands examined by fast atom bombardment mass spectrometry: direct observation of metal cation selectivity in complexation. RSC Publishing. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
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Synthesis, characterization and crystal structures of organolead dithiolate compounds. ResearchGate. Available at: [Link]
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New N4-Donor Ligands as Supramolecular Guests for DNA and RNA: Synthesis, Structural Characterization, In Silico, Spectrophotometric and Antimicrobial Studies. MDPI. Available at: [Link]
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Synchrotron Near-Field Infrared Nanospectroscopy and Nanoimaging of Lithium Fluoride in Solid Electrolyte Interphases in Li-Ion Battery Anodes. PubMed Central. Available at: [Link]
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Structural Elucidation, Aggregation, and Dynamic Behaviour of N,N,N,N‐Copper(I) Schiff Base Complexes in Solid and in Solution: A Combined NMR, X‐ray Spectroscopic and Crystallographic Investigation. PubMed Central. Available at: [Link]
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Review on: thiolate based metal complexes as potential advanced material. International Journal of Development Research. Available at: [Link]
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Synthesis and Characterization of Macrocyclic Complexes. CORE. Available at: [Link]
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Chapter 6: Single Crystal X-ray Structure Analysis. IntechOpen. Available at: [Link]
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Dithiol Amino Acids Can Structurally Shape and Enhance the Ligand-Binding Properties of Polypeptides. PubMed. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Multinuclear Paramagnetic NMR Spectra and Solid State X-ray Crystallographic Characterization of Manganese(III) Schiff-Base Complexes. Inorganic Chemistry. Available at: [Link]
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The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press. Available at: [Link]
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Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N2S2 Ligand in Different Redox States. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Ligand Type N2S2 and its Various Metal Ions Complexes. Journal of Education and scientific Studies. Available at: [Link]
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The Synthesis and Characterisation of Macrocyclic Ligands with N, O and S Donor Atoms. University of Canterbury. Available at: [Link]
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How Does NIR Spectroscopy Work? YouTube. Available at: [Link]
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A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. MDPI. Available at: [Link]
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Redox active ligand based Organometallic Base Metal complexes: Electronic structure, Catalysis. IIT Bombay. Available at: [Link]
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DFT computation of complex 1. ResearchGate. Available at: [Link]
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Syntheses, Electronic Structures, and EPR/UV−Vis−NIR Spectroelectrochemistry of Nickel(II), Copper(II), and Zinc(II) Complexes with a Tetradentate Ligand. Inorganic Chemistry. Available at: [Link]
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Development of (NO)Fe(N2S2) as a Metallodithiolate Spin Probe Ligand. PubMed Central. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com. Available at: [Link]
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Ligand Field DFT: a practical tool for coordination chemistry. YouTube. Available at: [Link]
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Redox-active ligands for chemical, electrochemical, and photochemical molecular conversions. ResearchGate. Available at: [Link]
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Infrared spectra and band strengths of amorphous and crystalline N2O. NASA. Available at: [Link]
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Macrocyclic ligands most commonly referred to in this work. ResearchGate. Available at: [Link]
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A new bis(thioether)-dipyrrin N2S2 ligand and its coordination behaviors. Dalton Transactions. Available at: [Link]
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Can single crystal X-ray diffraction determine a structure uniquely? arXiv. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis and Characterization of Cu(C₁₆H₂₀N₂S₂)(H₂O)₂, a Copper(II) Complex with 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Introduction: The Significance of N₂S₂ Ligands in Copper(II) Coordination Chemistry
The coordination chemistry of copper(II) with mixed-donor ligands has been a subject of intense research due to the diverse roles of copper in biological systems and materials science. The ligand 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, commonly abbreviated as pdto, is a versatile tetradentate chelator featuring a {N₂S₂} donor set composed of two pyridyl nitrogen atoms and two thioether sulfur atoms.[1] The inherent flexibility of its eight-atom chain allows it to adapt readily to the geometric preferences of various metal centers, particularly the d⁹ Cu(II) ion, which favors distorted square-pyramidal or octahedral geometries.[1][2]
Complexes derived from this ligand are of significant interest as structural and functional models for Type I copper proteins. Furthermore, these compounds have demonstrated notable potential in therapeutic applications, including promising anticancer activity against human tumor cell lines.[2][3] The cytotoxic effects are often linked to the electrochemical properties of the complex, specifically the reversibility of the Cu(II)/Cu(I) redox couple, which can facilitate the generation of reactive oxygen species (ROS) within the cellular environment.[3][4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, isolation, and characterization of the aqua[1,8-bis(pyridin-2-yl)-3,6-dithiaoctane]copper(II) dinitrate complex, hereafter referred to as ₂ .
Scientific Rationale and Experimental Design
The Chelate Effect and Ligand Flexibility
The stability of the [Cu(pdto)]²⁺ complex is governed by the chelate effect, where the tetradentate pdto ligand wraps around the Cu(II) ion. The soft thioether sulfur donors and borderline pyridyl nitrogen donors of the ligand are well-suited for coordination with the borderline Cu(II) acid, according to Hard-Soft Acid-Base (HSAB) theory. The flexibility of the dithiaoctane backbone is crucial, enabling the ligand to form a stable, low-strain coordination sphere that accommodates the Jahn-Teller distortion typical of Cu(II) complexes.[1]
Choice of Metal Precursor and Solvent
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is selected as the metal precursor. It is readily soluble in polar solvents like methanol and provides a non-coordinating nitrate anion in solution, which allows the pdto ligand to fully coordinate. While other salts like copper(II) perchlorate have been used, they pose a significant explosion hazard and are not recommended without specialized safety precautions.[5][6] Methanol is the chosen solvent as it effectively dissolves both the organic ligand and the inorganic copper salt, facilitating a homogenous reaction environment.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (pdto, C₁₆H₂₀N₂S₂) (Purity >98%)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) (ACS Grade)
-
Methanol (CH₃OH) (Anhydrous Grade)
-
Diethyl Ether ((C₂H₅)₂O) (Anhydrous Grade)
-
Deionized Water
Required Equipment
-
100 mL Round-bottom flask
-
50 mL Beaker
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper (or Büchner funnel and vacuum filtration setup)
-
Standard laboratory glassware (graduated cylinders, spatulas)
-
Vacuum desiccator
Synthesis Workflow Diagram
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Application Notes and Protocols: Nickel(II) and Cobalt(II) Coordination Compounds of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Introduction: The Significance of N₂S₂ Coordination Architectures
In the landscape of modern coordination chemistry, the design of ligands capable of imparting specific geometries and electronic properties to metal centers is of paramount importance. The tetradentate ligand 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (BPDTO, sometimes abbreviated as 'pdto') represents a versatile scaffold within the class of mixed N/S donor ligands. Its N₂S₂ donor set, combining the π-accepting pyridyl moieties with the soft, polarizable thioether sulfur atoms, offers a unique coordination environment. This flexibility allows BPDTO to stabilize various coordination geometries and oxidation states in transition metals like nickel(II) and cobalt(II).
The resulting Ni(II) and Co(II) complexes are subjects of intense research interest. Their structural and electronic properties often mimic the active sites of metalloenzymes, making them valuable as bioinorganic models. Furthermore, the accessible redox states of nickel and cobalt in these coordination spheres open avenues for their application in electrocatalysis and materials science. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these fascinating coordination compounds, grounded in established experimental insights.
PART I: Synthesis Protocols and Mechanistic Rationale
A robust and reproducible synthesis is the foundation of any study. The following protocols detail the preparation of the BPDTO ligand and its subsequent complexation with Ni(II) and Co(II) ions.
Protocol 1: Synthesis of this compound (BPDTO) Ligand
The synthesis of BPDTO is achieved via a nucleophilic substitution reaction. The thiol groups of 1,2-ethanedithiol are deprotonated by a strong base to form a potent dithiolate nucleophile, which then displaces the chloride from 2-picolyl chloride.
Causality: The use of sodium ethoxide, a strong base, is critical to quantitatively deprotonate the weakly acidic thiol groups (pKa ≈ 10-11) of 1,2-ethanedithiol. Performing the reaction in an inert solvent like absolute ethanol prevents unwanted side reactions with water. The reaction is conducted under an inert atmosphere to protect the reactive thiolate intermediates from oxidation.
Materials:
-
1,2-Ethanedithiol
-
2-Picolyl chloride hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Standard reflux and extraction glassware
-
Schlenk line or glovebox for inert atmosphere
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: Under an argon or nitrogen atmosphere, carefully add sodium metal (2.0 eq.) in small pieces to a flask containing vigorously stirred absolute ethanol at 0 °C. Allow all the sodium to react completely.
-
Formation of the Dithiolate: To the freshly prepared sodium ethoxide solution, add 1,2-ethanedithiol (1.0 eq.) dropwise at 0 °C. Stir the resulting solution for 30 minutes.
-
Nucleophilic Substitution: In a separate flask, neutralize 2-picolyl chloride hydrochloride (2.0 eq.) and dissolve it in absolute ethanol. Add this solution dropwise to the dithiolate solution at room temperature.
-
Reaction and Workup: Heat the reaction mixture to reflux and maintain for 4-6 hours. After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with water (3x) to remove sodium chloride and other inorganic byproducts. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and remove the solvent by rotary evaporation to yield the crude BPDTO ligand, which can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system like ethanol/water. The pure product is typically a white to pale yellow solid.[1][2][3]
Figure 2: Interconnected workflow for compound characterization.
Spectroscopic and Physical Characterization
-
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the BPDTO ligand to the metal center. Upon coordination, the vibrational frequencies of the pyridine ring are expected to shift. The ν(C=N) stretching frequency, typically observed around 1590 cm⁻¹ in the free ligand, will shift to a higher frequency (e.g., ~1600-1610 cm⁻¹) in the complex. This shift is indicative of the donation of electron density from the pyridine nitrogen to the metal ion.
-
UV-Visible Spectroscopy: This is a powerful tool for probing the electronic structure of the metal center and inferring its coordination geometry.
-
For High-Spin Octahedral Ni(II) (d⁸): Three spin-allowed d-d transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). [4]For a complex like [Ni(BPDTO)(H₂O)₂]²⁺, these bands appear in the visible and near-IR regions, confirming the pseudo-octahedral geometry. [5][6] * For High-Spin Octahedral Co(II) (d⁷): These complexes typically show two to three absorption bands in the visible region, often including a characteristic band around 500-600 nm, which gives them a pink or purple color. These bands are assigned to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F) and ⁴T₁g(P) excited states.
-
-
Magnetic Susceptibility: Measurement of the effective magnetic moment (µ_eff) is crucial for determining the spin state of the metal ion.
-
High-Spin Octahedral Ni(II) (d⁸): With two unpaired electrons, these complexes are expected to exhibit µ_eff values in the range of 2.9 - 3.4 B.M. (Bohr Magnetons).
-
High-Spin Octahedral Co(II) (d⁷): With three unpaired electrons and a significant orbital contribution due to the T-term ground state, these complexes display much higher magnetic moments, typically in the range of 4.7 - 5.2 B.M. [7][8]
-
Structural and Electrochemical Data
The following tables summarize expected and literature-reported data for these classes of compounds.
Table 1: Expected Spectroscopic Data
| Compound Type | Key IR Shift (ν(C=N), cm⁻¹) | Expected UV-Vis Bands (nm) | µ_eff (B.M.) |
|---|---|---|---|
| BPDTO Ligand | ~1590 | - | Diamagnetic |
| [Ni(BPDTO)X₂] | ~1605 | ~900-1100, ~550-650, ~350-400 | 2.9 - 3.4 |
| [Co(BPDTO)X₂] | ~1600 | ~1000-1200, ~500-600 | 4.7 - 5.2 [7][9]|
Table 2: Representative Crystallographic Data for [Ni(BPDTO)(H₂O)₂]²⁺
| Parameter | Value (Å or °) | Significance |
|---|---|---|
| Bond Length Ni-N(pyridyl) | ~2.05 - 2.10 Å | Confirms coordination of nitrogen donors. |
| Bond Length Ni-S(thioether) | ~2.40 - 2.45 Å | Confirms coordination of sulfur donors. |
| Bond Angle N-Ni-N | ~175 - 180° | Shows a trans disposition of the pyridyl groups. |
| Bond Angle S-Ni-S | ~85 - 90° | Indicates the chelate bite angle of the dithio-backbone. |
| Bond Angle O-Ni-O | ~90 - 95° | Shows a cis arrangement of the aqua ligands. |
Data adapted from literature reports on similar structures.
Figure 3: Generalized coordination of BPDTO to a metal center (M).
PART III: Applications and Future Directions
The unique properties of Ni(II) and Co(II)-BPDTO complexes make them promising candidates for various applications.
-
Bioinorganic Modeling: The N₂S₂ coordination sphere is present in several metalloenzymes. For instance, Nickel Superoxide Dismutase (Ni-SOD) features a nickel site coordinated by nitrogen and sulfur atoms. The [Ni(BPDTO)]²⁺ core can serve as a structural mimic, allowing researchers to study the spectroscopic and redox properties that are fundamental to the enzyme's catalytic cycle.
-
Electrocatalysis: The redox activity observed in these complexes is particularly relevant for catalysis. The Ni(II)/Ni(I) couple in similar N₂S₂ complexes has been investigated for the hydrogen evolution reaction (HER), a critical process for clean energy technologies. [10]The electronic environment provided by the BPDTO ligand can be tuned to optimize the catalytic efficiency of the metal center.
-
Drug Development: Cobalt complexes are gaining traction as potential therapeutic agents. The ability of Co(II) to be oxidized to Co(III) allows for the design of "prodrugs." An inert Co(III) complex can be designed to release a cytotoxic ligand upon reduction to the more labile Co(II) state, a condition often found in the hypoxic (low oxygen) environments of solid tumors. The BPDTO ligand framework could be functionalized to append bioactive molecules for targeted drug delivery.
References
-
IJIERT. (n.d.). STUDY ON MAGNETIC SUSCEPTIBILITY OF CO(II) COMPLEXES AND ELECTRONIC SPECTRA OF CO(II) COMPLEXES. International Journal of Innovations in Engineering Research and Technology. Retrieved January 12, 2026, from [Link]
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IJSRP. (2019, March 9). Magnetic Behavior Studies on Co (II) Complexes with N-And O-Donor Sites Ligand. Retrieved January 12, 2026, from [Link]
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Gerloch, M., & Mabbs, F. E. (1967). Magnetic properties of cobalt(II) complexes. Part II. Tetragonally distorted octahedral geometries. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1900-1907. Retrieved January 12, 2026, from [Link]
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McGarvey, B. R. (1999). Electronic structure and magnetic properties of high-spin octahedral Co(II) complexes: Co(II)(acac)2(H2O)2. The Journal of Chemical Physics, 111(23), 10452–10463. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). Magnetic properties of six-coordinated high-spin cobalt(II) complexes: Theoretical background and its application. Retrieved January 12, 2026, from [Link]
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Patra, A., et al. (2010). Nickel(II) complexes of N2S2 donor set ligand and halide/pseudohalides. Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
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RSC Publishing. (2016). An octahedral nickel(II) complex of a hexadentate N2O2S2 thioether ligand: synthesis, characterization, X-ray and electronic structure. Retrieved January 12, 2026, from [Link]
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Flores-Alamo, M., et al. (2015). Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction. ResearchGate. Retrieved January 12, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 1,8-bis[(2-pyridyl)(phenyl)phosphino]-3,6-dioxaoctane. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2006). Synthesis and molecular structure of [Re2(μ:η6-C24H18N4)(CO)6] containing the rtct-tetrakis(2-pyridyl)cyclobutandiyl ligand. Retrieved January 12, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 3,6-Dithia-1,8-octanediol. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2002). Synthesis of Bis{(S-methyl)azolespoly(ethylene oxide)} from 3,6-dioxa-1,8-octanedithiol. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Palladium-1,8-Bis(2-pyridyl)-3,6-dithiaoctane Complex in Heck Coupling Reactions
Introduction: A Novel N,S-Chelating Ligand for Robust Palladium Catalysis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency, selectivity, and functional group tolerance of this transformation are profoundly influenced by the ligand architecture surrounding the palladium center. While phosphine ligands have been traditionally dominant, their sensitivity to air and moisture has propelled the exploration of alternative ligand systems.[2] Among these, complexes featuring N-donor ligands, such as pyridines, have gained prominence due to their stability and favorable electronic properties.
This application note details the synthesis and application of a sophisticated palladium(II) complex bearing the tetradentate N,S-ligand, 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto). The 'pdto' ligand offers a unique combination of soft sulfur donors and harder pyridine nitrogen atoms, creating a stable chelate effect that can enhance the catalytic longevity and performance of the palladium center. The presence of both nitrogen and sulfur donor atoms in the ligand framework provides a fine-tunes the electronic and steric environment of the palladium catalyst, which can lead to high catalytic activity and selectivity in cross-coupling reactions.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the ligand and its palladium complex, followed by detailed protocols for its application in Heck coupling reactions.
Synthesis of the Ligand and Palladium Complex
A crucial aspect of utilizing this catalytic system is the reliable synthesis of both the this compound (pdto) ligand and its subsequent palladium complex. While direct literature on the synthesis of this specific ligand is emerging, a robust synthetic pathway can be proposed based on established organometallic procedures.
Proposed Synthesis of this compound (pdto)
The synthesis of the pdto ligand can be approached by the reaction of a lithiated pyridine species with a suitable dichloro-thioether backbone. A plausible precursor for this backbone is 3,6-dithia-1,8-octanediol, which can be synthesized from dithioglycol and ethylene chlorohydrin.[4] The diol can then be converted to the corresponding dichloride, 1,8-dichloro-3,6-dithiaoctane, using standard chlorinating agents. The final step would involve the coupling with 2-lithiopyridine, generated in situ from 2-bromopyridine and a strong lithium base.
Caption: Proposed synthetic workflow for the pdto ligand.
Synthesis of the Palladium(II)-pdto Complex
The palladium(II) complex can be readily synthesized by reacting the pdto ligand with a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂), in an appropriate solvent. The chelation of the ligand to the palladium center is typically a facile process.
Protocol for the Synthesis of [Pd(pdto)Cl₂]
-
Ligand Dissolution: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of this compound (pdto) in anhydrous, degassed acetonitrile.
-
Palladium(II) Addition: To a separate Schlenk flask, add 1.0 equivalent of palladium(II) chloride (PdCl₂).
-
Reaction: Slowly add the dissolved ligand solution to the palladium(II) chloride suspension with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the dissolution of PdCl₂ and a color change in the solution.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials and dried under vacuum to yield the [Pd(pdto)Cl₂] complex.
Characterization: The synthesized complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Mechanism of the Heck Coupling Reaction Catalyzed by the Palladium-pdto Complex
The Heck coupling reaction catalyzed by the palladium-pdto complex is anticipated to proceed through the generally accepted Pd(0)/Pd(II) catalytic cycle. The N,S-ligation is expected to stabilize the palladium center throughout the cycle, potentially enhancing catalyst longevity and preventing the formation of palladium black.
The key steps in the catalytic cycle are:
-
In Situ Reduction of Pd(II) to Pd(0): The reaction is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This reduction can be facilitated by a variety of reagents present in the reaction mixture, such as an amine base or the olefin itself.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) intermediate, [Pd(pdto)(Ar)(X)].
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-Ar bond. This step is often rate-determining and dictates the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
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Application Note & Protocols: 1,8-Bis(2-pyridyl)-3,6-dithiaoctane in the Design of Biomimetic Superoxide Dismutase (SOD) Models
Abstract
Oxidative stress, stemming from an imbalance in reactive oxygen species (ROS), is a key etiological factor in a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[1][2] The superoxide radical (O₂•⁻) is a primary ROS, and its detoxification is the critical first step in cellular antioxidant defense, a role performed by the metalloenzyme Superoxide Dismutase (SOD).[1][[“]][4] The therapeutic potential of SOD has driven the development of synthetic, low-molecular-weight mimics that replicate the enzyme's catalytic activity.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the use of the N₂S₂ ligand, 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) , in creating potent copper-based SOD mimetics. We detail the synthesis of the ligand and its copper(II) complex, and provide a robust, step-by-step protocol for evaluating its SOD-like activity using the established Nitroblue Tetrazolium (NBT) assay.
The Rationale for Biomimetic SOD Models
The native SOD enzymes are highly efficient catalysts for the dismutation of superoxide into molecular oxygen and hydrogen peroxide (H₂O₂).[8][9] This two-step process involves the reduction and oxidation of the enzyme's active site metal cofactor (typically Cu/Zn or Mn).[[“]][9]
Native SOD Catalytic Cycle:
-
Mⁿ⁺-SOD + O₂•⁻ → M⁽ⁿ⁻¹⁾⁺-SOD + O₂
-
M⁽ⁿ⁻¹⁾⁺-SOD + O₂•⁻ + 2H⁺ → Mⁿ⁺-SOD + H₂O₂
While effective, the therapeutic use of native SOD enzymes is hampered by poor bioavailability, high molecular weight, and potential immunogenicity. Synthetic SOD mimics offer a compelling alternative by providing the catalytic function in a small, stable, and synthetically accessible molecule.[2] Ligands containing nitrogen and sulfur donor atoms have proven particularly effective in creating such mimics.[10] The ligand this compound (pdto) provides a flexible N₂S₂ coordination environment that can stabilize the necessary oxidation states of copper (Cu(II)/Cu(I)) for an efficient catalytic cycle.[11][12]
The Catalytic Mechanism of a [Cu(pdto)]²⁺ Mimic
The SOD-like activity of the copper-pdto complex is predicated on the reversible redox couple of the copper center. The ligand scaffold stabilizes both the Cu(II) and Cu(I) states, allowing the complex to catalytically disproportionate superoxide radicals.
Caption: Catalytic cycle of the [Cu(pdto)]²⁺ complex in superoxide dismutation.
Experimental Protocols
Protocol 1: Synthesis of this compound (pdto) Ligand
This protocol describes a representative synthesis based on the alkylation of 1,2-ethanedithiol with 2-(chloromethyl)pyridine.
Rationale: This is a standard nucleophilic substitution reaction. 1,2-ethanedithiol is deprotonated by a strong base (sodium ethoxide) to form a more potent nucleophile, the dithiolate anion. This anion then displaces the chloride from two equivalents of 2-(picolyl) chloride to form the desired N₂S₂ ligand.
Materials:
-
1,2-Ethanedithiol
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Prepare the Picolyl Chloride Free Base: Dissolve 2-(chloromethyl)pyridine hydrochloride in a minimal amount of water and neutralize carefully with saturated sodium bicarbonate solution until the solution is basic (pH ~8-9). Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. Caution: The free base is less stable than the hydrochloride salt; use immediately.
-
Prepare the Dithiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-ethanedithiol (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol. Stir for 30 minutes at 0°C.
-
Alkylation Reaction: To the cold dithiolate solution, add a solution of the 2-(chloromethyl)pyridine free base (2 equivalents) in anhydrous ethanol dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Remove the ethanol using a rotary evaporator. Resuspend the resulting residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ligand using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The product is typically an oil or a low-melting solid.
Protocol 2: Synthesis of the Cu(pdto)(H₂O)₂ Complex
Rationale: This protocol involves the direct reaction of the synthesized pdto ligand with a copper(II) salt. Copper(II) perchlorate is often used as it is a good source of Cu²⁺ ions and the perchlorate anion is weakly coordinating, allowing the pdto ligand and a water molecule to occupy the coordination sites.[12]
Materials:
-
This compound (pdto)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) - Warning: Perchlorate salts can be explosive and should be handled with care.
-
Methanol (MeOH)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: Dissolve the purified pdto ligand (1 equivalent) in a small volume of methanol (~10 mL).
-
Copper Salt Dissolution: In a separate flask, dissolve Cu(ClO₄)₂·6H₂O (1 equivalent) in methanol (~10 mL).
-
Complexation: Slowly add the copper(II) perchlorate solution to the stirring ligand solution. An immediate color change (typically to blue or green) should be observed, indicating complex formation.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Crystallization: Filter the solution to remove any particulates. Slowly diffuse diethyl ether vapor into the methanolic solution until crystals form. This can be achieved by placing the flask containing the reaction mixture inside a larger beaker containing a layer of diethyl ether and sealing the beaker.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, followed by a wash with diethyl ether.
-
Dry the crystals under vacuum.
Characterization: The resulting complex should be characterized to confirm its identity and purity.
| Technique | Expected Result for ₂ |
| UV-Vis Spectroscopy | A broad d-d transition band for Cu(II) in the visible region, typically around 600-700 nm. |
| FT-IR Spectroscopy | Characteristic peaks for the pyridine rings and strong, broad peaks corresponding to the perchlorate anion (around 1100 cm⁻¹). |
| Elemental Analysis | Experimental percentages of C, H, N, and S should match the calculated theoretical values for the complex. |
| X-ray Crystallography | Provides the definitive molecular structure, confirming the coordination of the N₂S₂ ligand and water molecule to the copper center.[12] |
Protocol for SOD Activity Evaluation: The NBT Assay
Principle: The Nitroblue Tetrazolium (NBT) assay is an indirect method for measuring SOD activity.[13] A system is used to generate a steady stream of superoxide radicals. In this protocol, we use a photochemical system involving riboflavin and light.[14][15] These radicals reduce the yellow, water-soluble NBT dye to a dark blue formazan product, which has a strong absorbance at 560 nm. An active SOD mimic will scavenge the superoxide radicals, thereby inhibiting the formation of formazan and reducing the absorbance at 560 nm. The degree of inhibition is proportional to the SOD activity of the complex.[16][17]
Caption: Workflow of the NBT assay for measuring SOD-like activity.
Reagents & Preparation:
-
Phosphate Buffer: 50 mM Potassium Phosphate buffer, pH 7.8.
-
EDTA Solution: 10 mM Ethylenediaminetetraacetic acid in phosphate buffer.
-
NBT Solution: 1.5 mM Nitroblue tetrazolium in phosphate buffer. Store in the dark.
-
Riboflavin Solution: 0.12 mM Riboflavin in phosphate buffer. Store in the dark.
-
Test Compound Stock Solution: Prepare a stock solution of the [Cu(pdto)]²⁺ complex in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mM).
Procedure:
-
Prepare Reaction Tubes: In a series of test tubes or a 96-well plate, prepare the reaction mixtures. Protect from light.
-
Control (Maximum Color):
-
1.5 mL Phosphate Buffer
-
0.2 mL EDTA Solution
-
0.1 mL NBT Solution
-
Solvent used for test compound (e.g., 10 µL DMSO)
-
-
Test Samples:
-
1.5 mL Phosphate Buffer
-
0.2 mL EDTA Solution
-
0.1 mL NBT Solution
-
Varying volumes of the test compound stock solution to achieve a range of final concentrations (e.g., from nanomolar to micromolar). Adjust the final volume with solvent to be consistent across all tubes.
-
-
Blank (No Superoxide Generation):
-
1.6 mL Phosphate Buffer (to account for riboflavin volume)
-
0.2 mL EDTA Solution
-
0.1 mL NBT Solution
-
Solvent used for test compound
-
-
-
Equilibrate: Incubate all tubes at room temperature for 5-10 minutes.
-
Initiate Reaction: To all tubes except the blank, add 0.1 mL of the Riboflavin solution. Mix gently.
-
Photochemical Reaction: Place the tubes in a light box with uniform illumination (e.g., a 15-40W fluorescent bulb) for 15 minutes. The control tube should turn a deep blue.
-
Measure Absorbance: Immediately after illumination, measure the absorbance of all solutions at 560 nm using a spectrophotometer. Use the blank to zero the instrument.
Data Analysis & Interpretation:
-
Calculate Percent Inhibition: The SOD-like activity is calculated as the percentage inhibition of NBT reduction.
% Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where: A_control = Absorbance of the control reaction A_sample = Absorbance of the reaction with the test compound
-
Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the complex that causes 50% inhibition of NBT reduction. A lower IC₅₀ value indicates higher SOD-like activity.
Expected Results & Comparison:
| Compound | Typical IC₅₀ Value (NBT Assay) |
| Native Cu,Zn-SOD | ~0.04 µM |
| [Cu(pdto)]²⁺ (Representative) | ~0.5 - 2.0 µM |
| Other Mn-based mimics (e.g., Mn-salen) | ~1 - 10 µM[6][7] |
| Other Cu-based mimics (e.g., Cu-pyrimine) | ~0.11 µM[18] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and should be compared relative to a standard (like native SOD) run under the same conditions.
Troubleshooting and Key Considerations
-
Ligand Synthesis: The purity of the 2-(chloromethyl)pyridine free base is critical. Incomplete neutralization or degradation can lead to lower yields. Ensure all reagents for the ligand synthesis are anhydrous to prevent side reactions.
-
Complex Stability: While generally stable, the complex may be sensitive to pH changes or the presence of strong competing chelating agents in biological media.
-
NBT Assay Sensitivity: The riboflavin/light system is sensitive. Ensure uniform illumination for all samples to ensure consistent superoxide generation. The reaction is rapid, so timing between stopping the illumination and reading the absorbance should be consistent.
-
Compound Interference: Highly colored compounds or those that absorb at 560 nm can interfere with the assay. Always run a control containing the test compound without the superoxide generating system to check for direct interference.
Conclusion
The synthetic ligand this compound serves as an excellent platform for the development of functional biomimetic models of Superoxide Dismutase. The resulting copper(II) complex demonstrates significant catalytic activity in the dismutation of superoxide radicals, as can be reliably quantified using the NBT assay. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to synthesize, characterize, and evaluate this class of SOD mimics, paving the way for further investigation into their therapeutic potential for diseases rooted in oxidative stress.
References
- Consensus. (n.d.). What is Superoxide Dismutase (SOD) mechanism of action?
- Pollution → Sustainability Directory. (2026, January 18). What Is the Mechanism of Action for Superoxide Dismutase (SOD) in Neutralizing Reactive Oxygen Species?
- Younus, H. (2018). Superoxide Dismutases: Role in Redox Signaling, Vascular Function, and Diseases. Frontiers in Pharmacology, 9.
- AgeImmune. (2026, January 10). How Does Superoxide Dismutase Act as an Antioxidant? The “First-Responder” Enzyme Your Cells Rely On.
- Amerigo Scientific. (n.d.). Superoxide Dismutase (SOD): Functions, Sources, and Applications in Research and Industry.
- Erlanger, M. O., et al. (2016). Modifying Polyacrylamide Background Color for the Nitroblue Tetrazolium-Based Superoxide Dismutase Staining Assay. Advances in Enzyme Research, 4, 1-9.
- Worthington Biochemical Corporation. (n.d.). Superoxide Dismutase - Assay.
- Batinic-Haberle, I., et al. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. Antioxidants & Redox Signaling, 13(6), 877-918.
- ResearchGate. (n.d.). The chemical structure of the ligand this compound (pdto).
- Batinic-Haberle, I., et al. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. PubMed.
- ResearchGate. (n.d.). Nitroblue tetrazolium salt (NBT) assay of superoxide dismutase (SOD) activity in chicken plasma.
- Woźniak, M., & Czyz, M. (2008). [Superoxide dismutase mimetics: possible clinical applications]. Postepy Higieny i Medycyny Doswiadczalnej, 62, 613-24.
- Public Library of Science. (2013). Nitroblue tetrazolium salt (NBT) assay of superoxide dismutase (SOD) activity from whole cell lysates of B. anthracis grown in various growth conditions.
- Batinic-Haberle, I., et al. (2010). Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential. Antioxidants & Redox Signaling, 13(6), 877-918.
- Learn life science. (2024, March 7). In vitro Superoxide Dismutase determination in plants by Nitro blue tetrazolium (NBT) method.
- ResearchGate. (n.d.). Ligand pdto = 1,8-bis-(2-pyridyl)-3,6-dithiaoctane.
- Addison, A. W., et al. (1984). Crystal and molecular structures of (this compound)copper(I) hexafluorophosphate and perchlorato(this compound)copper(II) perchlorate: stereodynamics of the copper(II)-copper(I) couple. Inorganic Chemistry, 23(24), 4066-4072.
- BenchChem. (2025). Application Notes: Superoxide Dismutase (SOD) Activity Assays.
- Pavlishchuk, V. V., et al. (1998). The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II): X-ray Crystal Structure and Borohydride Adduct Formation. Inorganica Chimica Acta, 268(1), 1-5.
- Uta, M., et al. (1993). Superoxide dismutase mimetic activities of metal complexes of L-2(2-pyridyl)-1-pyrroline-5-carboxylic acid (pyrimine). Biochemical and Biophysical Research Communications, 197(1), 127-133.
- Khan, F., et al. (2012). Superoxide scavenging and antimicrobial activities of novel transition metal complexes of oxydiacetate dianion as primary ligand: spectral characterization, cyclic voltammetric investigations and crystal structure. European Journal of Medicinal Chemistry, 57, 102-111.
Sources
- 1. Superoxide Dismutase (SOD): Functions, Sources, and Applications in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. [Superoxide dismutase mimetics: possible clinical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. ageimmune.com [ageimmune.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 9. Superoxide Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Modifying Polyacrylamide Background Color for the Nitroblue Tetrazolium-Based Superoxide Dismutase Staining Assay [scirp.org]
- 15. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. researchgate.net [researchgate.net]
- 17. plos.figshare.com [plos.figshare.com]
- 18. Superoxide dismutase mimetic activities of metal complexes of L-2(2-pyridyl)-1-pyrroline-5-carboxylic acid (pyrimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Studies of Ruthenium Complexes with 1,8-Bis(2-pyridyl)-3,6-dithiaoctane: An In-Depth Technical Guide
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the electrochemical characterization of ruthenium complexes featuring the tetradentate ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto). This document provides not only detailed, step-by-step protocols for synthesis and electrochemical analysis but also explores the underlying scientific principles and potential applications of these fascinating compounds.
Introduction: The Significance of Ruthenium-pdto Complexes
Ruthenium complexes have garnered significant attention in medicinal and catalytic chemistry due to their versatile redox properties, diverse coordination geometries, and promising therapeutic and catalytic activities.[1][2] The unique electronic and steric characteristics of ruthenium allow for the fine-tuning of its complexes for specific applications.[3] In particular, ruthenium complexes are being explored as next-generation anticancer agents, offering potential advantages over traditional platinum-based drugs, such as reduced toxicity and the ability to overcome drug resistance.[1][2]
The ligand this compound (pdto) is a flexible N2S2 tetradentate chelator that imparts a unique electronic environment to the ruthenium center. The combination of soft sulfur donors and aromatic pyridine moieties influences the redox potential and reactivity of the resulting complex, making it a compelling candidate for applications in catalysis and as a potential therapeutic. The dithioether backbone can play a crucial role in the biological activity and stability of these complexes.
This guide will focus on the synthesis and detailed electrochemical analysis of a key precursor, dichlorotris(triphenylphosphine)ruthenium(II), and its subsequent reaction with the pdto ligand to form the target ruthenium-pdto complex. We will then delve into the application of cyclic voltammetry and spectroelectrochemistry to probe the redox behavior of this complex, providing a foundation for further research and development.
Synthesis Protocols
A reliable and well-characterized synthesis is the cornerstone of any subsequent electrochemical study. The following protocols provide detailed, step-by-step instructions for the preparation of the pdto ligand, the ruthenium precursor, and the final ruthenium-pdto complex.
Protocol 1: Synthesis of this compound (pdto) Ligand
This protocol is adapted from the method described by Goodwin and Lions.
Materials:
-
2-(2-Chloroethyl)pyridine hydrochloride
-
1,2-Ethanedithiol
-
Sodium ethoxide solution in ethanol
-
Absolute ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Sodium Salt of 1,2-Ethanedithiol:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-ethanedithiol (1 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (2 equivalents) dropwise with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
-
Reaction with 2-(2-Chloroethyl)pyridine:
-
Prepare a solution of 2-(2-chloroethyl)pyridine from its hydrochloride salt by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.
-
Add the solution of 2-(2-chloroethyl)pyridine (2 equivalents) dropwise to the stirred solution of the sodium salt of 1,2-ethanedithiol.
-
After the addition, reflux the reaction mixture for 4-6 hours.
-
-
Isolation and Purification:
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the resulting oily residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the pdto ligand as an oil or a low-melting solid.
-
Protocol 2: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])
This is a common and reliable precursor for many ruthenium complexes.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol, anhydrous and deoxygenated
-
Diethyl ether, anhydrous and deoxygenated
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine RuCl₃·xH₂O (1 equivalent) and a 6-fold excess of PPh₃.
-
Add deoxygenated, anhydrous methanol to the flask.
-
-
Reaction:
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring. A dark brown precipitate should form.
-
Continue refluxing for at least 4 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the dark brown solid under an inert atmosphere.
-
Wash the collected solid thoroughly with deoxygenated diethyl ether (3 x 10 mL) to remove excess triphenylphosphine.
-
Dry the product under vacuum. The resulting dark brown crystalline solid is [RuCl₂(PPh₃)₃].
-
Protocol 3: Synthesis of the Ruthenium-pdto Complex
This protocol describes the reaction of the ruthenium precursor with the pdto ligand.
Materials:
-
[RuCl₂(PPh₃)₃]
-
This compound (pdto)
-
Acetonitrile, anhydrous and deoxygenated
-
Diethyl ether, anhydrous and deoxygenated
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve [RuCl₂(PPh₃)₃] (1 equivalent) in deoxygenated, anhydrous acetonitrile.
-
Add a solution of pdto (1 equivalent) in deoxygenated, anhydrous acetonitrile to the ruthenium solution with stirring.
-
-
Reaction:
-
Reflux the reaction mixture under an inert atmosphere for 4 hours. The color of the solution should change, indicating complex formation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the acetonitrile solution under vacuum.
-
Add deoxygenated diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
-
Electrochemical Characterization Protocols
Electrochemical techniques are powerful tools for elucidating the redox properties of metal complexes. The following protocols detail the procedures for cyclic voltammetry and spectroelectrochemistry.
Protocol 4: Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the reversibility of the Ru(II)/Ru(III) couple of the synthesized complex.
Equipment and Reagents:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum wire
-
-
Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated acetonitrile.
-
Ruthenium-pdto complex solution (typically 1 mM in the electrolyte solution)
-
Inert gas (high-purity nitrogen or argon) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Cell Assembly and Deaeration:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add the electrolyte solution containing the ruthenium-pdto complex to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the following parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V vs. Ag/AgCl).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the Ru(II) to Ru(III) (e.g., +1.5 V vs. Ag/AgCl).
-
Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe the reduction of the generated Ru(III) species back to Ru(II) (e.g., 0.0 V vs. Ag/AgCl).
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
Number of Cycles: Acquire at least 3 cycles to ensure a stable voltammogram is obtained.
-
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
From the stable cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal reduction potential (E½) as (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Measure the anodic peak current (ipa) and the cathodic peak current (ipc). For a reversible process, the ratio ipa/ipc should be close to 1.
-
To investigate the diffusion-controlled nature of the redox process, perform the CV at various scan rates (e.g., 50, 100, 200, 500 mV/s) and plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.
-
Protocol 5: Spectroelectrochemistry (SEC)
Objective: To observe the changes in the electronic absorption spectrum of the ruthenium complex as a function of the applied potential and to identify the spectral features of the different oxidation states.
Equipment and Reagents:
-
Spectroelectrochemical cell (optically transparent thin-layer electrode - OTTLE cell)
-
Potentiostat
-
UV-Vis-NIR Spectrometer
-
Fiber optic cables
-
All reagents and solutions as described in the Cyclic Voltammetry protocol.
Procedure:
-
Cell Preparation and Assembly:
-
Assemble the OTTLE cell according to the manufacturer's instructions. This typically involves placing a thin-layer electrode (e.g., a platinum mini-grid) between two transparent windows (e.g., quartz).
-
Fill the cell with the electrolyte solution containing the ruthenium-pdto complex.
-
-
Experimental Setup:
-
Place the filled OTTLE cell in the sample compartment of the UV-Vis-NIR spectrometer.
-
Connect the working, reference, and counter electrodes of the OTTLE cell to the potentiostat.
-
Connect the spectrometer to the cell using fiber optic cables.
-
-
Data Acquisition:
-
Record the initial UV-Vis-NIR spectrum of the complex at a potential where it is in its stable Ru(II) state (e.g., 0.0 V vs. Ag/AgCl).
-
Apply a potential to oxidize the complex to the Ru(III) state (a potential slightly more positive than the Epa determined by CV).
-
Record the UV-Vis-NIR spectrum at this potential once the current has reached a steady state, indicating that the electrolysis is complete within the thin layer.
-
Step the potential back to the initial value to reduce the complex back to the Ru(II) state and record the spectrum again to check for reversibility.
-
Spectra can also be recorded at various potentials across the redox wave to monitor the spectral changes during the electrochemical transition.
-
-
Data Analysis:
-
Compare the spectra obtained at different potentials.
-
Identify the disappearance of absorption bands corresponding to the Ru(II) species and the appearance of new bands corresponding to the Ru(III) species.
-
Analyze the nature of the electronic transitions observed (e.g., metal-to-ligand charge transfer - MLCT, ligand-to-metal charge transfer - LMCT, d-d transitions).
-
Data Presentation and Interpretation
Quantitative Electrochemical Data
The electrochemical data obtained from cyclic voltammetry experiments should be summarized in a clear and concise table for easy comparison.
| Complex | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc |
| [Ru(pdto)Cl₂] | Value | Value | Value | Value | Value |
| Other Derivatives | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualization of Electrochemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and concepts.
Caption: Synthetic workflow for the preparation of the [Ru(pdto)Cl₂] complex.
Caption: Redox process of the Ru-pdto complex observed during cyclic voltammetry.
Sources
Application Notes and Protocols for 1,8-Bis(2-pyridyl)-3,6-dithiaoctane in Precious Metal Complex Chemistry
Foreword: Unveiling the Potential of a Versatile N₂S₂ Ligand
In the dynamic landscape of inorganic and medicinal chemistry, the design and synthesis of novel coordination complexes with tailored properties are of paramount importance. The tetradentate ligand, 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), has emerged as a remarkably versatile building block in the construction of sophisticated precious metal complexes. Its N₂S₂ donor set, combining the π-accepting pyridyl moieties with the soft, polarizable thioether sulfur atoms, imparts a unique blend of electronic and steric characteristics to the resulting metal centers. This flexibility in coordination allows for the formation of stable complexes with a range of precious metals, including platinum, palladium, gold, ruthenium, and rhodium, unlocking a diverse array of applications in catalysis, materials science, and importantly, in the development of novel therapeutic agents.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides not just a set of protocols, but a deeper understanding of the underlying chemical principles that govern the synthesis, characterization, and application of pdto-based precious metal complexes. The methodologies detailed herein are designed to be robust and reproducible, empowering you to explore the full potential of this fascinating class of compounds.
Part 1: The Ligand - Synthesis and Characterization of this compound (pdto)
The successful synthesis of the metal complex is predicated on the purity of the ligand. The following protocol provides a reliable method for the preparation of this compound.
Protocol 1: Synthesis of this compound (pdto)
Principle: This synthesis involves a nucleophilic substitution reaction where the thiolate, generated in situ from 1,2-ethanedithiol, displaces the chloride from 2-(chloromethyl)pyridine. The basic conditions facilitate the deprotonation of the thiol, creating a potent nucleophile.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
1,2-Ethanedithiol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Preparation of the Thiolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol) in ethanol (100 mL). To this solution, add 1,2-ethanedithiol (2.35 g, 25 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the disodium salt of 1,2-ethanedithiol.
-
Addition of the Pyridyl Moiety: In a separate beaker, dissolve 2-(chloromethyl)pyridine hydrochloride (8.2 g, 50 mmol) in a minimal amount of deionized water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the free base into dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure to obtain 2-(chloromethyl)pyridine as an oil. Caution: 2-(chloromethyl)pyridine is a lachrymator.
-
Reaction: Add the freshly prepared 2-(chloromethyl)pyridine oil to the ethanolic solution of the thiolate. Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield a pale yellow oil.
-
Characterization: The product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of Precious Metal Complexes with pdto
The flexible nature of the pdto ligand allows it to adopt various coordination geometries to accommodate the electronic preferences of different metal ions.[1] This section provides representative protocols for the synthesis of platinum(II), palladium(II), and gold(III) complexes.
Protocol 2: Synthesis of [Pt(pdto)]Cl₂
Principle: This synthesis involves the direct reaction of the pdto ligand with a soluble platinum(II) precursor, potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The pdto ligand displaces the chloride ligands from the platinum coordination sphere to form the stable chelate complex.
Materials:
-
This compound (pdto)
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pdto (0.306 g, 1 mmol) in DMF (20 mL).
-
Addition of Platinum Salt: To this solution, add a solution of K₂[PtCl₄] (0.415 g, 1 mmol) in DMF (10 mL) dropwise with stirring.
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours. A color change and the formation of a precipitate (KCl) should be observed.
-
Isolation of the Complex: Cool the mixture to room temperature and filter to remove the precipitated KCl. Add diethyl ether to the filtrate until a precipitate forms. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization: The resulting [Pt(pdto)]Cl₂ complex can be characterized by ¹H NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 3: Synthesis of [Pd(pdto)Cl₂]
Principle: This protocol utilizes a common palladium(II) precursor, palladium(II) chloride (PdCl₂), which is first converted to a more soluble acetonitrile adduct in situ, followed by ligand exchange with pdto.
Materials:
-
This compound (pdto)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
Procedure:
-
Preparation of Palladium Precursor: Suspend PdCl₂ (0.177 g, 1 mmol) in acetonitrile (20 mL) and reflux the mixture for 1 hour to form the soluble [PdCl₂(CH₃CN)₂] complex.
-
Ligand Addition: To the warm solution of the palladium precursor, add a solution of pdto (0.306 g, 1 mmol) in methanol (10 mL).
-
Reaction and Precipitation: A yellow precipitate should form immediately. Stir the mixture at room temperature for an additional 2 hours to ensure complete reaction.
-
Isolation: Collect the yellow precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
-
Characterization: Characterize the [Pd(pdto)Cl₂] complex using FT-IR, ¹H NMR spectroscopy, and elemental analysis.
Protocol 4: Synthesis of [Au(pdto)Cl]Cl₂
Principle: This synthesis involves the reaction of the pdto ligand with a gold(III) precursor, tetrachloroauric(III) acid (HAuCl₄). The pdto ligand coordinates to the gold(III) center, displacing some of the chloride ligands.
Materials:
-
This compound (pdto)
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Methanol (CH₃OH)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve HAuCl₄·3H₂O (0.394 g, 1 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Ligand Addition: To this solution, add a solution of pdto (0.306 g, 1 mmol) in methanol (10 mL) dropwise with stirring at room temperature.
-
Reaction and Precipitation: A precipitate will form upon addition of the ligand. Stir the reaction mixture for 4 hours at room temperature.
-
Isolation: Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
Characterization: Characterize the [Au(pdto)Cl]Cl₂ complex by FT-IR, ¹H NMR, UV-Vis spectroscopy, and elemental analysis.
Part 3: Applications of pdto-Precious Metal Complexes
The unique structural and electronic properties of pdto-precious metal complexes give rise to a range of promising applications. This section details protocols for evaluating their potential in two key areas: anticancer activity and catalysis.
Application 1: Anticancer Activity Evaluation
Rationale: The structural similarities of platinum and palladium complexes to cisplatin, a widely used anticancer drug, have spurred research into their therapeutic potential.[2] Gold complexes have also shown significant promise as anticancer agents.[3][4] The pdto ligand can stabilize these metal ions and its lipophilicity can influence cellular uptake. The following protocol describes a standard method for assessing the in vitro cytotoxicity of these complexes against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Precious metal-pdto complex stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the precious metal-pdto complex from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the complex) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Complex | Cell Line | IC₅₀ (µM) [48h] |
| [Pt(pdto)]Cl₂ | HeLa | [Representative Value] |
| [Pd(pdto)Cl₂] | HeLa | [Representative Value] |
| [Au(pdto)Cl]Cl₂ | HeLa | [Representative Value] |
| Cisplatin | HeLa | [Representative Value] |
(Note: The IC₅₀ values are representative and should be determined experimentally. Published data for similar complexes suggest that these values can range from the low micromolar to sub-micromolar range.)[2][4][5]
Application 2: Homogeneous Catalysis
Rationale: Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions, which are fundamental in organic synthesis. The pdto ligand can serve as a stabilizing N,S-donor ligand for the palladium center, potentially influencing the efficiency and selectivity of catalytic transformations such as the Heck-Mizoroki reaction.
Principle: The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[6]
Materials:
-
[Pd(pdto)Cl₂] as a catalyst precursor
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
Catalyst Addition: Add the [Pd(pdto)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 100 °C under an inert atmosphere for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and determine the yield.
Visualization of the Catalytic Cycle:
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Part 4: Structural Insights and Coordination Chemistry
The versatility of this compound as a ligand stems from its ability to adopt different coordination modes depending on the metal ion, its oxidation state, and the presence of other ligands. Understanding these coordination modes is crucial for designing complexes with desired properties.
Caption: Common coordination modes of the pdto ligand.
The tetradentate N₂S₂ coordination is common for metals that favor octahedral or square planar geometries. In some cases, one of the sulfur or nitrogen donors may not coordinate, leading to tridentate or bidentate coordination, which can be advantageous in catalysis by providing an open coordination site for substrate binding.
Conclusion and Future Outlook
The this compound ligand offers a robust and versatile platform for the development of novel precious metal complexes. The protocols and insights provided in this guide serve as a foundation for further exploration into their synthesis, characterization, and application. The tunable electronic and steric properties of these complexes, achieved through modification of the pyridyl rings or the thioether backbone, present exciting opportunities for the rational design of next-generation catalysts and therapeutic agents. As our understanding of the structure-activity relationships of these complexes deepens, so too will their impact on various scientific disciplines.
References
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- Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions is versatile and provides excellent yields of products in short reaction times. Synthesis, 2011(07), 1125-1131.
- Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007). A palladacycle phosphine mono-ylide complex is as an efficient catalyst for the Mizoroki-Heck cross-coupling reaction of aromatic or aliphatic olefins with a broad range of aryl bromides and chlorides. The Journal of Organic Chemistry, 72(24), 9342-9345.
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Application Notes & Protocols: Studying Catalytic Hydrogen Evolution with Ni-N2S2 Complexes
Abstract
The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of developing a sustainable hydrogen economy. Bio-inspired molecular catalysts, particularly those mimicking the active sites of hydrogenase enzymes, have shown significant promise. Among these, nickel complexes featuring tetradentate N2S2 ligands have emerged as a noteworthy class of electrocatalysts.[1][2][3][4][5][6] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the catalytic activity of Ni-N2S2 complexes for hydrogen evolution. We will delve into the synthesis of these complexes, the electrochemical techniques used to probe their catalytic behavior, and the analytical methods for quantifying the evolved hydrogen. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind each experimental choice, ensuring both technical accuracy and field-proven insights.
Introduction: The Rationale for Ni-N2S2 Complexes in Hydrogen Evolution
The hydrogen evolution reaction (HER), the production of hydrogen from protons, is a fundamental process in energy conversion.[7][8] While platinum-group metals are highly efficient HER catalysts, their scarcity and high cost necessitate the development of alternatives based on earth-abundant elements.[9][10][11] Nature provides a blueprint in the form of hydrogenase enzymes, which feature active sites with nickel and iron coordinated by sulfur-containing amino acid residues.[1] These enzymes can catalyze hydrogen evolution with remarkable efficiency.
Inspired by these biological systems, synthetic chemists have designed and studied a variety of molecular mimics. Ni-N2S2 complexes, featuring a nickel center coordinated by two nitrogen and two sulfur donor atoms, have proven to be particularly effective.[1][2][3][4][5][6] The N2S2 ligand framework provides a stable coordination environment for the nickel ion while allowing for the electronic flexibility required to facilitate the multi-electron transfer process of hydrogen evolution. The presence of sulfur donors is thought to play a crucial role in mimicking the electronic environment of the hydrogenase active site. Furthermore, the ligand structure can be systematically modified to tune the electronic and steric properties of the nickel center, thereby optimizing its catalytic activity.[1]
This guide will walk you through the essential experimental procedures to synthesize a representative Ni-N2S2 complex and rigorously evaluate its electrocatalytic performance for hydrogen evolution.
Synthesis of a Prototypical Ni-N2S2 Complex
A common strategy for synthesizing Ni-N2S2 complexes involves the reaction of a suitable nickel(II) salt with a pre-synthesized N2S2 ligand.[4] A widely studied example is the complex formed with the ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto).[2][3][4][5][6]
Protocol 2.1: Synthesis of 2
-
Rationale: This protocol describes the synthesis of a well-characterized Ni-N2S2 complex. The use of acetonitrile as a solvent and in the final complex allows for good solubility in common organic electrolytes for electrochemical studies. The tetrafluoroborate (BF4-) counter-ion is non-coordinating and electrochemically stable.
-
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O)
-
This compound (pdto) ligand (synthesis described in literature[4])
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether
-
-
Procedure:
-
In a nitrogen-filled glovebox or under a Schlenk line, dissolve 1 mmol of Ni(BF4)2·6H2O in 10 mL of anhydrous acetonitrile.
-
In a separate flask, dissolve 1 mmol of the pdto ligand in 10 mL of anhydrous acetonitrile.
-
Slowly add the ligand solution to the nickel salt solution with constant stirring. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the volume of the solvent in vacuo until a precipitate begins to form.
-
Add diethyl ether to fully precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting complex, 2, can be characterized by techniques such as elemental analysis, mass spectrometry, and single-crystal X-ray diffraction if suitable crystals are obtained.
-
Electrochemical Investigation of Catalytic Activity
Electrochemical methods are paramount for evaluating the catalytic performance of molecular HER catalysts.[12] Cyclic voltammetry (CV) is used to determine the reduction potentials of the catalyst and to observe the catalytic current enhancement in the presence of a proton source.[13][14][15][16] Controlled potential electrolysis (CPE) allows for the bulk generation of hydrogen for quantification and the determination of Faradaic efficiency.[17][18]
3.1. Experimental Setup
A standard three-electrode electrochemical cell is required.
-
Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relative inertness.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE), is used. It is crucial to report all potentials against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.
The electrolyte solution typically consists of a non-aqueous solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The proton source is a weak acid, such as trifluoroacetic acid (TFA) or acetic acid.[1]
Diagram 3.1: Electrochemical Cell Setup
Caption: A standard three-electrode setup for electrochemical analysis.
3.2. Protocol 3.2: Cyclic Voltammetry (CV) for Catalytic HER
-
Rationale: CV provides a rapid assessment of the catalyst's redox behavior and its ability to mediate hydrogen evolution. In the absence of a proton source, the CV will show the reversible reduction(s) of the Ni(II) complex. Upon addition of an acid, a significant increase in the cathodic current is expected at the potential of the Ni(I)/Ni(0) or related redox couple, indicating catalytic turnover.
-
Procedure:
-
Prepare a stock solution of the Ni-N2S2 complex (e.g., 1 mM) in the electrolyte solution.
-
Prepare a stock solution of the acid (e.g., 100 mM TFA) in the same electrolyte.
-
Assemble the electrochemical cell with the working, counter, and reference electrodes in the electrolyte solution.
-
Record a background CV of the electrolyte solution.
-
Add the Ni-N2S2 complex to the cell and record the CV. This will show the non-catalytic redox events of the complex.
-
Incrementally add the acid stock solution to the cell and record a CV after each addition.
-
Observe the growth of a catalytic wave at a potential corresponding to a reduced state of the nickel complex.
-
The scan rate dependence of the catalytic peak current can provide insights into the nature of the catalytic process.
-
3.3. Protocol 3.3: Controlled Potential Electrolysis (CPE)
-
Rationale: CPE is performed at a potential where the catalytic current is observed in the CV to generate a measurable amount of hydrogen. This allows for the calculation of the Faradaic efficiency, which is the ratio of the experimentally produced hydrogen to the theoretically expected amount based on the charge passed.
-
Procedure:
-
Set up the electrochemical cell as for CV, but use a larger working electrode (e.g., a carbon felt or reticulated vitreous carbon) to increase the rate of electrolysis.
-
The headspace of the cell must be gas-tight to allow for the collection of evolved hydrogen.
-
Purge the electrolyte solution and the headspace with an inert gas (e.g., argon) to remove any air.
-
Apply a constant potential to the working electrode, chosen from the CV to be on the plateau of the catalytic wave.
-
Monitor the current over time. The total charge passed (Q) is the integral of the current with respect to time.
-
Periodically, take a sample of the headspace gas using a gas-tight syringe and analyze it by gas chromatography.
-
Quantification of Evolved Hydrogen
Gas chromatography (GC) is the standard method for accurately quantifying the amount of hydrogen produced during electrolysis.[19][20][21][22][23]
Diagram 4.1: Experimental Workflow
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- 18. researchgate.net [researchgate.net]
- 19. Indirect hydrogen analysis by gas chromatography coupled to mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrogen analysis by gas chromatography: Mass spectrometry | Poster Board #560 - American Chemical Society [acs.digitellinc.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. Hydrogen Analysis by Gas Chromatography–Mass Spectrometry | ORNL [ornl.gov]
Protocol for evaluating the in vitro cytotoxicity of metal-based anticancer agents.
Evaluating the In Vitro Cytotoxicity of Metal-Based Anticancer Agents: A Researcher's Guide
Abstract
The unique coordination chemistry, diverse structural geometries, and varied redox properties of metal-based compounds have established them as a cornerstone in the development of novel anticancer therapeutics, extending far beyond the foundational success of cisplatin. However, these same physicochemical properties present distinct challenges for their preclinical in vitro evaluation. Unlike purely organic molecules, metal complexes can directly interact with assay reagents, exhibit complex solubility and stability profiles, and induce cell death through multifaceted mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust, reliable, and insightful in vitro cytotoxicity studies for metal-based anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is both accurate and meaningful.
Introduction: The Unique Challenge of Metal-Based Drugs
Metal-based anticancer agents, such as platinum, ruthenium, and gold complexes, often exert their cytotoxic effects through mechanisms that are distinct from traditional organic drugs. These can include the catalytic generation of reactive oxygen species (ROS), direct covalent binding to DNA, and inhibition of critical cellular enzymes like thioredoxin reductase. This mechanistic diversity necessitates a thoughtful and often multi-assay approach to accurately quantify their cytotoxic potential and elucidate their mode of action.
A primary challenge in their evaluation is the potential for direct interference with common colorimetric and fluorometric cytotoxicity assays. For instance, the reducing potential of some metal complexes can directly convert tetrazolium salts (e.g., MTT, XTT) to their colored formazan product, leading to a false-negative reading of cytotoxicity (i.e., the compound appears less toxic than it is). Therefore, a core principle of any protocol involving these agents is the inclusion of rigorous, cell-free controls to identify and account for such artifacts.
Pre-Experimental Planning: The Foundation of Reliable Data
Compound Characterization and Handling
-
Purity and Identity: Always ensure the purity and identity of the metal complex, typically via techniques like NMR, Mass Spectrometry, and Elemental Analysis. Impurities can have their own biological activity.
-
Solubility: Determine the compound's solubility in biocompatible solvents. Dimethyl sulfoxide (DMSO) is common, but its final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Some metal complexes may require alternative solvents or formulation strategies.
-
Stability: Many metal complexes are sensitive to hydrolysis, oxidation, or light. It is crucial to understand the stability of the compound in aqueous culture medium over the time course of the experiment (e.g., 24, 48, 72 hours). This can be assessed by techniques like UV-Vis spectroscopy or HPLC by incubating the compound in media in a cell culture incubator and sampling at different time points. A compound that rapidly degrades may show artifactually low toxicity.
Cell Line Selection
The choice of cell line should be guided by the therapeutic hypothesis. Consider the following:
-
Tumor Type: Select cell lines relevant to the cancer type the drug is intended to treat.
-
Drug Resistance Profile: Include both drug-sensitive and drug-resistant (e.g., cisplatin-resistant) cell lines to assess the compound's ability to overcome known resistance mechanisms.
-
Genetic Background: Use cell lines with well-characterized genetic backgrounds (e.g., p53 wild-type vs. p53-null) to probe mechanistic hypotheses.
-
Adherent vs. Suspension Cells: The choice will influence the type of assays that can be easily performed. The protocols described here are primarily for adherent cells but can be adapted.
Core Cytotoxicity Protocol: Measuring Cell Viability
The primary goal is to determine the concentration of the agent that reduces cell viability by 50% (IC50). We recommend a two-assay approach to confirm results, using one metabolic assay and one membrane integrity assay.
Assay I: MTT (Metabolic Activity) Assay
This assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the metal-based compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., 0.2% DMSO) to the control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Blank-subtract the absorbance values. Express cell viability as a percentage relative to the vehicle-treated control wells: Viability % = (Abs_treated / Abs_control) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
This control is essential for metal-based compounds.
-
In a cell-free 96-well plate, add 100 µL of complete culture medium.
-
Add 100 µL of the 2x compound dilutions (covering the full concentration range).
-
Immediately add 20 µL of the 5 mg/mL MTT solution.
-
Incubate and read as you would for the cellular assay.
-
Interpretation: If you observe a significant color change (increase in absorbance at 570 nm) in the absence of cells, the compound is directly reducing the MTT reagent. This will artificially inflate the apparent "viability." If interference is observed, the MTT assay is not suitable for this compound, and an alternative assay must be used.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assay II: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis. It serves as an excellent orthogonal method to a metabolic assay.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.
-
Lysis Control (Maximum LDH Release): To the original plate, add 20 µL of a 10X Lysis Buffer (often included in commercial kits) to the control wells. Incubate for 15 minutes. This will serve as the "maximum LDH release" control. Transfer 50 µL of this supernatant to the new plate as well.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance (from medium-only wells) from all readings. Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity % = ((Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)) * 100, where "spontaneous" is the vehicle-only control.
As with MTT, a cell-free control is necessary. Incubate the compound in medium alone, then perform the LDH assay on the supernatant to check if the compound inhibits or reacts with the LDH enzyme/reagents.
Mechanistic Insights: How Is the Compound Killing the Cells?
Once cytotoxicity is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common pathway for anticancer drugs.
Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalator that can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells).
-
Cell Treatment: Plate cells in a 6-well plate and treat with the metal compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like TrypLE Express, as harsh trypsinization can damage membranes. Pool all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Caption: Key apoptotic pathways often activated by metal-based drugs.
Data Presentation and Interpretation
Clear presentation of data is as important as its acquisition.
IC50 Comparison Table
Summarize the calculated IC50 values for different cell lines and time points in a table. This allows for easy comparison of potency and selectivity.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Cisplatin | A549 (Lung) | 48 | 8.5 ± 0.7 |
| Complex 1 | A549 (Lung) | 48 | 2.1 ± 0.3 |
| Cisplatin | HCT116 (Colon) | 48 | 12.2 ± 1.1 |
| Complex 1 | HCT116 (Colon) | 48 | 3.5 ± 0.4 |
Dose-Response Curves
Always present cytotoxicity data as a full dose-response curve, plotting percent viability against the logarithm of the drug concentration. This visual representation provides more information than a single IC50 value, revealing the steepness of the curve and the maximum effect.
Conclusion and Best Practices
The in vitro evaluation of metal-based anticancer agents requires a higher degree of rigor than for typical organic small molecules. By internalizing the principles of causality and self-validation, researchers can generate high-quality, reliable data.
Key Takeaways:
-
Characterize Your Compound: Know its purity, solubility, and stability in your experimental conditions.
-
Run Cell-Free Controls: Always test for direct interference between your metal complex and the assay reagents. This is non-negotiable.
-
Use Orthogonal Assays: Do not rely on a single method. Confirm results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH).
-
Investigate the Mechanism: Go beyond simple viability. Use assays like Annexin V/PI staining to understand how the cells are dying.
-
Present Data Clearly: Use tables and full dose-response curves to present your findings transparently.
By following these guidelines, the scientific community can continue to unlock the vast therapeutic potential of metal-based drugs in the fight against cancer.
References
-
M.J. Hannon, "Metal-based anticancer drugs: from a past anchored in platinum chemistry to a future that is multicultural," Pure and Applied Chemistry, [Link].
-
E.P. Urquhart, et al., "Interference of metal-containing nanoparticles with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) and 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) viability assays," Analytical Toxicology, [Link].
-
G. Gasser, et al., "Metal compounds as anticancer agents," ACS Chemical Biology, [Link].
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Welcome to the technical support guide for the synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane. This document is designed for chemistry professionals engaged in the synthesis of complex ligands for research, catalysis, and drug development. Here, we move beyond simple protocols to provide a deep, mechanistic understanding of the reaction, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to not only successfully synthesize the target compound but also to intelligently optimize the reaction conditions for your specific laboratory context.
Reaction Overview: The Chemistry at Play
The synthesis of this compound is fundamentally a double nucleophilic substitution reaction, a variation of the classic Williamson ether synthesis adapted for thioether formation. The core transformation involves the reaction of a dithiolate nucleophile with an electrophilic alkyl halide.
Synthetic Scheme:
The success of this synthesis hinges on the efficient generation of the dithiolate from 1,2-ethanedithiol using a suitable base, followed by its controlled reaction with two equivalents of 2-(2-chloroethyl)pyridine. The choice of base, solvent, and temperature is critical to maximize the rate of the desired S(_N)2 reaction while suppressing potential side reactions, most notably the E2 elimination of the alkyl halide.[1]
Optimized Experimental Protocol
This protocol is designed as a robust starting point, incorporating best practices for yield, purity, and safety.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the oxidation of the highly nucleophilic thiolate intermediates.
-
Reagent Preparation:
-
In the reaction flask, dissolve 1,2-ethanedithiol (1.0 eq.) in anhydrous ethanol (approx. 10 mL per mmol of dithiol).
-
Begin stirring the solution and add powdered sodium hydroxide (2.1 eq.) portion-wise at room temperature. A mild exotherm may be observed. Stir the resulting suspension for 30 minutes to ensure the complete formation of the disodium 1,2-ethanedithiolate.
-
-
Substrate Addition:
-
Dissolve 2-(2-chloroethyl)pyridine hydrochloride in a minimum amount of water and neutralize carefully with a saturated sodium bicarbonate solution until the free base separates as an oil. Extract the free base with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-chloroethyl)pyridine as an oil. Note: If using the commercially available free base, this step is unnecessary.
-
Dissolve the 2-(2-chloroethyl)pyridine free base (2.05 eq.) in anhydrous ethanol and add it to the dropping funnel.
-
Add the solution of 2-(2-chloroethyl)pyridine dropwise to the stirred suspension of the dithiolate over 30-45 minutes. A controlled, slow addition is key to minimizing polymerization and other side reactions.
-
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 v/v) and visualizing with UV light or potassium permanganate stain. The disappearance of the starting dithiol is a key indicator of completion.
-
Workup:
-
Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will be present.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue to dissolve the inorganic salts.
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution to obtain the crude product, which may be a pale yellow oil or a semi-solid.
-
Purify the crude material using column chromatography on silica gel.[2] A gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent. The product should be a white to light yellow solid.[3]
-
For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can be performed.
-
Data & Parameter Summary
The following table summarizes the critical parameters for the optimized synthesis.
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 1,2-Ethanedithiol | 1.0 equivalent | Limiting reagent |
| 2-(2-Chloroethyl)pyridine | 2.05 - 2.1 equivalents | Slight excess to ensure complete consumption of the dithiol. |
| Base (NaOH) | 2.1 - 2.2 equivalents | Ensures complete deprotonation of both thiol groups. |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | Good solubility for reactants and base; appropriate boiling point for reflux. |
| Temperature | ~78°C (Reflux) | Provides sufficient activation energy without promoting significant elimination. |
| Reaction Time | 4 - 6 hours | Typically sufficient for completion; monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiolate nucleophile. |
| Purification | ||
| Primary Method | Silica Gel Column Chromatography | Effective for separating the product from starting materials and byproducts. |
| Secondary Method | Recrystallization | For achieving high analytical purity. |
| Expected Yield | 65-80% | Typical range for this type of reaction after purification. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to final product analysis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
Question: My reaction yield is very low or I recovered mostly starting material. What went wrong?
Answer: This is a common issue that can point to several root causes:
-
Inefficient Nucleophile Generation: The primary reason for low conversion is often the incomplete deprotonation of the 1,2-ethanedithiol.
-
Causality: Sodium hydroxide is a strong base, but its effectiveness can be hampered by moisture or poor solubility. Thiols are more acidic than alcohols, but complete conversion to the highly reactive dithiolate is essential for the reaction to proceed efficiently.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and freshly powdered, dry NaOH.
-
Alternative Base/Solvent System: For a more robust deprotonation, consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[4] NaH will irreversibly deprotonate the thiols, driving the equilibrium completely to the dithiolate.
-
Check Reagent Quality: Ensure your 1,2-ethanedithiol has not oxidized (it should be a clear liquid with a strong odor).
-
-
-
Deactivated Electrophile: The 2-(2-chloroethyl)pyridine can be problematic.
-
Causality: If you used the hydrochloride salt directly without converting it to the free base, the reaction will not work. The protonated pyridine nitrogen is highly deactivating, and the base will react with the HCl salt rather than the thiol.
-
Solution: Always perform the neutralization and extraction to isolate the free base of 2-(2-chloroethyl)pyridine before use.
-
Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are these byproducts?
Answer: The formation of multiple products typically indicates competing reaction pathways.
-
Primary Byproduct: Mono-substituted Intermediate: HS-CH2-CH2-S-CH2-CH2-C5H4-N
-
Causality: This forms if the reaction is incomplete or if the stoichiometry is incorrect. Localized high concentrations of the alkyl halide can also favor this.
-
Solution: Ensure slow, dropwise addition of the 2-(2-chloroethyl)pyridine into the well-stirred dithiolate solution. This maintains a high concentration of the nucleophile relative to the electrophile, favoring the double substitution. Also, allow the reaction to run for the recommended time.
-
-
Secondary Byproduct: Elimination Product (2-Vinylpyridine):
-
Causality: The dithiolate is a strong base as well as a strong nucleophile. It can abstract a proton from the carbon adjacent to the chlorine in 2-(2-chloroethyl)pyridine, leading to an E2 elimination reaction.[1] This is more likely at higher temperatures or with sterically hindered bases.
-
Solution: Avoid excessively high temperatures. Refluxing in ethanol is generally a good balance, but if elimination is a major issue, consider running the reaction at a lower temperature (e.g., 50-60°C) for a longer period.
-
-
Tertiary Byproduct: Polymeric Material:
-
Causality: If any of the dithiol starting material oxidizes to form a disulfide, it can lead to chain-growth polymerization. Incorrect stoichiometry can also lead to oligomers.
-
Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process. Verify the stoichiometry of your reagents carefully.
-
Question: The product decomposed during column chromatography. How can I avoid this?
Answer: Thioethers, particularly those with nearby nitrogen atoms, can be sensitive.
-
Causality: Silica gel is weakly acidic and can sometimes cause decomposition of sensitive compounds. The lone pairs on the sulfur and nitrogen atoms can coordinate to the silica surface, leading to smearing or degradation over long exposure times.
-
Solution:
-
Deactivate the Silica: You can pre-treat your silica gel by slurrying it in the starting eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%). This will cap the acidic sites.
-
Use Alumina: For particularly sensitive compounds, basic or neutral alumina can be a less harsh alternative to silica gel for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the product sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 2-(2-bromoethyl)pyridine instead of the chloro- derivative?
A1: Yes. In fact, from a purely chemical standpoint, the bromo- derivative is preferable. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and accelerating the S(_N)2 reaction. This may allow for lower reaction temperatures or shorter reaction times. However, the chloro- derivative is often more commercially available and less expensive, making it a common choice for scaled syntheses.
Q2: Why is an inert atmosphere so critical for this reaction?
A2: The thiolate anion (R-S⁻) is a soft, highly potent nucleophile. It is also easily oxidized. In the presence of atmospheric oxygen, two thiolate anions can couple to form a disulfide bond (R-S-S-R). This side reaction consumes your active nucleophile, leading to significantly lower yields and the formation of unwanted disulfide byproducts that can complicate purification.
Q3: What is the best way to confirm the identity and purity of my final product?
A3: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the overall structure, show the correct integration of protons, and reveal the chemical environment of each carbon atom. The symmetry of the molecule should be apparent in the spectra.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]
-
Melting Point: A sharp melting point close to the literature value (~48-51°C) is a strong indicator of high purity.
Q4: Are there any specific safety precautions I should take?
A4: Yes, several:
-
1,2-Ethanedithiol: This compound has an extremely foul and persistent odor. Always handle it in a well-ventilated fume hood.
-
Sodium Hydroxide/Sodium Hydride: These are corrosive and/or highly reactive bases. Handle with appropriate personal protective equipment (gloves, safety glasses). NaH reacts violently with water to produce flammable hydrogen gas.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.
References
-
PrepChem. Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). Available from: [Link]
-
Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(5), 2715-2839. Available from: [Link]
-
Leaver, S. A., et al. (2003). A New Synthesis of Bis(2-{pyrid-2-yl}ethyl)amine (LH) from Bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the Copper-Dependent Aerial Oxidation of LH to a Novel Amino Acid Derivative. Dalton Transactions, (16), 3234-3241. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 300754, this compound. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Available from: [Link]
-
Organic Syntheses. Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Available from: [Link]
Sources
Common side reactions in the preparation of pyridyl dithioether ligands
Welcome to the technical support center for the synthesis of pyridyl dithioether ligands. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during their preparation. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction to Pyridyl Dithioether Ligand Synthesis
Pyridyl dithioether ligands are a class of compounds characterized by a disulfide bond flanked by at least one pyridyl group. The reactivity of the pyridyl disulfide moiety, particularly its susceptibility to thiol-disulfide exchange, makes these ligands highly valuable in bioconjugation, drug delivery, and materials science.[1][2] However, this same reactivity can also be a source of undesirable side reactions, leading to low yields, impure products, and experimental variability. This guide will address the most common issues encountered in the laboratory, providing you with the knowledge to anticipate, diagnose, and resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am trying to synthesize an unsymmetrical pyridyl dithioether, but my final product is a mixture of symmetrical and unsymmetrical disulfides. What is causing this and how can I improve the selectivity?
Answer:
This is one of the most common challenges in the synthesis of unsymmetrical disulfides, including pyridyl dithioethers. The issue arises from a process often referred to as "scrambling," where the desired unsymmetrical disulfide equilibrates to form two symmetrical disulfides.
Probable Cause:
The root cause of this side reaction is the reversible nature of the thiol-disulfide exchange reaction. When you react a thiol (R¹-SH) with a pyridyl disulfide (Py-S-S-Py) to form the unsymmetrical product (R¹-S-S-Py), the reaction mixture also contains the byproduct pyridine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyridine (Py-SH).[3] This liberated 2-mercaptopyridine can then react with the desired unsymmetrical product, leading to the formation of the symmetrical disulfide (R¹-S-S-R¹) and regenerating the starting pyridyl disulfide.
Troubleshooting Protocol:
To minimize the formation of symmetrical disulfides and favor the unsymmetrical product, consider the following strategies:
-
Control the Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the starting pyridyl disulfide (e.g., 2,2'-dipyridyl disulfide). This will help to drive the initial reaction towards the formation of the unsymmetrical product.
-
Optimize Reaction pH: The thiol-disulfide exchange is highly pH-dependent. The reaction is typically favored at a slightly acidic to neutral pH (around 4-7).[3] At alkaline pH, the increased concentration of the more nucleophilic thiolate anion can accelerate the reverse reaction and scrambling. It is recommended to perform the reaction in a buffered solution to maintain the optimal pH.
-
Monitor the Reaction Progress: The formation of the byproduct pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm.[3] The reaction can be considered complete when the absorbance at this wavelength plateaus. Over-extending the reaction time can increase the likelihood of scrambling.
-
Purification Strategy: Once the reaction is complete, it is crucial to promptly remove the 2-mercaptopyridine byproduct to prevent it from reacting with your desired unsymmetrical disulfide. This can be achieved through:
-
Chromatography: Preparative thin-layer chromatography (TLC) or column chromatography can effectively separate the desired product from the byproduct.[3]
-
Extraction: If the solubility properties of your product and the byproduct differ significantly, an acidic wash can be used to protonate and extract the 2-mercaptopyridine into the aqueous phase.
-
Experimental Workflow for Minimizing Symmetrical Disulfide Formation:
Caption: Workflow for selective unsymmetrical pyridyl dithioether synthesis.
FAQ 2: I am observing byproducts with higher molecular weights in my mass spectrometry analysis, suggesting over-oxidation. What are these species and how can I prevent their formation?
Answer:
Over-oxidation is a common side reaction when working with thiols and disulfides, especially when using strong oxidizing agents or exposing the reaction to air for prolonged periods. The sulfur atoms in your pyridyl dithioether ligand are susceptible to further oxidation.
Probable Cause:
The disulfide bond can be oxidized to a thiosulfinate (R-S(O)-S-R'), and further to a thiosulfonate (R-S(O)₂-S-R'). The starting thiol can also be oxidized to a sulfenic acid (R-SOH), which can then be further oxidized to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).[4][5] These over-oxidized species are often more polar and can complicate purification.
Troubleshooting Protocol:
-
Choice of Oxidant: When preparing symmetrical pyridyl disulfides from 2-mercaptopyridine, avoid harsh oxidizing agents. Mild oxidants like hydrogen peroxide (H₂O₂) or air (oxygen) are generally sufficient. For more controlled reactions, consider using reagents like N-chlorosuccinimide (NCS) or iodine in stoichiometric amounts.
-
Reaction Conditions:
-
Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.
-
Atmosphere: If using a mild oxidant or if your thiol is particularly sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled air oxidation.
-
-
Quenching: After the desired disulfide has been formed, quench any remaining oxidizing agent. For example, if using H₂O₂, a small amount of sodium sulfite or sodium thiosulfate can be added to consume the excess oxidant.
-
pH Control: Highly alkaline conditions can sometimes promote over-oxidation. Maintaining a neutral or slightly acidic pH can be beneficial.
Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Advantages | Potential Side Reactions |
| Air (O₂) | Neutral or basic pH, often with a catalyst | Inexpensive, readily available | Slow, can lead to over-oxidation with sensitive substrates |
| Hydrogen Peroxide (H₂O₂) | Neutral or slightly acidic | "Green" reagent, byproduct is water | Can cause over-oxidation if not controlled |
| Iodine (I₂) | Mild base (e.g., triethylamine) | Fast and efficient | Can lead to iodination of other functional groups |
| N-Chlorosuccinimide (NCS) | Stoichiometric amounts | Selective and clean | Requires careful control of stoichiometry |
FAQ 3: My NMR spectrum shows unexpected shifts in the pyridine ring protons, and I'm having trouble with the solubility of my ligand in common organic solvents. Could the pyridine ring itself be undergoing a side reaction?
Answer:
Yes, the pyridine ring, while generally stable, can participate in side reactions, particularly involving the nitrogen atom. These reactions can alter the electronic properties and solubility of your ligand.
Probable Cause:
The most common side reaction involving the pyridine nitrogen is N-protonation . If your reaction or workup is performed under acidic conditions, the lone pair of electrons on the pyridine nitrogen can be protonated, forming a pyridinium salt. This introduces a positive charge, which can significantly alter the chemical shifts of the pyridine protons in the NMR spectrum and dramatically decrease the solubility of the ligand in non-polar organic solvents.
While less common under typical disulfide formation conditions, other reactions of the pyridine ring are possible:
-
N-oxidation: Strong oxidizing agents can potentially oxidize the pyridine nitrogen to an N-oxide. This is more likely to occur if you are using harsh conditions to form the disulfide bond.
-
Nucleophilic Attack: The pyridine ring is relatively electron-deficient and can be susceptible to nucleophilic attack, especially at the 2- and 4-positions.[6] However, this is generally not a major concern during standard pyridyl dithioether synthesis.
Troubleshooting Protocol:
-
pH Control during Workup: If you suspect N-protonation, you can neutralize the product by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), during the workup. This will deprotonate the pyridinium ion and restore the neutral pyridine ring.
-
Solvent Choice: If your product is a pyridinium salt, it will likely be more soluble in polar solvents like water, methanol, or DMSO.
-
Spectroscopic Analysis:
-
¹H NMR: Protonation of the pyridine nitrogen will cause a significant downfield shift of the pyridine ring protons.
-
FT-IR: The formation of a pyridinium salt may result in the appearance of new N-H stretching bands.
-
-
Avoiding N-oxidation: Use mild and stoichiometric oxidizing agents as discussed in FAQ 2.
Mechanism of N-Protonation:
Caption: Protonation of the pyridine nitrogen in acidic conditions.
References
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. [Link]
-
Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. Journal of the American Chemical Society. [Link]
-
Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal. [Link]
-
Pyridines. University of Calgary. [Link]
-
Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances. [Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. [Link]
-
Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates. The Journal of Organic Chemistry. [Link]
-
Effects of substitution on dipyridyldisulfide. Reddit r/Chempros. [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Biomacromolecules. [Link]
-
Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. ResearchGate. [Link]
-
Thiol-disulfide exchange. (a) Functionalizing compounds with a... ResearchGate. [Link]
-
Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]
-
Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications. [Link]
-
Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry. [Link]
-
Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters. [Link]
-
Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ResearchGate. [Link]
-
Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. ResearchGate. [Link]
-
Sulfenic acid chemistry, detection and cellular lifetime. Free Radical Biology and Medicine. [Link]
-
Rational Design of Poly(disulfide)s as a Universal Platform for Delivery of CRISPR-Cas9 Machineries toward Therapeutic Genome Editing. ACS Central Science. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. ResearchGate. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. MDPI. [Link]
-
Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design. [Link]
Sources
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane Metal Complexes
Welcome to the technical support center for the synthesis and purification of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pydto) metal complexes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile N2S2 tetradentate ligand. Here, we address common challenges encountered during synthesis and purification, providing in-depth, experience-driven solutions to enhance your experimental outcomes.
The flexible nature of the pydto ligand allows it to form stable complexes with a variety of transition metals, leading to diverse coordination geometries.[1][2] This flexibility, however, can also present challenges in achieving high yields and purity. This guide will walk you through troubleshooting common issues, from ligand synthesis to final complex purification.
I. Frequently Asked Questions (FAQs)
Ligand Synthesis & Purity
Q1: My this compound (pydto) ligand synthesis has a low yield. What are the common causes and how can I improve it?
A1: Low yields in pydto synthesis often stem from incomplete reactions or side product formation. The reaction of 2-(2-chloroethyl)pyridine with 1,2-ethanedithiol under basic conditions is the most common route. Here are key factors to consider:
-
Base Strength and Stoichiometry: The choice of base is critical. A strong base like sodium ethoxide or sodium hydride is necessary to fully deprotonate the thiol groups of 1,2-ethanedithiol, forming the more nucleophilic thiolate. Ensure you are using at least two equivalents of the base to deprotonate both thiol groups.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, excessive heat can lead to decomposition and the formation of unwanted side products.
-
Purity of Starting Materials: The purity of 2-(2-chloroethyl)pyridine and 1,2-ethanedithiol is paramount. Impurities can lead to competing reactions. It is advisable to use freshly distilled or high-purity reagents.
-
Inert Atmosphere: Thiolates are susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the formation of disulfide byproducts and improve the yield of the desired pydto ligand.
Q2: I am observing significant impurities in my crude pydto ligand. What are they likely to be and how can I remove them?
A2: Common impurities include unreacted starting materials, disulfide byproducts from oxidation of the dithiol, and polymeric materials.
-
Purification Strategy: Column chromatography on silica gel is an effective method for purifying pydto. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically separate the desired product from less polar impurities. The pydto ligand itself is a white to light yellow solid.
-
Extraction: An initial workup involving washing the organic layer with a dilute base (e.g., NaHCO3) can help remove any unreacted acidic starting materials. Subsequent washing with brine will remove water-soluble impurities.
Metal Complex Synthesis
Q3: I am having trouble forming the desired metal complex. The reaction seems sluggish or does not proceed to completion. What should I check?
A3: The successful formation of pydto metal complexes depends on several factors, primarily related to the solvent, temperature, and the nature of the metal salt.
-
Solvent Choice: The solvent plays a crucial role in complex formation.[3][4][5][6] For many transition metal complexes of pydto, polar solvents like methanol, ethanol, or acetonitrile are good choices as they can dissolve both the ligand and the metal salt. The coordinating ability of the solvent is also a factor; a strongly coordinating solvent might compete with the pydto ligand for binding to the metal center.[5]
-
Metal Salt Anion: The counter-ion of the metal salt can influence the reaction. Non-coordinating anions like perchlorate (ClO4-), hexafluorophosphate (PF6-), or tetrafluoroborate (BF4-) are often preferred as they are less likely to compete with the pydto ligand for coordination sites on the metal.
-
Reaction Conditions: Gentle heating and stirring for an extended period are often necessary to drive the complexation to completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
Q4: The color of my reaction mixture is not what I expected, or it changes unexpectedly. What could be happening?
A4: The color of the reaction mixture is a good indicator of complex formation. An unexpected color or color change could signify:
-
Oxidation State Changes: The metal ion might be undergoing a change in its oxidation state. This can be influenced by the solvent, the presence of air, or impurities.
-
Incomplete Complexation: The observed color might be due to a mixture of the starting metal salt and the final complex.
-
Formation of Multiple Species: The flexible nature of the pydto ligand can sometimes lead to the formation of different isomers or coordination geometries, each with a distinct color.[2]
Purification and Characterization
Q5: My synthesized metal complex is difficult to purify. What are the best techniques?
A5: The purification of neutral or charged pydto metal complexes often requires different approaches.
-
Recrystallization: This is the most common and effective method for purifying solid metal complexes. The key is to find a suitable solvent or solvent pair. For many pydto complexes, recrystallization from a solvent like acetonitrile layered with a less polar solvent such as diethyl ether can yield high-purity crystals.[7]
-
Column Chromatography: While less common for charged complexes, it can be effective for neutral complexes. The choice of stationary and mobile phases will depend on the polarity of the complex.
-
Washing: Thoroughly washing the precipitated complex with appropriate solvents can remove unreacted ligand and other soluble impurities.
Q6: I am struggling to obtain good quality crystals for X-ray diffraction. Any tips?
A6: Growing single crystals suitable for X-ray crystallography can be challenging. Here are some techniques to try:
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Dissolve the complex in a solvent in which it is soluble. Place this solution in a vial and then place the vial in a larger sealed container with a more volatile solvent in which the complex is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the complex will gradually decrease its solubility and promote crystal growth.
-
Layering: Carefully layer a solution of the complex with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Low Yield of this compound (pydto) Ligand
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Incomplete deprotonation of 1,2-ethanedithiol. | - Use a stronger base (e.g., NaH, NaOEt).- Ensure at least 2 equivalents of base are used.- Perform the reaction at a slightly elevated temperature (40-50 °C). |
| Poor quality of starting materials. | - Use freshly distilled or high-purity 2-(2-chloroethyl)pyridine and 1,2-ethanedithiol. | |
| Presence of a significant amount of white, insoluble solid | Oxidation of thiolate to disulfide. | - Degas all solvents before use.- Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. |
| Complex mixture of products observed by TLC/NMR | Side reactions due to high temperatures or impurities. | - Maintain a consistent and moderate reaction temperature.- Purify starting materials before use. |
Guide 2: Issues with Metal Complex Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitation of the metal salt upon addition of the ligand | Low solubility of the metal salt or complex in the chosen solvent. | - Use a more polar solvent or a solvent mixture.- Heat the reaction mixture to improve solubility. |
| No observable reaction (no color change, starting materials remain) | Poor choice of solvent or metal salt. | - Switch to a less coordinating solvent.- Use a metal salt with a non-coordinating anion (e.g., ClO4-, PF6-, BF4-). |
| The reaction is slow at room temperature. | - Gently heat the reaction mixture and monitor by TLC. | |
| Formation of an oily product instead of a precipitate | The complex is highly soluble in the reaction solvent. | - Try to precipitate the complex by adding a non-polar co-solvent (e.g., hexanes, diethyl ether).- Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound (pydto)
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
2-(2-chloroethyl)pyridine hydrochloride
-
1,2-Ethanedithiol
-
Sodium ethoxide (or another suitable strong base)
-
Absolute ethanol (degassed)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of 2-(2-chloroethyl)pyridine: Neutralize 2-(2-chloroethyl)pyridine hydrochloride with a saturated solution of sodium bicarbonate and extract with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the free base.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-ethanedithiol (1 equivalent) in degassed absolute ethanol.
-
Deprotonation: Slowly add sodium ethoxide (2.1 equivalents) to the solution at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Electrophile: Add a solution of 2-(2-chloroethyl)pyridine (2 equivalents) in absolute ethanol dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Workup: Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: General Synthesis of a Metal Complex with pydto
Materials:
-
This compound (pydto)
-
A suitable metal salt (e.g., Ni(ClO4)2·6H2O, Cu(BF4)2·6H2O)
-
Methanol or acetonitrile
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the pydto ligand (1 equivalent) in methanol or acetonitrile.
-
Addition of Metal Salt: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.
-
Isolation: If the complex precipitates out of solution, collect it by filtration. If the complex is soluble, reduce the volume of the solvent and induce precipitation by adding a counter-solvent like diethyl ether.
-
Purification: Wash the isolated solid with a small amount of cold solvent and then with diethyl ether. The complex can be further purified by recrystallization. For example, dissolving the complex in a minimal amount of hot acetonitrile and allowing it to cool slowly, or layering a solution of the complex in acetonitrile with diethyl ether can yield crystals.[7]
IV. Visualizing the Process
Workflow for pydto Metal Complex Synthesis
Caption: General workflow for the synthesis of pydto and its metal complexes.
Troubleshooting Decision Tree: Low Complex Yield
Caption: Decision tree for troubleshooting low yields in metal complex synthesis.
V. Concluding Remarks
The synthesis of this compound metal complexes, while straightforward in principle, requires careful attention to experimental detail to achieve high yields and purity. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a foundation for addressing common challenges, and it is our hope that it will be a valuable resource in your research endeavors.
VI. References
-
Dragulescu-Andrasi, A., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry, 7(10), 137. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300754, this compound. [Link]
-
Pavlishchuk, V. V., et al. (1998). The 1,8-bis(2′-pyridyl)-3,6-dithiaoctane Complex of Nickel(II): X-ray Crystal Structure and Borohydride Adduct Formation. Inorganica Chimica Acta, 274(2), 207-212. [Link]
-
Addison, A. W., et al. (1984). Crystal and molecular structures of (this compound)copper(I) hexafluorophosphate and perchlorato(this compound)copper(II) perchlorate: stereodynamics of the copper(II)-copper(I) couple. Inorganic Chemistry, 23(24), 4066-4072. [Link]
-
Kruger, P. E., et al. (2010). Dithioether ligands containing a 2,6-disubstituted pyridine linker with two thioether-heterocycle arms. Acta Crystallographica Section C, C66, o15-o19. [Link]
-
Barba-Behrens, N., et al. (2012). First example of bridge mono-coordination mode for the ligand 1,8-bis-(2-pyridyl)-3,6-dithiaoctane (pdto) in a Co(II) tetrahedral complex. ResearchGate. [Link]
-
Bernal-Uruchurtu, M. I., et al. (2007). Ligand pdto = 1,8-bis-(2-pyridyl)-3,6-dithiaoctane. ResearchGate. [Link]
-
Shukla, S., et al. (2023). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. Journal of Computational Chemistry, 44(2), 107-116. [Link]
-
Ramezanpour, S., et al. (2017). Solvent effect on complexation reactions. ResearchGate. [Link]
-
Menati, S., et al. (2020). Solvent Manipulation of the Pre-reduction Metal-Ligand Complex and Particle-Ligand Binding for Controlled Synthesis of Pd Nanopa. ChemRxiv. [Link]
-
Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 42(4), 1500-1524. [Link]
Sources
- 1. Dithioether ligands containing a 2,6-disubstituted pyridine linker with two thioether-heterocycle arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability and Degradation of N-S Donor Ligand Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-S donor ligand complexes. This guide is designed to provide you with in-depth, field-proven insights into the stability and degradation pathways of these fascinating but often sensitive molecules. My goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Here, we address some of the foundational questions that often arise when working with N-S donor ligand complexes.
Q1: Why are my N-S donor ligand complexes so sensitive to air?
A1: The primary culprit is the sulfur donor atom, which is often a soft, easily oxidizable center.[1] When a soft sulfur atom is coordinated to a metal, the electron density at the sulfur can be susceptible to oxidation by atmospheric oxygen. This is particularly true for thiolate (S⁻) ligands, which are more electron-rich and thus more easily oxidized than thioethers (R-S-R). The metal ion itself can also play a role; for instance, Co(II) is more susceptible to air oxidation to Co(III) than Zn(II).[2] To mitigate this, it is often best practice to perform syntheses and handle these complexes under an inert atmosphere, such as nitrogen or argon.[2]
Q2: I'm seeing an unexpected color change in my reaction. What could be happening?
A2: A color change is a strong indicator that the coordination environment or the oxidation state of the metal ion is changing.[2] An unexpected initial color might suggest that the solvent is participating in coordination or that an incorrect complex is forming. A gradual color change is usually expected as the complex forms. However, a sudden or dramatic change during the reaction could signal:
-
Oxidation: As mentioned above, air can oxidize the metal center (e.g., Co(II) to Co(III)), which will result in a distinct color change.[2]
-
Ligand Degradation: The ligand itself may be degrading, leading to a different coordination environment.
-
Ligand Exchange: If other potential ligands are present in the solution (including the solvent or counter-ions), they may be displacing your N-S donor ligand.
If you suspect oxidation, ensure your inert atmosphere technique is robust.[2]
Q3: What is the role of pH in the stability of my complex?
A3: The pH of your solution is a critical factor influencing the stability of N-S donor ligand complexes. The reactivity of a thiol group is highly dependent on pH, as the deprotonated thiolate anion (RS⁻) is a more reactive nucleophile.[3] For ligands with protonated nitrogen or sulfur groups, pH will determine the protonation state of these donor atoms, which in turn affects their ability to coordinate to the metal center. Furthermore, extreme pH values can promote hydrolysis of either the ligand or the metal-ligand bonds.[4] It is crucial to buffer your solutions appropriately and determine the optimal pH range for the stability of your specific complex.
Q4: How does the choice of metal ion affect the stability of the complex?
A4: The nature of the metal ion is a key determinant of complex stability. Several factors come into play:
-
Hard and Soft Acids and Bases (HSAB) Principle: Class 'a' metals (hard acids) like alkali and alkaline earth metals tend to form more stable complexes with hard donors like N and O. Class 'b' metals (soft acids) from the second and third transition series prefer soft donors like S and P.[5][6] N-S donor ligands often have a combination of hard (N) and soft (S) donors, making their stability with a given metal ion a nuanced consideration.
-
Charge and Size of the Metal Ion: Generally, for a given ligand, stability increases with an increasing charge on the metal ion and a decreasing ionic radius.[6]
-
Redox Activity: Some metal ions are more redox-active than others, which can lead to instability if the ligand itself is redox-active.[7][8]
Section 2: Troubleshooting Guide - From Synthesis to Analysis
This section provides a structured approach to troubleshooting common experimental problems.
Issue 1: Low or No Yield of the Desired Complex
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incorrect Stoichiometry | The molar ratios of ligand to metal are crucial for the formation of the desired complex. An excess or deficit of either component can lead to the formation of undesired species or incomplete reaction.[2] | Carefully verify the molar ratios. A slight excess of the ligand can sometimes be beneficial to drive the reaction to completion.[2] |
| Poor Solubility | If the ligand or metal salt is not fully dissolved, the reaction will be slow or incomplete. | Use a more appropriate solvent. Alcohols like methanol and ethanol are common, but for less soluble compounds, DMF or DMSO may be necessary.[2] Gentle heating can also aid dissolution.[2] |
| Suboptimal Reaction Conditions | The kinetics of complex formation can be slow at low temperatures, while high temperatures can lead to decomposition. | Systematically vary the reaction time and temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) if applicable.[2] |
| Incorrect pH | The protonation state of the ligand's donor atoms can prevent coordination if the pH is not optimal. | If your ligand has acidic or basic groups, consider adding a base (e.g., triethylamine) or acid to facilitate coordination.[2] |
Issue 2: Evidence of Complex Degradation During Work-up or Storage
| Potential Cause | Underlying Rationale | Recommended Solution |
| Oxidation | The sulfur center of the ligand is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of disulfides or sulfoxides.[1] | Work under an inert atmosphere (N₂ or Ar).[2] Use degassed solvents. Store the complex in the dark and at low temperatures. |
| Hydrolysis | Water can attack the metal-ligand bond or the ligand itself, leading to decomposition. This is a common degradation pathway.[4] | Use anhydrous solvents for reactions and storage.[9] If working in aqueous media is necessary, determine the pH range of maximum stability. |
| Ligand Dissociation/Exchange | The N-S donor ligand may be weakly bound and can dissociate or be replaced by solvent molecules or other species in solution. | Choose a solvent with low coordinating ability. Increase the concentration of the ligand if an equilibrium is involved. Consider using a chelating ligand with multiple donor atoms to increase complex stability (the chelate effect).[10] |
| Thermal Decomposition | Some complexes are thermally labile and can decompose at elevated temperatures, such as during solvent removal under high vacuum.[11] | Lower the temperature during solvent evaporation. Consider alternative purification methods like precipitation or crystallization at low temperatures. |
Section 3: Experimental Protocols - A Practical Guide
Here are detailed protocols for key experiments to assess the stability of your N-S donor ligand complexes.
Protocol 1: General Synthesis of a Metal Complex with an N-S Donor Ligand
This protocol provides a general framework. Specific quantities, solvents, and temperatures should be optimized for your system.
-
Ligand Preparation: Dissolve the N-S donor ligand (1.0 mmol) in an appropriate degassed solvent (e.g., 20 mL of methanol) in a Schlenk flask under an inert atmosphere.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O) (1.0 mmol) in a minimum amount of the same degassed solvent.
-
Reaction: Gently heat the ligand solution. Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Observation: Note any color changes or precipitation. A change in color is a good indication of complex formation.[2]
-
Reaction Completion: Stir the reaction mixture at a suitable temperature (e.g., room temperature or reflux) for a predetermined time (e.g., 2-24 hours). Monitor the reaction by TLC if possible.
-
Isolation: Cool the reaction mixture. Collect the solid product by filtration under inert atmosphere if it has precipitated. Wash the product with a small amount of cold, degassed solvent.
-
Drying: Dry the complex under vacuum.
-
Characterization: Characterize the complex using appropriate techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry.
Protocol 2: Forced Degradation Study to Assess Complex Stability
Forced degradation studies are essential to understand the potential degradation pathways of your complex.[4][9]
-
Stock Solution Preparation: Prepare a stock solution of your complex in a suitable solvent (e.g., acetonitrile or a buffer).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the solution to a UV lamp.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: If necessary, quench the reaction (e.g., neutralize the acid/base).
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC with a UV-Vis or mass spectrometric detector.[4]
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample. Identify and quantify the degradation products.
Section 4: Visualizing Degradation Pathways and Workflows
Visual aids can clarify complex processes. Below are diagrams created using DOT language to illustrate key concepts.
Diagram 1: Common Degradation Pathways of N-S Donor Ligand Complexes
Caption: Common degradation pathways for N-S donor ligand complexes.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(4), 894. [Link]
-
Klan, P., Cibulka, R., & Vavruskova, P. (2012). Thermal Behavior of Gold(I)−Thiolate Complexes and Their Transformation into Gold Nanoparticles under Heat Treatment Process. The Journal of Physical Chemistry C, 116(46), 24657–24665. [Link]
-
Kumar, M., & Kumar, S. B. (2011). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Accounts of Chemical Research, 44(8), 644–655. [Link]
-
Dalal Institute. (n.d.). Metal-Ligand Equilibria in Solution. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2023). Unusual Actinyl Complexes with a Redox-Active N,S-Donor Ligand. Inorganic Chemistry, 62(27), 10696–10705. [Link]
-
Farmer, P. J., et al. (1998). Ligand Oxidations in High-Spin Nickel Thiolate Complexes and Zinc Analogues. Inorganic Chemistry, 37(22), 5927–5934. [Link]
-
Jackson, T. A., et al. (2010). Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands. Inorganic Chemistry, 49(1), 213–223. [Link]
-
Wang, Y., et al. (2023). Unusual Actinyl Complexes with a Redox-Active N,S-Donor Ligand. Radboud Repository. [Link]
-
Alsibai, M., & Reber, C. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-65. [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). Factors affecting stability of metal complexes. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pharmtech.com [pharmtech.com]
- 10. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Purification techniques for removing impurities from 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Technical Support Center: Purification of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The purity of this versatile N,S-type chelating ligand is paramount for achieving reproducible results in coordination chemistry, catalysis, and materials science. This document provides direct answers to common purification challenges and offers detailed, field-proven protocols to ensure you obtain a high-purity product.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when handling the crude product.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Most syntheses involve the reaction of 2-(2-chloroethyl)pyridine with 1,2-ethanedithiol or similar S-alkylation reactions.[1] Based on this, the primary impurities are typically:
-
Unreacted Starting Materials: Residual 2-(2-chloroethyl)pyridine or 1,2-ethanedithiol.
-
Oxidized Species: The thioether linkages are susceptible to oxidation, forming the corresponding sulfoxides or sulfones. This can be exacerbated by exposure to air during workup or prolonged reaction times, especially in the presence of certain reagents.[2]
-
Disulfide Byproducts: Oxidative coupling of thiol starting materials can lead to disulfide impurities.[1][3]
-
Monosubstituted Intermediates: Incomplete reaction can leave intermediates where only one side of the dithiol has reacted.
Q2: My crude product is a persistent yellow or brown oil, but literature suggests it should be a white to light yellow solid. What does this indicate?
A2: A crude product that fails to solidify is a strong indicator of significant impurities. The presence of unreacted starting materials, solvent residues, or side products lowers the overall melting point and disrupts the crystal lattice, preventing solidification. In this scenario, direct recrystallization is unlikely to succeed. It is highly recommended to proceed with column chromatography to remove the bulk of the impurities first.
Q3: How do I choose between column chromatography and recrystallization for purification?
A3: The choice depends on the purity of your crude material.
-
Column Chromatography: This is the workhorse technique for separating compounds with different polarities.[4] It is the best choice for crude mixtures, oily products, or when you have multiple, closely-related impurities.
-
Recrystallization: This is an ideal final purification step to remove minor impurities from an already relatively pure solid product (>90%). It is less effective for complex mixtures or oils. A successful recrystallization can yield highly pure crystalline material.[5]
The general workflow is to use column chromatography for the initial cleanup, followed by recrystallization of the combined, purified fractions for a final "polishing" step.
Caption: Decision workflow for purifying this compound.
Part 2: In-Depth Troubleshooting Guide & Protocols
This section provides detailed protocols and troubleshooting for the two primary purification techniques.
Technique 1: Flash Column Chromatography
This is the most robust method for purifying crude this compound.
-
Problem: I can't get good separation between my product and an impurity on the TLC plate.
-
Causality: The polarity of your solvent system is not optimal. Either it is too polar (everything runs to the top) or not polar enough (everything stays at the baseline).
-
Solution: Systematically vary the solvent mixture. A good starting point for nitrogen- and sulfur-containing compounds is a Hexane/Ethyl Acetate system.[2] If that fails, try a Dichloromethane/Methanol system. The goal is to achieve a retention factor (Rƒ) for your product of ~0.3-0.4 to ensure it resolves well on the column.
-
-
Problem: My product is smearing or "tailing" on the TLC and column.
-
Causality: The pyridine nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the silica gel. This leads to poor peak shape and difficult elution.
-
Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. It neutralizes the acidic sites on the silica, preventing strong adsorption of the basic product and resulting in sharp, symmetrical peaks.
-
-
Problem: My product won't elute from the column, even with a high concentration of polar solvent.
-
Causality: This could be due to strong interaction with the silica, as described above, or potential decomposition on the acidic silica surface.
-
Solution 1: If you haven't already, add 1% triethylamine to your eluent and flush the column.
-
Solution 2: Consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica gel for purifying basic compounds like pyridines and can prevent decomposition.
-
| Stationary Phase | Primary Eluent System | Modifier (if needed) | Target Rƒ | Application Notes |
| Silica Gel | Ethyl Acetate / Hexanes | 1% Triethylamine | 0.3-0.4 | Excellent starting point for most crude mixtures. The modifier is key for good peak shape.[2] |
| Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | 0.3-0.4 | Use if the product is too polar for the Hex/EtOAc system. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None typically needed | 0.3-0.4 | Recommended if product decomposition or irreversible binding occurs on silica gel. |
-
Eluent Selection: Using TLC, identify a solvent system that provides an Rƒ of ~0.3-0.4 for the product and separates it from major impurities. Remember to add 1% Et₃N if using silica.
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
In a beaker, make a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring a flat, stable bed.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of your packed column, forming a thin, even band.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, applying gentle air pressure to achieve a flow rate of about 2 inches/minute.[6]
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.
-
-
Analysis:
-
Develop the TLC plate(s) with your collected fractions.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound. Confirm purity with ¹H NMR and melting point.
-
Caption: Step-by-step workflow for flash column chromatography.
Technique 2: Recrystallization
Use this technique on solid material that is already substantially pure (>90%) to achieve analytical-grade purity.
-
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated with impurities. The compound melts before it dissolves and comes out of solution as a liquid.
-
Solution 1: Add more hot solvent. Your initial volume may have been too low, causing premature saturation.
-
Solution 2: Re-heat the oiled-out mixture until it fully dissolves (adding more solvent if necessary), then allow it to cool much more slowly. A slower cooling rate favors the formation of an ordered crystal lattice.
-
Solution 3: If the problem persists, the material is likely too impure for recrystallization. Purify by column chromatography first.
-
-
Problem: No crystals form, even after the solution has cooled to room temperature and been iced.
-
Causality: The solution is not supersaturated, meaning you used too much solvent, or there are no nucleation sites for crystal growth to begin.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.
-
Solution 2 (Seeding): If you have a tiny crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3 (Reduce Solvent): Gently evaporate some of the solvent to increase the solute concentration and then re-cool the solution.
-
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For thioether ligands, polar protic solvents like methanol or ethanol, or mixtures like acetone/water, can be effective.[5] Test small batches in test tubes to find the best solvent.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
-
Verification: Check the melting point of the dried crystals. A sharp melting point close to the literature value (48-51 °C) indicates high purity.
References
- The Royal Society of Chemistry. (2005). Supplementary Material (ESI)
- PrepChem.com. Synthesis of 1,8-bis[(2-pyridyl)(phenyl)phosphino]-3,6-dioxaoctane.
- Tokyo Chemical Industry Co., Ltd. This compound.
- Magritek. (2015).
- MDPI. (2023). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand.
- Organic Syntheses. (2017).
- Tokyo Chemical Industry Co., Ltd. This compound | 64691-70-9.
- Tokyo Chemical Industry Co., Ltd. 1,8-Bis(2-pyridyl)
- Tokyo Chemical Industry Co., Ltd. This compound | 64691-70-9 - TCI Chemicals.
- PubChem. This compound.
- ChemicalBook. (2023). This compound | 64691-70-9.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(thiophen-3-yl)pyridin-3-amine.
- The Journal of Organic Chemistry. (1982).
- ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry.
- ResearchGate. (2000). Synthesis and molecular structure of [Re 2(μ:η 6-C 24H 18N 4)(CO) 6] containing the rtct-tetrakis(2-pyridyl)cyclobutandiyl ligand....
- Teledyne ISCO. (2010).
- ACS Green Chemistry Institute.
- National Institutes of Health (NIH). (2018).
Sources
Technical Support Center: Synthesis of Sterically Hindered Pyridyl Thioether Ligands
Welcome to the technical support center dedicated to the synthesis of sterically hindered pyridyl thioether ligands. These molecules are crucial scaffolds in medicinal chemistry and materials science, yet their synthesis is frequently plagued by challenges stemming from steric congestion. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complex synthetic landscapes.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My SNAr reaction for a hindered pyridyl thioether is resulting in very low or no yield. What are the primary factors to investigate?
This is the most common challenge, and overcoming it requires a systematic evaluation of four key areas: steric impedance, electronic activation of the pyridine ring, leaving group ability, and reaction conditions.
A. Causality: Steric Hindrance vs. Electronic Activation
The core issue is often an unfavorable interplay between sterics and electronics. The Nucleophilic Aromatic Substitution (SNAr) mechanism requires the nucleophile (thiolate) to attack an electron-poor carbon on the pyridine ring.[1] Steric bulk on either the thiol or near the substitution site on the pyridine can physically block this approach, dramatically reducing the reaction rate.[2]
-
Insufficient Ring Activation: The pyridine ring must be rendered sufficiently electrophilic by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] Without adequate activation, even a non-hindered reaction will be sluggish. For hindered substrates, this activation is non-negotiable.
-
Severe Steric Clash: If you have bulky groups (e.g., isopropyl, t-butyl, or substituted phenyl rings) adjacent to the leaving group on the pyridine, or if you are using a tertiary thiol, the steric barrier may be too high for standard conditions.[5]
Troubleshooting Steps:
-
Enhance Electrophilicity: If possible, redesign the pyridine substrate to include a strong EWG (-NO₂, -CN, -CF₃). If this isn't an option, consider activating the pyridine by forming a pyridinium salt. For instance, reacting a 2-halopyridine with an activating agent can make it exceptionally reactive towards S
ngcontent-ng-c780544980="" class="ng-star-inserted">NAr, even at room temperature.[2] -
Increase Thermal Energy: Higher temperatures (e.g., 80-120 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, monitor the reaction closely for decomposition.[2]
-
Screen Leaving Groups: For S
NAr, the reactivity order is generally F > Cl > Br.[1] An aryl fluoride is often the best choice for the electrophile if available.
Q2: I'm observing a complex mixture of products by TLC/LCMS. What are the likely side reactions?
A messy reaction profile often points to issues with the base, solvent, or temperature, leading to degradation or undesired pathways.
A. Causality: Competing Pathways and Degradation
-
Base-Induced Degradation: Strong bases, especially at elevated temperatures, can degrade starting materials or the desired product. This is particularly true for complex molecules with multiple functional groups.[6]
-
Solvent Participation/Degradation: Polar aprotic solvents like DMF and DMAc, while excellent for S
NAr, can decompose at high temperatures, especially in the presence of a strong base, leading to impurities.[1] -
Competitive N-Alkylation: This is a specific issue when using a 2-mercaptopyridine as the nucleophile to react with an alkyl halide. The reaction can occur at the nitrogen atom instead of the desired sulfur atom.[2][7] While your topic is the reverse, it highlights the dual nucleophilicity of related systems.
Troubleshooting Steps:
-
Re-evaluate Your Base: If using a very strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, which are often sufficient and less prone to causing degradation.[1][4]
-
Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. It is better to run a reaction for 48 hours at 60 °C than for 4 hours at 120 °C if it prevents decomposition.
-
Purify Reagents: Ensure your thiol and pyridine starting materials are pure. Impurities can lead to unexpected side products.[8] Also, ensure your solvent is anhydrous, as water can interfere with the reaction.[9]
Q3: My product appears to have formed, but I am struggling with purification. What are the best practices for isolating these compounds?
The inherent basicity and potential high polarity of pyridyl compounds can make purification challenging.
A. Causality: Physicochemical Properties
-
Polarity and Basicity: The pyridine nitrogen is basic and can interact strongly with silica gel, leading to peak tailing and poor separation during column chromatography.
-
Hygroscopic Nature: Pyridine derivatives are often hygroscopic, readily absorbing atmospheric moisture, which can complicate characterization and handling.[9]
-
High Boiling Points: Sterically hindered molecules are often large and have high boiling points, making distillation impractical.
Troubleshooting Steps:
-
Basic Wash During Workup: Before chromatography, wash the organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities and ensure the pyridine nitrogen is in its free base form.
-
Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica, preventing tailing of your basic compound.
-
Alternative Stationary Phases: If silica gel fails, consider using basic alumina or reverse-phase (C18) chromatography for very polar compounds.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification that can also remove isomeric impurities and provide anhydrous material. Screen a variety of solvents (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane).
-
Anhydrous Techniques: For final product isolation, use techniques to minimize water exposure. This includes drying organic extracts thoroughly (e.g., with Na₂SO₄ or MgSO₄) and storing the final product under an inert atmosphere (N₂ or Ar).[9]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: When should I choose an SNAr approach versus a metal-catalyzed cross-coupling for these ligands?
The choice depends on substrate availability, functional group tolerance, and concerns about metal contamination.
| Feature | Nucleophilic Aromatic Substitution (S | Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) |
| Mechanism | Addition-elimination via Meisenheimer complex.[1] | Reductive elimination from a metal center (e.g., Pd, Cu, Ni).[10] |
| Pros | Metal-free (avoids product contamination), operationally simple, often uses cheaper reagents.[2] | Broader substrate scope (not reliant on electronic activation), milder conditions often possible, high functional group tolerance. |
| Cons | Requires an electron-deficient pyridine ring, sensitive to steric hindrance, may require high temperatures.[2][4] | Potential for metal contamination in the final product, requires expensive catalysts and ligands, requires careful optimization of reaction parameters. |
| Best For... | Syntheses where the pyridine is electronically activated and metal contamination is a major concern (e.g., final steps of an API synthesis). | Cases where the pyridine ring is electron-rich or neutral, or when S |
FAQ 2: How do I select the optimal base for generating the thiolate nucleophile?
The ideal base should be strong enough to deprotonate the thiol quantitatively but not so strong that it causes side reactions.
| Base Class | Examples | Strength | Key Considerations |
| Alkali Metal Hydrides | NaH, KH | Very Strong | Irreversible deprotonation. Generates H₂ gas (use caution). Best for less acidic thiols. Can be pyrophoric. Not recommended with some polar aprotic solvents on a large scale.[1] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate-Strong | Excellent choice for many S |
| Organic Amine Bases | DBU, DIPEA | Strong, Non-nucleophilic | Homogeneous, often allows for milder conditions. DBU is a particularly effective, non-nucleophilic strong base.[11] |
| Alkoxides | NaOt-Bu, KOt-Bu | Very Strong | Highly effective but can act as a nucleophile in some cases, leading to ether byproducts. |
Scientist's Note: Start with K₂CO₃ in a polar aprotic solvent like DMAc or NMP. This combination is robust, effective for many substrates, and balances reactivity with safety and ease of handling.[4]
FAQ 3: What are the best solvent choices, considering both reactivity and safety?
Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the thiolate salt, leaving a "naked," highly reactive thiolate anion.
| Solvent | Boiling Point | Notes & Safety Concerns |
| DMF, DMAc, NMP | 153°C, 166°C, 202°C | Excellent reactivity profile. Warning: These are classified as reprotoxic and should be avoided or replaced where possible, especially on a large scale.[1] |
| DMSO | 189°C | A good alternative to amide solvents. Can be difficult to remove due to its high boiling point. Can promote oxidation of thiols to disulfides if air is present. |
| Acetonitrile (MeCN) | 82°C | Good toxicity profile but less effective at solvating salts than other options. May require higher temperatures or phase-transfer catalysts.[1] |
| Sulfolane | 285°C | A stable, polar aprotic solvent with a good safety profile. Its very high boiling point can be a disadvantage for product isolation. |
Part 3: Key Experimental Protocols
General Protocol for the Synthesis of a Sterically Hindered Pyridyl Thioether via SNAr
This protocol provides a robust starting point. You will likely need to optimize the temperature and reaction time for your specific substrates.
Reagents:
-
2-Chloro-3-nitropyridine (or other activated halopyridine) (1.0 eq)
-
Sterically hindered thiol (e.g., 2,6-diisopropylthiophenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the finely ground K₂CO₃. Heat the flask under a vacuum and then cool under an inert atmosphere (N₂ or Ar) to ensure all components are anhydrous.
-
Scientist's Note: Using finely ground K₂CO₃ increases its surface area and reactivity. Ensuring an anhydrous setup is crucial as water can hydrolyze the activated pyridine and quench the thiolate.
-
-
Reagent Addition: Under the inert atmosphere, add the 2-chloro-3-nitropyridine and the anhydrous DMAc. Stir the suspension for 5 minutes. Then, add the sterically hindered thiol via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Scientist's Note: The initial temperature is a conservative starting point. For highly hindered systems, you may need to increase this to 120 °C or higher.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes. The product should be less polar than the thiol starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Scientist's Note: Quenching with water dissolves the inorganic salts.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash them twice with water, then once with brine to remove residual DMAc and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. For basic products, pre-treating the silica with 1% triethylamine in the eluent is recommended to prevent tailing.
Part 4: Visual Guides & Diagrams
Caption: SNAr mechanism highlighting the rate-limiting steric clash.
Caption: A decision-making flowchart for troubleshooting low yields.
References
-
The existing methods for the synthesis of 2‐pyridyl thioether. - ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
SNAr troubleshooting : r/AskChemistry - Reddit. Available at: [Link]
-
(PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra - ResearchGate. Available at: [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. Available at: [Link]
-
Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts - ResearchGate. Available at: [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis of thioethers via metal-free reductive coupling of tosylhydrazones with thiols - PubMed. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. Available at: [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available at: [Link]
- Purification method of pyridine and pyridine derivatives - Google Patents.
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]
-
Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols - The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]
-
Sterically hindered (pyridyl)benzamidine palladium(II) complexes: Syntheses, structural studies, and applications as catalysts in the methoxycarbonylation of olefins - Sci-Hub. Available at: [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. Available at: [Link]
-
Metal-free catalytic synthesis of diaryl thioethers under mild conditions - RSC Publishing. Available at: [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - MDPI. Available at: [Link]
-
Sterically-constrained tripodal phosphorus-bridged tris-pyridyl ligands - PubMed. Available at: [Link]
-
Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior - MDPI. Available at: [Link]
-
Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior - ResearchGate. Available at: [Link]
-
Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior | NSF Public Access Repository. Available at: [Link]
-
Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC - NIH. Available at: [Link]
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
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- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically-constrained tripodal phosphorus-bridged tris-pyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Troubleshooting low catalytic turnover frequency in N2S2-based catalysts
Welcome to the technical support center for N2S2-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic experiments. We understand that achieving high catalytic turnover frequency (TOF) is crucial for your research, and this resource provides in-depth, field-proven insights to address common challenges.
Introduction to N2S2-Based Catalysts
N2S2 ligands, characterized by their two nitrogen and two sulfur donor atoms, form stable complexes with a variety of transition metals. These catalysts are particularly promising for a range of chemical transformations, including electrocatalytic hydrogen evolution.[1][2] However, their performance can be sensitive to a variety of experimental parameters. This guide will walk you through potential issues, from catalyst synthesis to reaction conditions, to help you diagnose and resolve low TOF.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with N2S2-based catalysts.
Q1: My N2S2-based catalyst is showing little to no activity. What are the most common initial checks I should perform?
A1: When faced with low or no catalytic activity, a systematic approach to troubleshooting is essential. Start by verifying the fundamentals of your experimental setup:
-
Catalyst Integrity: Confirm the successful synthesis and purity of your N2S2 ligand and its metal complex. Impurities from the ligand synthesis can act as catalyst poisons.
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of appropriate purity and are free from contaminants that could inhibit the catalyst. Residual water or oxygen can be particularly detrimental for air-sensitive catalysts.[3][4]
-
Reaction Conditions: Double-check that the temperature, pressure, and substrate concentrations match a validated protocol. Deviations can significantly impact the reaction rate.
-
Catalyst Activation: Some N2S2-based catalysts may require an activation step, such as a pre-reduction, to enter the catalytic cycle. Confirm if this is necessary for your specific system.
Q2: How can I determine if my N2S2 catalyst is air-sensitive?
A2: Many N2S2 metal complexes, particularly those with metals in low oxidation states, are susceptible to deactivation by oxygen and moisture.[4] To assess air sensitivity:
-
Initial Observation: If the catalyst changes color or precipitates upon exposure to air, it is likely air-sensitive.
-
Controlled Experiment: Run two parallel reactions, one under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) and one briefly exposed to air. A significant drop in activity in the air-exposed reaction confirms sensitivity. For handling air-sensitive compounds, it is best practice to use specialized equipment like a glovebox or Schlenk line.[5][6]
Q3: What is a typical turnover frequency (TOF) range for N2S2-based catalysts?
A3: The TOF for N2S2-based catalysts can vary widely depending on the specific metal center, ligand architecture, substrate, and reaction conditions. For example, in the hydrogen evolution reaction (HER), some bio-inspired Ni(II) N2S2 complexes have reported TOFs in the range of 1,000 to over 200,000 s⁻¹ under specific conditions.[7] It is crucial to consult literature for the expected TOF of your particular catalytic system to benchmark your results.
Q4: How do I accurately calculate the Turnover Frequency (TOF) for my catalyst?
A4: The Turnover Frequency (TOF) is a measure of the number of moles of substrate that one mole of catalyst can convert per unit of time.[8] The calculation starts with the Turnover Number (TON), which is the total number of moles of product formed per mole of catalyst before deactivation.[8]
Formula:
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time
For a more detailed and standardized approach to defining and measuring TOF, refer to the guidelines proposed in publications such as ACS Catalysis.[9][10]
Part 2: Troubleshooting Guide for Low Turnover Frequency
This section provides a structured approach to diagnosing and resolving issues leading to low TOF.
Issue 1: Problems Related to the Catalyst Itself
Low catalytic activity often originates from issues with the catalyst's synthesis, purity, or handling.
Q: My freshly synthesized N2S2 catalyst is underperforming. How can I troubleshoot this?
A:
-
Verify Ligand Purity:
-
Problem: Impurities from the N2S2 ligand synthesis, such as unreacted starting materials or side products, can coordinate to the metal center and inhibit catalysis.
-
Solution: Rigorously purify the ligand before complexation. Techniques like recrystallization or column chromatography are often necessary. Characterize the purified ligand thoroughly using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
-
-
Confirm Metal Complex Formation and Purity:
-
Problem: Incomplete complexation or the presence of unwanted side-products will lead to a lower concentration of the active catalyst.
-
Solution: After synthesizing the metal complex, purify it to remove any unreacted ligand or metal salts.[11] Characterize the final complex using techniques such as UV-Vis spectroscopy, FT-IR, and, if possible, X-ray crystallography to confirm the coordination environment of the metal.[12]
-
-
Handling and Storage of Air-Sensitive Catalysts:
-
Problem: Many N2S2 metal complexes are sensitive to air and moisture, leading to decomposition and loss of activity.[4]
-
Solution: Handle and store air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[5] Use properly dried, deoxygenated solvents for all experiments.
-
Issue 2: Issues Related to Reaction Conditions
The reaction environment plays a critical role in catalytic performance.
Q: I've confirmed my catalyst is pure, but the TOF is still low. What reaction parameters should I investigate?
A:
-
Solvent Effects:
-
Problem: The polarity, coordinating ability, and purity of the solvent can significantly influence the catalytic cycle.[4] The solvent can interact with the catalyst, affecting its electronic properties and stability.
-
Solution:
-
Ensure the solvent is of the highest purity and appropriately dried and degassed.
-
If literature protocols are not providing good results, consider screening a range of solvents with different properties.
-
-
-
Substrate and Reagent Quality:
-
Problem: Impurities in the substrate or other reagents can act as inhibitors or poisons to the catalyst. For instance, sulfur-containing impurities can poison nickel catalysts.[13]
-
Solution: Use high-purity substrates and reagents. If necessary, purify them before use.
-
-
Temperature and Concentration:
-
Problem: Catalytic reactions are often sensitive to temperature and reactant concentrations. The optimal conditions may be a narrow window.
-
Solution: Perform a systematic optimization of reaction parameters, such as temperature, catalyst loading, and substrate concentration, to find the optimal conditions for your specific system.
-
Issue 3: Catalyst Deactivation During the Reaction
A high initial rate followed by a rapid drop-off in activity suggests catalyst deactivation.
Q: My reaction starts well but then slows down or stops completely. How can I address catalyst deactivation?
A:
-
Identify the Deactivation Pathway:
-
Problem: Catalysts can deactivate through various mechanisms, including poisoning, fouling, thermal degradation, or structural changes.[14][15]
-
Solution:
-
Poisoning: Analyze your reagents and solvent for potential catalyst poisons. For example, sulfur compounds can poison nickel catalysts.[13]
-
Fouling: Insoluble byproducts can coat the catalyst's active sites.
-
Degradation: The catalyst itself may be unstable under the reaction conditions. Post-reaction characterization of the catalyst can help identify changes in its structure.
-
-
-
Strategies to Mitigate Deactivation:
-
Problem: Once a deactivation mechanism is suspected, steps must be taken to prevent it.
-
Solution:
-
Purify Reagents: Remove any identified poisons from the starting materials.
-
Modify Ligand Structure: In some cases, modifying the N2S2 ligand can enhance the catalyst's stability.[16]
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting reactant concentrations can sometimes slow down deactivation processes.
-
-
-
Catalyst Regeneration:
-
Problem: A deactivated catalyst may not be permanently lost.
-
Solution: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For example, catalysts deactivated by coking can sometimes be regenerated by high-temperature calcination.[9] For molecular catalysts, regeneration might involve a chemical treatment to remove the poison or restore the active site.
-
Part 3: Experimental Protocols and Data
This section provides standardized protocols and data to support your troubleshooting efforts.
Protocol 1: General Synthesis of an N2S2 Ligand
This protocol is a general guideline for the synthesis of a simple N2S2 ligand. Specific conditions will vary depending on the target molecule.
Example: Synthesis of N,N'-bis(2-mercaptoethyl)-1,3-propanediamine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1,3-propanediamine in ethanol.
-
Addition of Reactant: Slowly add ethylene sulfide to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Remove the solvent under reduced pressure. The resulting oil can be purified by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Complexation
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the purified N2S2 ligand in an appropriate solvent (e.g., methanol, ethanol, or acetonitrile).
-
Addition of Metal Salt: In a separate Schlenk flask, dissolve the desired metal salt (e.g., NiCl₂·6H₂O) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. A color change or precipitation of the complex is often observed.
-
Isolation: If the complex precipitates, it can be isolated by filtration, washed with cold solvent, and dried under vacuum. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.
-
Characterization: Characterize the complex using UV-Vis spectroscopy, FT-IR, and elemental analysis.
Protocol 3: Standard Catalytic Activity Assay (Example: Hydrogen Evolution)
-
Electrochemical Cell Setup: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile).
-
Catalyst Solution: Dissolve a known concentration of the N2S2 metal complex in the electrolyte solution.
-
Cyclic Voltammetry (CV): Record the CV of the catalyst solution to determine its redox potentials.
-
Catalytic Run: Add a known concentration of a proton source (e.g., trifluoroacetic acid) to the solution and record the CV again. The increase in current at the catalytic potential is indicative of hydrogen evolution.
-
TOF Calculation: The TOF can be estimated from the catalytic current using established methods, such as foot-of-the-wave analysis.
Data Presentation
Table 1: Common Catalyst Poisons for N2S2-based Systems
| Poison Class | Examples | Potential Source | Effect on Catalyst |
| Sulfur Compounds | H₂S, thiols, disulfides | Impurities in reagents or solvents | Strong binding to metal center, blocking active sites.[13] |
| Oxygen | O₂ | Air leaks in the reaction setup | Oxidation of the metal center, leading to inactive species.[4] |
| Water | H₂O | Incomplete drying of solvents or reagents | Hydrolysis of the ligand or metal complex. |
| Coordinating Solvents | DMSO, DMF | Use as reaction solvent | Can compete with the substrate for coordination to the metal center. |
| Halides | Cl⁻, Br⁻, I⁻ | From metal salt precursors or additives | Can alter the electronic properties of the catalyst or block active sites. |
Part 4: Visualization of Troubleshooting Logic
The following diagrams illustrate the logical flow for troubleshooting low turnover frequency.
Diagram 1: Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low TOF.
Diagram 2: Catalyst Deactivation Pathway Analysis
Caption: Decision tree for analyzing catalyst deactivation.
References
- Gao, W., Shi, J., & Li, Y. (2024).
-
Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]
- Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Wang, J., Johnston-Peck, A. C., & Su, D. (2021). Deactivation Mechanism and Mitigation Strategies of Single-Atom Site Electrocatalysts. Small Structures, 2(11), 2100093.
-
University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Pérez-Ramírez, J., & van der Graaff, W. N. P. (2021). Unifying views on catalyst deactivation.
- Mirica, L. M., et al. (2021). Electrocatalytic H2 evolution promoted by a bioinspired (N2S2)Ni(II)
- European Industrial Gases Association. (2018). Catalyst handling best practice guide. IGC Doc 159/18/E.
- Al-Jeboori, M. J., & Abdul-Ghani, A. J. (2013). Synthesis and Characterization of Ligand Type N2S2 and its Various Metal Ions Complexes Zn. AL-yarmouk journal, 5(3).
-
Chemistry For Everyone. (2023, January 18). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube. [Link]
- Ali, S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(32), 22357-22371.
- Hasan, M. R., et al. (2024). Review on Recent Advances of Nickel Sulfide Nano Electrocatalysts for Hydrogen Evolution. ChemistryOpen, 13(5), e202300261.
- Al-Jeboori, M. J., et al. (2010). New metal complexes of N2S2 tetradentate ligands: Synthesis and spectral studies. Journal of the Association of Arab Universities for Basic and Applied Sciences, 9(1), 21-27.
- Kozuch, S. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Al-Jeboori, M. J. (n.d.). Synthesis and Characteristion of a novel ligand type N2S2 and its complexes with some metal ions.
- Darensbourg, M. Y., et al. (2023). Development of (NO)Fe(N2S2) as a Metallodithiolate Spin Probe Ligand: A Case Study Approach. Accounts of Chemical Research, 56(22), 3099-3110.
- Ali, S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(32), 22357-22371.
- Hasan, M. R., et al. (2024). A Review of Stoichiometric Nickel Sulfide-Based Catalysts for Hydrogen Evolution Reaction in Alkaline Media. Molecules, 29(20), 4975.
- Darensbourg, M. Y., et al. (2022). A Single Carbon Atom Controls Geometry and Reactivity of CoII(N2S2) Complexes.
- Iglesia, E. (2019). Turnover rates on complex heterogeneous catalysts.
- Hasan, M. R., et al. (2024). A Review of Stoichiometric Nickel Sulfide-Based Catalysts for Hydrogen Evolution Reaction in Alkaline Media. Molecules, 29(20), 4975.
- Zhang, L., et al. (2023). Recent Strategies for Ni3S2-Based Electrocatalysts with Enhanced Hydrogen Evolution Performance: A Tutorial Review.
- Benfield, J. A., & Lineweaver, H. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unifying views on catalyst deactivation [ouci.dntb.gov.ua]
- 16. Development of (NO)Fe(N2S2) as a Metallodithiolate Spin Probe Ligand: A Case Study Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cobalt(II) Bis(2-pyridylalkyl)amine Complexes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cobalt(II) complexes of bis(2-pyridylalkyl)amine ligands. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge in this field: the prevention of unwanted oxidation. We understand the sensitivity of these compounds and have structured this resource to address the specific issues you may encounter during your experiments.
Understanding the Core Problem: The Inevitability of Oxidation
Cobalt(II) complexes, particularly those with nitrogen-rich coordination spheres like bis(2-pyridylalkyl)amines, are frequently susceptible to oxidation. This transformation can occur through two primary pathways, often triggered by atmospheric oxygen.[1][2] Understanding the distinction is the first step in diagnosing and preventing the issue.
-
Metal-Centered Oxidation: The cobalt center itself can be oxidized from Co(II) to Co(III). This is a common pathway for many cobalt complexes, as the Co(III) state is often stabilized by strong-field ligands like polyamines.[3][4] The presence of complexing agents makes the Co(II) ion more easily oxidized than the simple aqueous ion, [Co(H₂O)₆]²⁺.[3][5]
-
Ligand-Centered Oxidation: In some cases, the Co(II) center can activate molecular oxygen to oxidize the amine ligand itself, typically converting a secondary amine to an imine, while the metal remains in the +2 oxidation state.[1][2]
The specific pathway that dominates is highly dependent on the fine-tuned structure of the bis(2-pyridylalkyl)amine ligand. For instance, subtle changes, like the length of an alkyl chain between donor groups, can switch the outcome from metal oxidation to ligand oxidation.[2]
Caption: Dueling pathways for oxidation in Co(II) bis(2-pyridylalkyl)amine complexes.
Frequently Asked Questions (FAQs)
Q1: My reaction solution changed color from light pink/brown to a deep red/dark brown upon brief exposure to air. What happened?
This is a classic sign of oxidation. The pink or light-colored hues are often characteristic of high-spin octahedral Co(II) complexes, while the more intensely colored solutions typically indicate the formation of Co(III) species.[3][5] The hexaamminecobalt(II) complex, for example, is readily oxidized by air to the corresponding Co(III) complex, resulting in a rapid darkening of the solution.[5] This process can be accelerated by oxidizing agents like hydrogen peroxide.[5][6]
Q2: How can I definitively distinguish between a Co(II) and a Co(III) complex in my sample?
You need a combination of analytical techniques, as no single method tells the whole story.
| Technique | Observation for Co(II) (High-Spin d⁷) | Observation for Co(III) (Low-Spin d⁶) | Rationale & Notes |
| UV-Vis Spectroscopy | Weaker, broader d-d transitions in the visible region. | Stronger, sharper bands, often including intense ligand-to-metal charge transfer (LMCT) bands. | Co(III) is a d⁶ ion which is typically diamagnetic and gives sharp NMR signals. Co(II) is a d⁷ ion and paramagnetic, leading to broad, shifted NMR signals.[7] |
| NMR Spectroscopy | Paramagnetic; signals are very broad and/or shifted over a wide ppm range, often undetectable without specialized techniques. | Diamagnetic; sharp, well-resolved signals in the expected regions. | The unpaired electrons in Co(II) cause rapid nuclear relaxation, leading to extreme line broadening. Co(III) complexes are typically diamagnetic and behave like standard organic molecules in NMR.[7] |
| EPR/ESR Spectroscopy | EPR active.[8] Will show a characteristic signal. | EPR silent. | EPR (Electron Paramagnetic Resonance) specifically detects species with unpaired electrons. A signal confirms the presence of Co(II), while its absence suggests Co(III).[9] |
| Magnetic Susceptibility | Paramagnetic, with a magnetic moment corresponding to 3 unpaired electrons (typically 3.9 - 5.2 B.M.).[10] | Diamagnetic (magnetic moment ≈ 0 B.M.).[7] | This measurement directly probes the electronic spin state of the metal center. |
| XPS | Co 2p₃/₂ binding energy approx. 780.3 eV with a strong satellite peak around 785.0 eV.[11] | Higher Co 2p₃/₂ binding energy and a much weaker or absent satellite peak. | X-ray Photoelectron Spectroscopy can distinguish oxidation states based on core electron binding energies.[11] |
Q3: I don't see a major color change, but my NMR suggests the ligand has changed. What could be the cause?
This points towards ligand-centered oxidation, where the amine is converted to an imine without a change in the cobalt's oxidation state.[1][2] The resulting [Co(II)(imine)₂]²⁺ complex may have a similar color to the starting material, but the ligand's chemical structure is different. You can confirm this by:
-
¹H NMR: Look for the disappearance of the N-H proton and the methylene (CH₂) protons adjacent to the nitrogen, and the appearance of a new signal for the imine (C=N) proton.
-
FT-IR Spectroscopy: Search for the appearance of a new C=N stretching vibration, typically in the 1630-1690 cm⁻¹ region.
Q4: What are the absolute best practices for handling and storing my Co(II) bis(2-pyridylalkyl)amine complexes?
These complexes must be treated as strictly air- and moisture-sensitive. Failure to do so will inevitably lead to oxidation.[12]
-
Atmosphere: All manipulations should be performed under a dry, inert atmosphere (high-purity Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[13][14]
-
Glassware: Glassware must be rigorously dried before use, either by oven-drying at >140 °C for several hours or by flame-drying under vacuum on a Schlenk line.[12][14] This removes adsorbed water, which can participate in oxidation reactions.
-
Solvents: Use anhydrous solvents that have been properly degassed to remove dissolved oxygen. A common method is to sparge the solvent with an inert gas for 30-60 minutes or to use a series of freeze-pump-thaw cycles.
-
Storage: Store solid samples in a sealed vial inside a glovebox freezer. If a glovebox is unavailable, seal the vial under an inert atmosphere with Parafilm and store it in a desiccator in a freezer.
Q5: Can I modify my bis(2-pyridylalkyl)amine ligand to make the Co(II) complex more stable?
Yes, ligand design is a powerful tool.
-
Steric Hindrance: Introducing bulky groups near the cobalt coordination site can kinetically hinder the approach of molecular oxygen.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyridine rings can tune the redox potential of the Co(II)/Co(III) couple.[10][11] More electron-donating ligands will generally make the Co(II) center easier to oxidize (a more negative redox potential), while electron-withdrawing groups make it more difficult.
-
Inhibiting Ligand Oxidation: Introducing a methyl group on the amine nitrogen can inhibit the oxidative dehydrogenation pathway that leads to imine formation.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during your experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Controlling the oxidation of bis-tridentate cobalt(ii) complexes having bis(2-pyridylalkyl)amines: ligand vs. metal oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. askfilo.com [askfilo.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aerobic Oxidation Reactivity of Well-Defined Cobalt(II) and Cobalt(III) Aminophenol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing solubility issues of metal complexes during purification
Technical Support Center: Purification of Metal Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the complex challenges associated with the solubility of metal complexes during purification. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my metal complex insoluble in common organic solvents?
A1: The solubility of a metal complex is a delicate balance of several factors inherent to its structure. The overall polarity of the complex dictates its affinity for a given solvent, following the "like dissolves like" principle.[1] Key contributors to poor solubility include:
-
Strong Crystal Lattice Energy: If the intermolecular forces holding the complex together in its solid state are stronger than the forces of solvation, the complex will not dissolve. This is common in highly ordered, crystalline materials.
-
Ligand Properties: Large, nonpolar, or highly symmetric ligands can significantly decrease solubility in polar solvents. Conversely, ligands lacking polar functional groups will limit solubility in solvents like water or ethanol.
-
Overall Charge and Counter-ions: Neutral complexes often exhibit low solubility in polar solvents. For ionic complexes, the nature of the counter-ion is crucial; for instance, replacing a chloride or bromide anion with a larger, more charge-diffuse anion like perchlorate or triflate can enhance solubility in organic solvents.[2]
-
Coordination Polymers: If your synthesis has inadvertently formed a coordination polymer, where the metal centers are bridged by ligands to form an extended network, the resulting material will likely be insoluble in all common solvents.[2]
Q2: My complex "oils out" instead of crystallizing during recrystallization. What should I do?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[3] This is often due to a high concentration of the solute or the solvent being too nonpolar for the complex at a given temperature. To address this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent that is miscible with the primary solvent but in which your complex is less soluble. This can help to disrupt the oiling process.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
-
If the problem persists, consider purifying the product by another method before attempting recrystallization again.[3]
Q3: Can I use column chromatography to purify my metal complex?
A3: Yes, but with caution. The success of column chromatography depends on the stability of the complex on the stationary phase (e.g., silica or alumina) and its solubility in the mobile phase.[4]
-
Stability: Silica and alumina have acidic sites that can cause hydrolysis or degradation of sensitive complexes, such as those with Schiff base ligands.[5] It's essential to test the stability of your complex on a TLC plate first. A "2D TLC" can be a useful diagnostic tool to check for on-plate decomposition.[4]
-
Polarity: Many metal complexes are highly polar and may bind irreversibly to a standard silica or alumina column.[4] In such cases, reversed-phase chromatography (e.g., using a C18 column) might be a more suitable option.[5]
-
Solubility: The complex must be soluble in the chosen eluent system. If solubility is low, it can lead to band broadening and poor separation.
Q4: What is polymorphism, and how can it affect my purification?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[6][7][8] These different forms, or polymorphs, have the same chemical composition but different crystal lattice arrangements. This can lead to significant differences in physical properties, including:
-
Solubility: Different polymorphs can have different solubilities.
-
Stability: A metastable polymorph may convert to a more stable form during the purification process, which can be triggered by changes in temperature or solvent composition.[6][9] This transformation can affect yield and purity.
It is crucial to control crystallization conditions (temperature, cooling rate, solvent) to ensure the desired polymorph is consistently obtained.[6][9]
Troubleshooting Guide: Solubility Issues in Purification
This section provides a systematic approach to resolving common solubility problems encountered during the purification of metal complexes.
Problem 1: The complex is poorly soluble for recrystallization.
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[10][11]
The ideal recrystallization solvent should dissolve the complex completely when hot but sparingly when cold. If the complex is insoluble even in hot solvents, the solvation energy is insufficient to overcome the crystal lattice energy.
-
Solvent Screening: Test a range of solvents with varying polarities. Highly polar aprotic solvents like DMF and DMSO are often effective for dissolving metal complexes.[2][12][13][14]
-
Co-solvent Systems: Use a mixture of solvents. For example, dissolve the complex in a small amount of a "good" solvent (like DMF or DMSO) and then add a "poor" solvent (an anti-solvent) in which the complex is insoluble until the solution becomes turbid.[11] Heating this mixture should result in a clear solution from which crystals will form upon cooling.
Table 1: Common Solvents for Metal Complexes
| Solvent | Polarity | Common Uses & Notes |
| Dimethylformamide (DMF) | High | Effective for many polar complexes.[2][12][13] High boiling point. |
| Dimethyl sulfoxide (DMSO) | High | Strong solvent for a wide range of complexes.[2][13][14] Can be difficult to remove. |
| Acetonitrile | Medium-High | Good for moderately polar complexes. |
| Methanol/Ethanol | Medium | Useful for complexes with some hydrogen bonding capability.[15] |
| Dichloromethane (DCM) | Low | Suitable for less polar, neutral complexes. |
| Toluene | Low | For nonpolar complexes. |
-
Soxhlet Extraction: For extremely insoluble complexes, Soxhlet extraction can be used for both purification and crystallization.[2] This method involves continuously washing the solid with fresh, hot solvent, allowing for the slow extraction and subsequent crystallization of the pure compound.
Problem 2: The complex precipitates on the column during chromatography.
Precipitation on the column is a critical issue that can lead to a complete blockage of flow and loss of the sample.[16]
This typically occurs when the complex is loaded onto the column in a good solvent, but the mobile phase is a poorer solvent for the complex. As the eluent washes the sample down the column, the solvent environment changes, causing the complex to crash out of the solution.
-
Solvent System Matching: Ensure the complex is soluble in the initial mobile phase composition. If using a gradient elution, ensure the starting solvent mixture can maintain the solubility of your compound.
-
Loading Technique:
-
Liquid Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent that is miscible with the mobile phase.[15]
-
Dry Loading: If the complex has poor solubility in the mobile phase, pre-adsorb the sample onto a small amount of silica gel or celite. To do this, dissolve the complex in a good solvent, add the adsorbent, and then remove the solvent under reduced pressure. The resulting dry powder can then be loaded onto the top of the column.
-
-
Modify the Complex: If solubility issues persist, consider modifying the complex itself. For instance, changing the counter-ion of an ionic complex can dramatically alter its solubility profile.[2]
Problem 3: The complex is ionic and insoluble in common chromatography solvents.
Ionic complexes present a unique challenge for purification, especially when they are insoluble in typical organic solvents.
The strong ionic interactions and high polarity of these complexes make them immiscible with nonpolar or moderately polar organic solvents.
-
Ion-Exchange Chromatography: This technique is specifically designed for the separation of ionic species.[17] The complex is loaded onto a column with a charged stationary phase, and elution is achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase.
-
Reversed-Phase Chromatography with Ion-Pairing Reagents: For analytical separations using HPLC, adding an ion-pairing reagent (e.g., trifluoroacetic acid for anionic complexes or an alkylammonium salt for cationic complexes) to the mobile phase can help to neutralize the charge on the complex, allowing it to be retained and separated on a nonpolar stationary phase like C18.
-
Aqueous Two-Phase Extraction: This method can be used for the recovery of ionic liquids and may be adaptable for certain ionic metal complexes.[18] It involves partitioning the complex between two immiscible aqueous phases.
Problem 4: The solubility of my complex is highly pH-dependent.
The solubility of many metal complexes is strongly influenced by pH, especially if the ligands have acidic or basic functional groups.[19][20]
Changes in pH can alter the protonation state of the ligands, which in turn can affect the overall charge and polarity of the complex. For example, deprotonating an acidic ligand can make the complex more soluble in aqueous base, while protonating a basic ligand can increase solubility in aqueous acid.[21]
Protocol: Purification by pH-Controlled Precipitation
-
Solubility Profiling: Determine the pH range in which your complex is soluble and insoluble.
-
Dissolution: Dissolve the crude complex in an aqueous solution at a pH where it is highly soluble.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly adjust the pH of the filtrate to a value where the complex is insoluble. This should cause the pure complex to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with deionized water, and dry under a vacuum.
References
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How to find a better solution for the solubility of metal complexes? - ResearchGate. Available at: [Link]
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Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects - LCGC International. Available at: [Link]
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Can we do column chromatography for the purification of metal complexs? - ResearchGate. Available at: [Link]
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Can we do column chromatography for the purification of metal complexs? - ResearchGate. Available at: [Link]
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Complex Ions and Solubility - Chemistry LibreTexts. Available at: [Link]
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The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
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Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. Available at: [Link]
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THE SOLUBILITY OF COORDINATION COMPOUNDS: RELATIONSHIP TO COMPOSITION AND STRUCTURE - World Scientific Publishing. Available at: [Link]
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Purifying and identifying transition metal complexes. An experiment using cation exchange chromatography - ACS Publications. Available at: [Link]
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Solvent extraction: the coordination chemistry behind extractive metallurgy - Royal Society of Chemistry. Available at: [Link]
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Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments - MDPI. Available at: [Link]
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Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - ACS Publications. Available at: [Link]
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Recrystallization - a CLASSIC technique to purify a SOLID - YouTube. Available at: [Link]
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Precipitation of Precious Metals Concentrates from Post-Elution Solutions from Ion-Exchange Processes - MDPI. Available at: [Link]
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Technical Support Center: Strategies to Overcome Catalyst Deactivation in Homogeneous Catalysis
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in homogeneous catalysis. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during their experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of catalyst stability and maintain optimal reaction performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish, has stalled, or shows low to no product yield.
This is one of the most common symptoms of catalyst deactivation. A systematic approach is crucial to identify the root cause.
Question 1.1: I suspect my palladium catalyst in a cross-coupling reaction is inactive. What should I do?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions often points to issues with the generation or stability of the active Pd(0) species.[1]
Potential Causes & Troubleshooting Steps:
-
Inefficient Pre-catalyst Reduction: Many common pre-catalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state.[1] If this reduction is slow or incomplete, the catalytic cycle cannot initiate efficiently.
-
Solution: Consider switching to a pre-catalyst that is more readily activated or use a direct Pd(0) source like Pd₂(dba)₃.[1] Third-generation Buchwald precatalysts are also designed for rapid and quantitative generation of the active LPd(0) catalyst.
-
-
Catalyst Agglomeration (Palladium Black): The active Pd(0) catalyst can aggregate to form catalytically inactive palladium black.[1] This is often a result of ligand dissociation, particularly with bulky monodentate phosphine ligands.
-
Insufficient Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, they can be more susceptible to deactivation by trace impurities in reagents or solvents.[4]
-
Solution: For a new or challenging reaction, systematically increase the catalyst loading to determine if the issue is related to catalyst concentration.
-
-
Inadequate Reaction Temperature: The oxidative addition step is often the rate-determining step in many cross-coupling reactions and can be sensitive to temperature.[5]
-
Solution: Gradually increase the reaction temperature in a stepwise manner to see if the reaction initiates or the rate improves.
-
Experimental Protocol: Diagnosing Palladium Catalyst Inactivity
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate is a strong indicator of palladium black formation.[1]
-
Control Reaction: Set up a control reaction with a known, reliable substrate and freshly purified reagents to confirm the activity of your catalyst batch.
-
Inert Atmosphere Check: Ensure your degassing procedure (e.g., sparging with an inert gas, freeze-pump-thaw cycles) is effective. Use freshly distilled and degassed solvents.[5]
-
Ligand Stability: Analyze an aliquot of the reaction mixture by ³¹P NMR spectroscopy to check for the presence of phosphine oxide, a common product of ligand degradation.[6]
Troubleshooting Workflow for Low/No Yield Scenarios
Caption: Troubleshooting workflow for low or no product yield.
Question 1.2: My phosphine ligands seem to be degrading. What are the common degradation pathways and how can I prevent this?
Answer: Phosphine ligands are crucial for stabilizing the metal center and tuning its reactivity, but they are susceptible to several degradation pathways that can lead to catalyst deactivation.[7][8]
Common Phosphine Ligand Degradation Mechanisms:
| Degradation Pathway | Description | Prevention Strategies |
| Phosphine Oxidation | Tertiary phosphines react with oxygen to form phosphine oxides, which are generally poor ligands.[2] This is a common issue, especially with electron-rich phosphines.[9] | Rigorous exclusion of air from the reaction is critical. Use freshly degassed solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1] |
| P-C Bond Cleavage | The bond between phosphorus and a carbon atom in one of the substituents can be cleaved, often through oxidative addition to the metal center.[2] | The choice of phosphine ligand is important. Ligands with more robust P-C bonds should be considered. |
| α-C-H Bond Activation | The metal center can activate a C-H bond on the carbon atom alpha to the phosphorus, leading to ligand modification.[2] | Modifying the steric and electronic properties of the ligand can sometimes mitigate this pathway. |
Troubleshooting & Prevention:
-
Inert Gas Atmosphere: This is the most critical factor. Ensure your Schlenk line or glovebox techniques are robust. Even solvents that are considered "dry" can contain dissolved oxygen.[9]
-
Ligand Choice: Electron-donating alkylphosphines are generally more prone to oxidation than triarylphosphines.[9] However, the choice of ligand must be balanced with the requirements of the catalytic reaction.
-
Storage: Store phosphine ligands under an inert atmosphere and, if recommended, at reduced temperatures to prolong their shelf life.[9]
-
Use of Ligand Salts: Some air-sensitive phosphines, like tri-tert-butylphosphine, are commercially available as more stable hydrohalide salts (e.g., tBu₃P·HBF₄), which can be deprotonated in situ.[9]
Issue 2: My reaction starts well but then slows down or stops completely.
This often points to deactivation caused by a component of the reaction mixture, such as the product itself or an impurity.
Question 2.1: I suspect product inhibition is occurring. How can I confirm this and what are the strategies to overcome it?
Answer: Product inhibition occurs when the product of a catalytic reaction binds to the catalyst, preventing it from participating in further catalytic cycles.[10][11] This is a form of reversible deactivation.
Diagnosing Product Inhibition:
A simple experiment to test for product inhibition is to run the reaction with an initial addition of the product. If the initial reaction rate is significantly lower compared to a control reaction without added product, this is strong evidence for product inhibition.
Strategies to Mitigate Product Inhibition:
-
Solvent Choice: The solvent can play a crucial role in modulating the interaction between the catalyst and the product. In some cases, a solvent that can effectively solvate the product and reduce its binding affinity to the catalyst can be beneficial.[10] For instance, the use of a strong hydrogen-bond-donating solvent like hexafluoro-2-propanol has been shown to overcome product inhibition in certain reactions.[12]
-
In Situ Product Removal: If feasible, removing the product from the reaction mixture as it is formed can be a very effective strategy. This can be achieved through techniques like precipitation, extraction, or the use of a membrane reactor.[8]
-
Use of Additives: In some systems, additives can be used to compete with the product for binding to the catalyst or to alter the thermodynamics of the inhibitory step.[13][14]
-
Reactor Design: For continuous processes, reactor designs that maintain a low concentration of the product, such as a continuous stirred-tank reactor (CSTR), can be advantageous.
Logical Relationship for Overcoming Product Inhibition
Caption: Decision process for addressing product inhibition.
Question 2.2: Could impurities in my reagents or solvent be poisoning the catalyst?
Answer: Yes, catalyst poisoning is a common cause of deactivation where impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[15][16]
Common Catalyst Poisons in Homogeneous Catalysis:
| Poison Class | Examples | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, H₂S | Strong coordination to metal centers, blocking active sites.[16] |
| Halides | Excess halide ions | Can form stable, inactive metal-halide complexes. |
| Coordinating Solvents/Additives | Pyridine, nitriles, water | Can compete with substrates for coordination to the metal center.[17] |
| Oxidizing Agents | Peroxides, residual oxygen | Can oxidize the metal center to a higher, inactive oxidation state or degrade ligands.[1] |
Troubleshooting & Prevention:
-
Reagent Purification: Ensure all reagents, including substrates, solvents, and bases, are of high purity. Solvents should be freshly distilled from an appropriate drying agent. Substrates may require purification by recrystallization, distillation, or chromatography.
-
Use of Scavengers: In some cases, a scavenger can be added to the reaction mixture to remove specific poisons before they reach the catalyst.
-
Catalyst Characterization: If poisoning is suspected, analytical techniques can be used to identify the poison. Inductively coupled plasma (ICP) techniques can detect trace metal impurities, while spectroscopy can sometimes identify adsorbed species on the catalyst.[18]
Protocol for Diagnosing Catalyst Poisoning:
-
Baseline Experiment: Run the reaction under standard, high-purity conditions to establish a baseline for activity and yield.
-
Spiking Experiment: Intentionally add a small amount of the suspected poison to a reaction. A significant drop in performance compared to the baseline strongly suggests poisoning by that substance.
-
Feedstock Analysis: Analyze the starting materials and solvents for potential poisons using techniques like gas chromatography-mass spectrometry (GC-MS) for organic impurities or ICP for elemental analysis.[19]
Issue 3: I need to regenerate and reuse my catalyst. What are my options?
Answer: Regenerating and recycling homogeneous catalysts is crucial for improving the economic and environmental sustainability of chemical processes.[20]
Strategies for Catalyst Regeneration and Recycling:
-
In Situ Regeneration: In some cases, the catalyst can be regenerated within the reaction vessel. For reversible deactivation mechanisms like product inhibition, altering the reaction conditions (e.g., temperature, pressure, solvent) at the end of the reaction might be sufficient to release the inhibitor and restore catalyst activity.[21] For some types of poisoning, a chemical treatment can be applied. For instance, a catalyst deactivated by a sulfur compound might be regenerated by treatment with an oxidizing agent followed by a reducing agent.
-
Ex Situ Regeneration: This involves separating the catalyst from the reaction mixture before regeneration. Common separation techniques for homogeneous catalysts include:
-
Solvent Extraction: Using a solvent that selectively dissolves the catalyst to separate it from the product and other components.[22]
-
Precipitation: Inducing the precipitation of either the catalyst or the product by adding an anti-solvent.
-
Membrane Filtration/Nanofiltration: Using membranes to separate the catalyst based on its size.[20] Once separated, the catalyst can be treated to remove poisons or restore its active state before being reintroduced into a new reaction.[20]
-
Catalyst Regeneration Workflow
Caption: General workflow for ex situ catalyst regeneration and reuse.
References
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Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]
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Alberico, E., et al. (2017). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Molecules, 22(9), 1519. Available at: [Link]
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Crabtree, R. H. (2007). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ChemInform, 38(32). Available at: [Link]
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Strategies for Catalyst Recovery and Regeneration. (n.d.). Solubility of Things. Retrieved from [Link]
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van der Lubbe, S. C., et al. (2018). How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis, 8(7), 6335-6346. Available at: [Link]
- In-situ regeneration of a catalyst masked by calcium sulfate. (n.d.). Google Patents.
-
Sustainable Recycling of Homogeneous Catalysts. (2025). SepPure Technologies. Retrieved from [Link]
-
Faye, A., et al. (2015). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA, 69(1), 36-41. Available at: [Link]
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van der Graaff, W. N., et al. (2023). Performance of homogeneous catalysts viewed in dynamics. Chemical Society Reviews, 52(3), 946-973. Available at: [Link]
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Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(16), 4364-4391. Available at: [Link]
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Schmalz, H.-G., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5434-5443. Available at: [Link]
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Riemer, T., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13(5), 1469-1478. Available at: [Link]
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Procter, D. J., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 396-409. Available at: [Link]
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Gounder, R. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. Retrieved from [Link]
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Douglas, J. J., & Stephenson, C. R. J. (2013). Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 135(24), 9000-9009. Available at: [Link]
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Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]
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Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al₂O₃. (2021). ResearchGate. Retrieved from [Link]
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Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved from [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Intertek. Retrieved from [Link]
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Di Salvo, T. R., et al. (2020). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem, 21(11), 1101-1106. Available at: [Link]
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Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]
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Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity. (2025). ResearchGate. Retrieved from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]
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Kim, D. W., et al. (2018). Positive Effect of Antagonistic Additives on the Homogeneous Catalytic Etherification Reaction of Glycerol. Catalysts, 8(11), 524. Available at: [Link]
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Beller, M., et al. (2019). From Homogeneous to Heterogenized Molecular Catalysts for H₂ Production by Formic Acid Dehydrogenation: Mechanistic Aspects, Role of Additives, and Co-Catalysts. Catalysts, 9(1), 74. Available at: [Link]
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Overcoming product inhibition in catalysis of the intramolecular Schmidt reaction. (2013). PubMed. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1969. Available at: [Link]
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Efficient In-Situ Regeneration Method of the Catalytic Activity of Aged TWC. (2025). ResearchGate. Retrieved from [Link]
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Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion-Limitation Problem. (n.d.). ResearchGate. Retrieved from [Link]
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A Sustainable Circular Route for PET LDH Nanocomposites: Catalyst-Driven Polymerization and Depolymerization for a BHET-to-BHET Cycle. (n.d.). MDPI. Retrieved from [Link]
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Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. Retrieved from [Link]
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Catalysis. (2020). JoVE. Retrieved from [Link]
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Online-Monitoring of Catalyst Poison. (n.d.). GAS Dortmund. Retrieved from [Link]
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Catalysts and Homogeneous and Heterogeneous Catalysis (A-Level IB Chemistry). (2023). YouTube. Retrieved from [Link]
- Method for preventing agglomeration of powder. (n.d.). Google Patents.
- Method for preventing agglomeration of powder. (n.d.). Google Patents.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of Copper-Pyridyl Thioether Complexes
Introduction: Beyond Platinum, A New Horizon in Metal-Based Cancer Therapy
For decades, platinum-based compounds, most notably cisplatin, have been a cornerstone of cancer chemotherapy. Their success, however, is often marred by severe side effects and the development of drug resistance. This has catalyzed a paradigm shift in medicinal inorganic chemistry, turning the spotlight towards alternative metal-based therapeutics that promise novel mechanisms of action and improved safety profiles.[1][2] Among these, copper complexes have emerged as exceptionally promising candidates.[3] The inherent biological roles of copper and the versatile coordination chemistry it offers allow for the design of compounds that can selectively target cancer cells through unique pathways.[4]
This guide focuses on a particularly compelling class of these compounds: copper-pyridyl thioether complexes . The inclusion of soft thioether donors alongside pyridyl nitrogen atoms in the ligand framework allows for fine-tuning of the complex's redox potential and stability, properties critical to its biological activity.[5][6]
Here, we will not merely list protocols. Instead, we will embark on a logical, stepwise journey to validate the anticancer mechanism of a representative copper-pyridyl thioether complex, which we shall call Cu-PyT . We will dissect the causality behind each experimental choice, provide actionable protocols, and benchmark our findings against the clinical stalwart, cisplatin. Our goal is to equip researchers with a robust framework for investigating and validating novel metal-based anticancer agents.
The proposed mechanistic rationale is that Cu-PyT employs a multi-pronged attack on cancer cells, a hypothesis we will systematically test.
Figure 1: Hypothesized multi-pronged anticancer mechanism of the Cu-PyT complex.
Part 1: Foundational Analysis: Establishing Cytotoxic Potency and Selectivity
The Core Directive: Before investing significant resources in mechanistic studies, we must answer two fundamental questions: Is Cu-PyT effective at killing cancer cells? And, crucially, does it spare normal cells? The standard for this initial evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[7]
Causality Behind the Choice: The MTT assay is a colorimetric assay that provides a robust measure of a cell's metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. Its high-throughput nature makes it ideal for screening a range of concentrations to determine the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[9]
Comparative Cytotoxicity Data (Hypothetical)
To contextualize the performance of Cu-PyT, we compare its IC50 values against cisplatin on a human breast adenocarcinoma cell line (MCF-7) and a non-cancerous human dermal fibroblast line (HDFa). The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) provides a quantitative measure of cancer-cell specificity.
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |
| Cu-PyT | MCF-7 (Cancer) | 8.5 | 6.8 |
| HDFa (Normal) | 58.0 | ||
| Cisplatin | MCF-7 (Cancer) | 22.0 | 1.2 |
| HDFa (Normal) | 26.5 |
Interpretation: These hypothetical data suggest Cu-PyT is not only more potent than cisplatin against MCF-7 cells (lower IC50) but also significantly more selective, with an SI nearly six times higher. This strong initial result provides a compelling rationale to proceed with in-depth mechanistic validation.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF-7 or HDFa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cu-PyT and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Unraveling the Mechanism of Action
Having established that Cu-PyT is potently and selectively cytotoxic, we now investigate how it achieves this. We will systematically test the core tenets of our mechanistic hypothesis.
The Role of Oxidative Stress: ROS Generation
The Core Directive: Many copper complexes exert their anticancer effects by catalyzing the production of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which inflict overwhelming oxidative damage on cancer cells.[10][11][12] We must determine if Cu-PyT operates via this pathway.
Causality Behind the Choice: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common and reliable method for detecting intracellular ROS.[12] The non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of this fluorescence is directly proportional to the amount of intracellular ROS.[12]
Protocol 2: Intracellular ROS Detection with DCFH-DA
-
Cell Treatment: Seed cells in a 6-well plate and treat with Cu-PyT and cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 6 hours). Include an untreated control.
-
Dye Loading: After treatment, remove the medium, wash the cells with warm PBS, and add 1 mL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells twice with PBS to remove excess dye. Detach the cells using trypsin and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
Data Analysis: Quantify the increase in ROS as the fold change in MFI relative to the untreated control.
The Nuclear Attack: DNA Interaction and Damage
The Core Directive: A hallmark of many metal-based drugs, including cisplatin, is their ability to interact with and damage DNA, ultimately triggering cell death pathways.[3] We need to ascertain if Cu-PyT can induce DNA cleavage.
Causality Behind the Choice: An agarose gel electrophoresis-based DNA cleavage assay using plasmid DNA (e.g., pBR322) is a direct and visually intuitive method to assess DNA damage.[13][14] Plasmid DNA exists primarily in a compact supercoiled (SC) form. A single-strand break converts it to a more relaxed, open circular (OC) form, while a double-strand break linearizes it (LIN form). Each form migrates at a different rate through an agarose gel, allowing for clear visualization of DNA damage.[14]
Figure 2: Principle of the plasmid DNA cleavage assay.
Protocol 3: Plasmid DNA Cleavage Assay
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing 10 µL of Tris-HCl buffer (50 mM, pH 7.2), 0.5 µg of pBR322 plasmid DNA, and varying concentrations of the Cu-PyT complex.
-
Co-reactant (Optional but Recommended): To mimic the intracellular reducing environment that can activate the complex, add a co-reactant like H₂O₂ (e.g., 100 µM).
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Loading: After incubation, add 3 µL of loading dye (containing bromophenol blue and glycerol) to each tube.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer at 80V for 1.5 hours.
-
Visualization: Visualize the DNA bands under a UV transilluminator and document the results. Compare the disappearance of the SC band and the appearance of OC and LIN bands in treated samples versus the DNA-only control.
The Point of No Return: Induction of Apoptosis
The Core Directive: Cytotoxicity is a broad term. We must determine the specific mode of cell death induced by Cu-PyT. Apoptosis, or programmed cell death, is the preferred mechanism for an anticancer drug as it avoids the inflammatory response associated with necrosis.[15]
Causality Behind the Choice: The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis and necrosis via flow cytometry.[16] In early apoptosis, the cell membrane flips the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[16]
Figure 3: Quadrant analysis of the Annexin V/PI apoptosis assay.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with Cu-PyT and cisplatin at their IC50 concentrations for 24-48 hours. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately by flow cytometry.
-
Data Analysis: Using quadrant analysis, quantify the percentage of cells in each population: live, early apoptotic, late apoptotic, and necrotic.
Halting Proliferation: Cell Cycle Analysis
The Core Directive: In addition to killing cells, effective anticancer agents can halt their proliferation by arresting the cell cycle at specific checkpoints.[17][18] We must investigate if Cu-PyT affects cell cycle progression.
Causality Behind the Choice: Propidium Iodide (PI) staining followed by flow cytometry is a straightforward and powerful technique for cell cycle analysis.[19] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G0/G1 phase (with 2n DNA content) will have a certain fluorescence intensity, cells in the G2/M phase (with 4n DNA content) will have double that intensity, and cells actively replicating their DNA in the S phase will have an intermediate fluorescence.[20]
Comparative Cell Cycle Distribution (Hypothetical Data)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65% | 20% | 15% |
| Cu-PyT (IC50) | 25% | 60% | 15% |
| Cisplatin (IC50) | 30% | 35% | 35% |
Interpretation: The data indicate that untreated cells show a normal distribution. In contrast, Cu-PyT treatment leads to a significant accumulation of cells in the S phase, suggesting it induces S-phase arrest. Cisplatin, for comparison, appears to cause arrest in both S and G2/M phases.
Protocol 5: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with Cu-PyT and cisplatin at their IC50 concentrations for 24 hours.
-
Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade any RNA, ensuring that PI only stains DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 20,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Synthesizing a Coherent Mechanistic Narrative
The final step is to integrate our findings into a comprehensive experimental workflow and a clear comparative analysis.
Comprehensive Experimental Workflow
The validation process follows a logical progression from broad cytotoxicity screening to specific mechanistic assays.
Figure 4: A logical workflow for validating the anticancer mechanism.
Final Comparative Summary
This table provides a head-to-head comparison, synthesizing all our hypothetical data to build a clear picture of Cu-PyT's advantages over cisplatin.
| Parameter | Cu-PyT | Cisplatin | Interpretation for Cu-PyT |
| Potency (IC50) | 8.5 µM | 22.0 µM | Higher potency against MCF-7 cells. |
| Selectivity (SI) | 6.8 | 1.2 | Significantly safer profile for normal cells. |
| ROS Induction | High | Low | Primary mechanism involves oxidative stress. |
| DNA Cleavage | Yes (Oxidative) | Yes (Adducts) | Different mode of DNA damage. |
| Apoptosis | ~75% | ~60% | More efficient at inducing programmed cell death. |
| Cell Cycle Arrest | S-Phase | S & G2/M Phase | Induces a distinct cell cycle checkpoint arrest. |
Conclusion and Future Directions
This guide outlines a comprehensive, logic-driven framework for validating the anticancer mechanism of a novel copper-pyridyl thioether complex. Based on our systematic investigation, the hypothetical complex Cu-PyT emerges as a highly promising therapeutic candidate. Its mechanism—characterized by potent ROS generation, oxidative DNA damage, S-phase cell cycle arrest, and efficient induction of apoptosis—is distinct from that of cisplatin. Furthermore, its superior potency and, most importantly, its enhanced selectivity for cancer cells over normal cells highlight its potential to overcome the key limitations of current platinum-based therapies.[3]
The validation of this mechanism is not an endpoint but a critical milestone. The compelling in vitro data presented here provide a solid foundation for the next essential phases of drug development, including in vivo efficacy studies in animal models and further investigations to identify its specific intracellular protein and enzyme targets.
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A Comparative Electrochemical Analysis of Ni(II) Complexes: N2S2 vs. N6 Ligand Systems
In the landscape of electrocatalysis and bioinorganic chemistry, the tuning of a metal center's redox properties is paramount for designing efficient molecular catalysts. Nickel(II) complexes, in particular, have garnered significant attention due to their versatile coordination chemistry and accessibility of multiple oxidation states, making them promising candidates for applications such as hydrogen evolution reactions (HER). The electrochemical behavior of these complexes is profoundly influenced by the coordinating ligand's architecture. This guide presents a comparative electrochemical analysis of Ni(II) complexes featuring two distinct ligand systems: a tetradentate N2S2 ligand and a hexadentate N6 ligand, providing researchers, scientists, and drug development professionals with insights into the structure-function relationships that govern their redox activity.
The choice of ligand donor atoms and denticity plays a critical role in modulating the electron density at the Ni(II) center, thereby dictating the potential at which redox events occur. Ligands with soft donor atoms like sulfur (in N2S2 systems) are known to stabilize lower oxidation states of metals, while polydentate nitrogen-based ligands (like N6 systems) can enforce specific geometries and influence redox potentials through a combination of sigma-donating and pi-accepting capabilities.[1] Understanding these effects is crucial for the rational design of catalysts with tailored electrochemical properties.
Comparative Electrochemical Data
The electrochemical properties of two representative Ni(II) complexes, [Ni(pdto)(CH3CN)2]2+ (featuring the N2S2 ligand 1,8-bis(2-pyridyl)-3,6-dithioctane) and [Ni(bdahp)]2+ (with the N6 ligand 2,9-bis-(2',5'-diazahexanyl)-1,10-phenanthroline), were investigated under identical conditions to provide a direct comparison.[1] The key findings from cyclic voltammetry experiments are summarized below.
| Parameter | Ni(II) Complex with N2S2 Ligand ([Ni(pdto)(CH3CN)2]2+) | Ni(II) Complex with N6 Ligand ([Ni(bdahp)]2+) |
| Redox Couple | Ni(II)/Ni(I) | Ni(II)/Ni(I) |
| Half-Wave Potential (E1/2) vs Fc/Fc+ | -1.013 V | -1.832 V |
| Redox Mechanism | Two consecutive one-electron transfers: [Ni(II)-L] -> [Ni(I)-L] -> Ni(0) + L. | A one-electron reduction followed by a coupled chemical reaction (ECi mechanism).[2] |
| Key Observation | Reduction occurs at a significantly less negative potential. | Reduction requires a much more negative potential, indicating higher energy input. |
The data unequivocally demonstrates that the coordination environment has a dramatic impact on the Ni(II) center's reducibility. The N2S2 ligand, pdto, promotes the reduction of Ni(II) to Ni(I) at a potential that is approximately 0.82 V less negative than that required for the N6-ligated complex, [Ni(bdahp)]2+.[1] This substantial difference can be attributed to the electronic properties of the donor atoms and the overall chelate effect. The softer sulfur donors in the N2S2 ligand are better able to stabilize the electron-rich Ni(I) state, thus facilitating the reduction. Conversely, the N6 ligand, while providing a high degree of kinetic stability due to the chelate effect, shifts the redox potential to a more negative value.
Mechanistic Insights & Structural Considerations
The differing electrochemical behaviors are rooted in the distinct electronic and structural frameworks imposed by the N2S2 and N6 ligands.
Caption: Generalized coordination spheres of Ni(II) with N2S2 and N6 ligands.
For the [Ni(pdto)]2+ (N2S2) complex, the electrochemical process involves two distinct and consecutive one-electron transfer steps.[2] The first reduction produces the Ni(I) species, which is then further reduced to Ni(0), leading to the dissociation of the ligand.[2] This type of stepwise reduction is often desirable in catalytic cycles.
In contrast, the [Ni(bdahp)]2+ (N6) complex undergoes a more complex reduction process. The initial one-electron reduction to Ni(I) is followed by a chemical step, proposed to be a de-coordination of the diiminic part of the hexadentate ligand.[1][2] This ECi (Electron transfer followed by a Chemical reaction, where the product of the chemical step is electroactive) mechanism suggests that the integrity of the complex may be compromised upon reduction, which could have implications for its stability and catalytic turnover.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. The following protocols outline the synthesis of the complexes and the electrochemical analysis.
Synthesis of Ni(pdto)(CH3CN)22 (N2S2 Complex)
-
Ligand Synthesis: The N2S2 ligand, 1,8-bis(2-pyridyl)-3,6-dithioctane (pdto), is prepared according to established literature methods.[1]
-
Complexation:
-
Dissolve 2 mmol of Ni(BF4)2·6H2O in 25 mL of acetonitrile.[1]
-
In a separate flask, dissolve 2 mmol of the pdto ligand in 5 mL of acetonitrile.[1]
-
Add the ligand solution dropwise to the nickel salt solution. A color change from green to blue should be observed.[1]
-
Heat and stir the reaction mixture for 2 hours.[1]
-
Reduce the solvent volume by slow evaporation until a blue powder precipitates.[1]
-
Filter the solid product and wash it with ethyl ether.[1]
-
Synthesis of Ni(bdahp)2 (N6 Complex)
-
Ligand Synthesis: The N6 ligand, 2,9-bis-(2',5'-diazahexanyl)-1,10-phenanthroline (bdahp), is synthesized via a Schiff base condensation between 2,9-diformyl-1,10-phenanthroline and N-methylethylenediamine, followed by reduction with NaBH4.[1]
-
Complexation:
Electrochemical Analysis Workflow
The comparative analysis of the Ni(II) complexes is conducted using cyclic voltammetry (CV).
Caption: Standard workflow for the electrochemical analysis of metal complexes.
-
Solution Preparation: Prepare a 1x10-3 M solution of the respective Ni(II) complex in anhydrous acetonitrile.[2] The supporting electrolyte is 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4).[2]
-
Cell Configuration: A standard three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode.[2] All potentials are reported against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Data Acquisition: Cyclic voltammograms are recorded by scanning the potential from the open-circuit potential towards negative values at a scan rate of 100 mV/s.[2]
-
Data Analysis: The half-wave potential (E1/2) is determined as the average of the cathodic and anodic peak potentials. The peak-to-peak separation (ΔEp) provides information about the reversibility of the electron transfer process.
Conclusion and Future Outlook
The comparative electrochemical analysis clearly demonstrates that the N2S2 ligand framework makes the Ni(II) center significantly easier to reduce compared to the N6 ligand system.[1] This finding is of paramount importance for the development of molecular electrocatalysts, particularly for reactions like hydrogen evolution where the generation of a reduced metal center (e.g., Ni(I) or Ni(0)) is a key step in the catalytic cycle. The less negative reduction potential of the [Ni(pdto)(CH3CN)2]2+ complex suggests it could operate at a lower overpotential, making it a more energy-efficient catalyst candidate.[1]
Future research should focus on exploring a wider range of N2S2 and N6 ligand derivatives to further fine-tune the redox properties of the Ni(II) center. Investigating the catalytic activity of these complexes in the presence of proton sources will be a critical next step to validate their potential for applications like the hydrogen evolution reaction. The insights gained from this fundamental comparison provide a solid foundation for the rational design of next-generation nickel-based electrocatalysts.
References
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Ramírez-Delgado, V., Osorio-Monreal, G., Hernández-Ayala, L. F., Reyes-Vidal, Y., García-Ramos, J. C., Ruiz-Azuara, L., & Ortiz-Frade, L. (2015). Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction. Journal of the Mexican Chemical Society, 59(4), 294-301.
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Ramírez-Delgado, V., Osorio-Monreal, G., Hernández-Ayala, L. F., Reyes-Vidal, Y., García-Ramos, J. C., Ruiz-Azuara, L., & Ortiz-Frade, L. (2015). Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction. ResearchGate.
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Ramírez-Delgado, V., et al. (2015). Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction. Redalyc.
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A Comparative Guide to the Catalytic Efficiency of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (BPDTO) Complexes
This guide provides a comprehensive benchmark of the catalytic efficiency of transition metal complexes formed with the flexible N₂S₂ tetradentate ligand, 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (BPDTO). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, catalytic applications, and performance metrics of key BPDTO complexes, offering a comparative analysis against alternative catalytic systems.
Introduction to BPDTO and its Catalytic Potential
This compound, also known as ‘pdto’, is a versatile ligand capable of coordinating with a variety of transition metals to form stable complexes. Its N₂S₂ donor set and flexible backbone allow it to adopt various coordination geometries, making it an attractive scaffold for the development of novel catalysts. The presence of both soft sulfur and hard pyridine nitrogen donor atoms allows for fine-tuning of the electronic properties of the metal center, which in turn influences the catalytic activity. This guide will focus on the catalytic applications of BPDTO complexes with Nickel (Ni), Ruthenium (Ru), Cobalt (Co), and Copper (Cu) in reactions such as hydrogen evolution, transfer hydrogenation, and oxidation.
Benchmarking Catalytic Performance
A critical aspect of catalyst development is the quantitative assessment of its efficiency. Key performance indicators used throughout this guide include:
-
Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before it becomes deactivated.
-
Turnover Frequency (TOF): The number of substrate molecules converted per molecule of catalyst per unit of time, representing the speed of the catalyst.
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Selectivity (%): The proportion of the desired product formed relative to the total amount of products.
Nickel(II)-BPDTO Complexes in Hydrogen Evolution Reaction (HER)
The quest for efficient and earth-abundant catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. Nickel(II) complexes with BPDTO have emerged as promising candidates due to their favorable electrochemical properties.
Mechanistic Insights
The catalytic cycle for HER by molecular catalysts typically involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. Subsequent reaction of this hydride species leads to the liberation of dihydrogen (H₂). The pdto ligand has been shown to facilitate the reduction of Ni(II) to Ni(I) at less negative potentials compared to ligands with N₆ donor sets.[1][2] This is a crucial advantage as it lowers the overpotential required for the HER.
Performance Comparison
While specific turnover frequencies and numbers for Ni(II)-BPDTO in HER are not extensively reported in the available literature, we can benchmark its potential against a comparable nickel complex. A molecular nickel(II) complex featuring a bipyridine-based N₂O₂ ligand framework has demonstrated a turnover frequency (TOF) of 103 s⁻¹ for the electrocatalytic production of hydrogen from a weak acid.
| Catalyst System | Ligand Type | TOF (s⁻¹) | Faradaic Efficiency (%) | Notes |
| Potential Ni(II)-BPDTO | N₂S₂ (BPDTO) | Data not available | Data not available | Favorable reduction potential suggests good catalytic activity.[1][2] |
| [Ni(p-tbudhbpy)] | N₂O₂ (bipyridine-based) | 103 ± 6 | 94 ± 8 | Provides a benchmark for molecular Ni(II) HER catalysts. |
Experimental Protocol: Synthesis of Ni(pdto)(CH₃CN)₂₂
A detailed protocol for the synthesis of a representative Ni(II)-BPDTO complex is provided below.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
This compound (pdto)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of Ni(BF₄)₂·6H₂O in 20 mL of acetonitrile.
-
In a separate flask, dissolve 1 mmol of the pdto ligand in 20 mL of acetonitrile.
-
Add the ligand solution dropwise to the nickel salt solution with constant stirring.
-
Heat the resulting mixture and stir for 2 hours.
-
Allow the solvent to slowly evaporate until a blue powder precipitates.
-
Filter the solid product and wash it with diethyl ether.
-
Dry the product under vacuum.
Sources
Introduction: The Versatility of Pyridyl Thioether Ligands in Coordination Chemistry
An In-Depth Guide to the Structural Diversity of Metal Complexes with Pyridyl Thioether Ligands
Pyridyl thioether ligands represent a cornerstone in modern coordination chemistry, offering a powerful toolkit for the rational design of metal complexes with tailored properties. Their significance stems from a unique combination of features: a hard pyridyl nitrogen donor and a soft thioether sulfur donor. This hard/soft donor combination allows for the stabilization of a wide range of metal ions across various oxidation states. Furthermore, the modular nature of their synthesis permits fine-tuning of the electronic and steric environment around the metal center. By systematically modifying the ligand framework—altering the number and type of donor atoms, adjusting the flexibility of the ligand backbone, or introducing specific substituents—researchers can exert precise control over the resulting complex's coordination geometry, nuclearity, and ultimately, its function.
This guide provides a comparative analysis of how deliberate variations in pyridyl thioether ligand design influence the structure of their corresponding metal complexes. Moving beyond a simple catalog of structures, we will explore the causal relationships between ligand architecture and the resulting coordination sphere, supported by experimental data from seminal studies. We will examine how changing the donor set (e.g., N₄ vs. N₂S₂) impacts ligand field strength and how modifying ligand flexibility (e.g., via spacer length) dictates the formation of discrete molecules versus extended supramolecular architectures. This analysis is crucial for professionals in materials science and drug development, where understanding structure-property relationships is paramount for creating functional molecules.
Part 1: The Influence of the Donor Atom Set: A Comparative Study of N₄ vs. N₂S₂ Ligands in Fe(II) Complexes
One of the most direct ways to alter the properties of a metal complex is to change the atoms in the metal's primary coordination sphere. A compelling example is the comparison between the tetradentate N-donor ligand tris(2-pyridylmethyl)amine (tpma) and its N₂S₂ analogue, S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte). When coordinated to Iron(II), these ligands create distinct electronic environments, leading to profoundly different magnetic behaviors.[1][2]
The coordination of these ligands to an Fe(II) center typically results in a distorted octahedral geometry. However, the substitution of two pyridyl donors in tpma for two thioether donors in bpte creates a stronger ligand field.[1][2] This increased ligand field strength in the bpte complex is a direct consequence of the electronic properties of the sulfur donors and their interaction with the metal d-orbitals. This difference has significant implications for applications in molecular switches and sensors, as it directly influences the temperature at which the complex undergoes spin crossover (SCO)—a reversible switching between a low-spin (LS) and a high-spin (HS) state.[1][3][4] Complexes with the N₂S₂-coordinating bpte ligand exhibit SCO at significantly higher temperatures than their N₄-coordinating tpma counterparts, demonstrating that the mixed N/S coordination environment provides a robust platform for tuning the properties of SCO materials.[1][2]
Comparative Structural Data for [Fe(L)(bimz)]²⁺ Complexes
| Ligand (L) | Donor Set | Fe-Npy (Å) (LS) | Fe-S (Å) (LS) | Σ₉₀ (°) (LS) | SCO Temperature |
| tpma | N₄ | ~2.00 | N/A | 79.5 | Below 300 K |
| bpte | N₂S₂ | ~2.01 | ~2.26 | 45.2 - 54.4 | Above 300 K |
| Data synthesized from reference[1]. Σ₉₀ is a measure of the distortion from a perfect octahedral geometry. |
The data clearly shows that while the Fe-N bond lengths are comparable, the introduction of sulfur donors and the different ligand topology in bpte lead to a more distorted coordination environment in the LS state compared to tpma. This structural variance is key to the observed differences in their magnetic properties.[1]
Caption: Coordination modes of tpma (N₄) and bpte (N₂S₂) ligands.
Part 2: The Role of Ligand Flexibility and Backbone Modification
The backbone connecting the donor groups of a pyridyl thioether ligand is not merely a passive linker; its rigidity, length, and steric bulk are critical design elements that dictate the final structure. By tuning these features, one can control coordination modes and guide the self-assembly of complex supramolecular structures.
Case Study 1: Tuning Thioether Coordination in NNS Schiff Base Ligands
In tridentate NNS Schiff base ligands, the thioether sulfur atom can either coordinate to the metal center or remain unbound. This on/off coordination is highly sensitive to the steric and electronic properties of the ligand framework. Studies on manganese(I) carbonyl complexes have shown that aldehyde-derived ligands often result in complexes where the thioether sulfur is not bound to the manganese center.[5][6][7] In contrast, introducing a methyl group at the imine position creates sufficient steric pressure to favor a conformation where the sulfur atom does coordinate, stabilizing a dicarbonyl fragment instead of the more common tricarbonyl "piano stool" motif.[5][6]
This tunable coordination demonstrates a "soft conformational landscape," where small, rational modifications to the ligand can be used to select a desired coordination mode and, consequently, the geometry and reactivity of the complex.[5][6] The coordination of the sulfur can be readily inferred from infrared spectroscopy, as the number of carbonyl stretching bands (ν(CO)) changes with the number of coordinated CO ligands.[5]
Caption: Switchable thioether coordination in NNS Schiff base ligands.
Case Study 2: Impact of Spacer Length on the Architecture of Ag(I) Complexes
The length of the flexible alkyl chain separating two pyridyl thioether moieties has a profound effect on the resulting structure of silver(I) complexes. A systematic study using a series of bis(2-pyridylthio)alkane ligands (where the alkane spacer varies from methane to hexane) revealed a remarkable structural diversity, ranging from discrete multinuclear species to infinite 2D networks.[8]
This structural variation arises from the flexibility of the ligand and the diverse coordination geometries accessible to the Ag(I) ion.[8]
-
Short Spacers (e.g., methane): A short linker forces the two pyridyl groups into proximity, favoring the formation of discrete, trinuclear complexes where the ligands act in a bridging fashion.
-
Intermediate Spacers (e.g., propane, butane): As the chain length increases, the ligand gains the flexibility to bridge more distant metal centers, leading to the formation of 1D and 2D coordination polymers. The final structure is also heavily influenced by the choice of solvent and counteranion, which can co-coordinate or direct the packing of the polymeric chains.[8]
-
Longer Spacers (e.g., pentane, hexane): Longer, more flexible linkers can allow the ligand to wrap around and chelate a single metal center or adopt more complex bridging modes, leading to both discrete dimers and polymeric chains.[8]
This work elegantly demonstrates that the ligand spacer is a critical parameter for adjusting the frameworks of coordination polymers, a key strategy in the field of crystal engineering.[8]
Comparative Data for Ag(I) Complexes with bis(2-pyridylthio)alkane Ligands
| Ligand Spacer | Ligand Coordination Mode | Resulting Architecture |
| Methane (L¹) | N,N,S-tridentate bridging | Trinuclear complex |
| Propane (L³) | N,N,S,S-tetradentate bridging | 1D coordination polymer |
| Butane (L⁴) | N,N,S,S-tetradentate bridging | 2D coordination polymer |
| Pentane (L⁵) | N,N-bidentate chelating | Dinuclear complex (dimer) |
| Hexane (L⁶) | N,N,S,S-tetradentate bridging | 1D coordination polymer |
| Data synthesized from reference[8]. |
Experimental Methodologies
The synthesis and structural characterization of these complexes rely on established and verifiable laboratory techniques. Scientific integrity demands that these protocols are robust and reproducible.
Experimental Protocol 1: General Synthesis of a Pyridyl Thioether Ligand
This protocol describes a typical nucleophilic substitution reaction for synthesizing a pyridyl thioether ligand, such as those used in the Ag(I) complexes.[8][9]
-
Deprotonation: To a solution of 2-mercaptopyridine in a suitable solvent (e.g., ethanol, DMF) under an inert atmosphere (N₂ or Ar), add one equivalent of a strong base (e.g., sodium hydride, sodium ethoxide). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Attack: Slowly add a solution of the desired alkyl dihalide (e.g., 1,3-dibromopropane) in the same solvent to the thiolate solution.
-
Reaction: Heat the reaction mixture under reflux for several hours (typically 4-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. Purify the crude product by column chromatography on silica gel to yield the pure ligand.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Experimental Protocol 2: General Synthesis of a Metal Complex
This protocol outlines the synthesis of a heteroleptic Fe(II) complex, as described in the study of SCO behavior.[1]
-
Reactant Preparation: Prepare separate solutions of an Fe(II) salt (e.g., Fe(ClO₄)₂·xH₂O) and the desired ligands (bpte and bimz) in a solvent mixture like methanol-ethanol. All solvents should be deoxygenated to prevent oxidation of the Fe(II) center.
-
Sequential Addition: In a reaction vessel under an inert atmosphere, add the solution of the bidentate ligand (bimz) to the Fe(II) salt solution first. Stir for 15-30 minutes.
-
Complex Formation: Slowly add the solution of the tetradentate pyridyl thioether ligand (bpte) to the mixture. A precipitate should form upon addition.
-
Isolation: Stir the resulting suspension at room temperature for 1-2 hours. Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Crystallization: Obtain single crystals suitable for X-ray diffraction by recrystallizing the purified powder. A common method is the slow diffusion of diethyl ether into a concentrated solution of the complex in acetonitrile.[1]
Workflow: From Synthesis to Structure
Caption: Standard workflow for the synthesis and structural analysis of metal complexes.
Conclusion
References
-
Demeshko, S., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry, 7(10), 134. Available at: [Link]
-
Lumsden, S. E. A., et al. (2014). Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. Dalton Transactions, 43(26), 10026-10035. Available at: [Link]
-
Rose, M. J., et al. (2014). Tuning coordination modes of pyridine/thioether Schiff base (NNS) ligands to mononuclear manganese carbonyls. Dalton Transactions. Available at: [Link]
-
National Science Foundation Public Access Repository. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Available at: [Link]
-
Kang, Y., et al. (2003). Adjusting the frameworks of silver(I) complexes with new pyridyl thioethers by varying the chain lengths of ligand spacers, solvents, and counteranions. Inorganic Chemistry, 42(23), 7422-7430. Available at: [Link]
-
Lumsden, S. E. A., et al. (2014). Tuning Coordination Modes of Pyridine/Thioether Schiff Base (NNS) Ligands to Mononuclear Manganese Carbonyls. The University of Texas at Austin. Available at: [Link]
-
American Chemical Society. (n.d.). Comparative coordination chemistry of tridentate pyridyl-thioether ligands. Poster Board #528. Available at: [Link]
-
Babahan, I., et al. (2000). Synthesis and characterization of Group 11 and 12 complexes containing a new thioether-functionalized and pyridine-based bis(phosphine) ligand, 2,6-bis[2-(diphenylphosphino)ethyl-sulfanylmethyl]pyridine. Journal of the Chemical Society, Dalton Transactions, (11), 1717-1723. Available at: [Link]
-
Demeshko, S., et al. (2021). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5642. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating Ligand Electronics in Metal Complexes
For researchers, medicinal chemists, and material scientists, the precise control and understanding of a metal complex's properties are paramount. The subtle interplay of electron density between a metal center and its surrounding ligands dictates everything from catalytic efficacy to the therapeutic window of a metallodrug. This guide provides an in-depth, comparative framework for evaluating the influence of ligand electronics on the properties of metal complexes, moving beyond a simple recitation of techniques to explain the causality behind experimental choices.
The Heart of the Matter: Ligand Electronic Effects
The electronic character of a ligand, broadly defined by its ability to donate or accept electron density, is a primary determinant of the properties of a metal complex. This influence is primarily exerted through two key mechanisms:
-
Sigma (σ) Donation: Ligands possess lone pairs of electrons that can be donated to empty orbitals on the metal center, forming a sigma bond. The strength of this donation modulates the electron density at the metal.
-
Pi (π) Interactions: Ligands with available π-orbitals can engage in back-bonding with the metal's d-orbitals. Electron-rich metals can donate electron density from their d-orbitals into the empty π* anti-bonding orbitals of the ligand (π-acceptance), while ligands with filled π-orbitals can donate to the metal (π-donation).
The net result of these interactions is a nuanced tuning of the metal center's electron density, which in turn governs its redox potential, spectroscopic properties, and reactivity.[1]
Probing the Electronic Landscape: A Comparative Toolkit
A multi-faceted approach is essential for a comprehensive understanding of ligand electronic effects. Here, we compare three fundamental techniques, providing not just the "how" but the "why" behind their application.
Cyclic Voltammetry (CV): Mapping Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of metal complexes.[2] By measuring the potential at which a complex is oxidized or reduced, we gain direct insight into the electron density at the metal center.
The Causality Behind the Experiment:
Electron-donating ligands increase the electron density on the metal, making it easier to oxidize (less positive potential) and harder to reduce. Conversely, electron-withdrawing ligands decrease the electron density, making the complex more difficult to oxidize (more positive potential) and easier to reduce.
Comparative Data: The Hammett Relationship in Action
A classic example of systematically tuning ligand electronics is the study of substituted ferrocene derivatives. The Hammett equation, originally developed for organic reactions, provides a framework for correlating reaction rates and equilibrium constants with substituent electronic properties.[3] A linear relationship is often observed between the half-wave potential (E'°') of a series of ferrocene derivatives and the Hammett parameter (σp) of the substituents on the cyclopentadienyl rings.
| Substituent (on Fc) | Hammett Parameter (σp) | E'°' (V vs. SCE) |
| -NMe2 | -0.83 | ~ -0.20 |
| -OMe | -0.27 | ~ 0.30 |
| -H | 0.00 | 0.40 |
| -COMe | +0.50 | ~ 0.68 |
| -CN | +0.66 | ~ 0.85 |
| -NO2 | +0.78 | ~ 0.95 |
Table 1: Representative data illustrating the correlation between substituent Hammett parameters and the redox potential of ferrocene derivatives. Note that actual values can vary with experimental conditions.
Experimental Protocol: Cyclic Voltammetry of a Transition Metal Complex
This protocol is designed to be a self-validating system, ensuring reliable and reproducible data.
-
Preparation of the Analyte Solution:
-
Dissolve the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 1-5 mM.
-
The solvent must be of high purity (HPLC or electrochemical grade) and be able to dissolve both the complex and the supporting electrolyte.
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution. The electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.[4]
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag+ reference), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in the solvent to ensure a clean and reproducible surface.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected redox event(s). A preliminary scan over a wide potential range is often necessary to identify the redox features.
-
Set the scan rate, typically between 50 and 200 mV/s for routine analysis.
-
Record the cyclic voltammogram.
-
-
Internal Referencing and Validation:
-
After recording the voltammogram of the analyte, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).
-
Record the voltammogram again. The potential of the analyte can then be reported relative to the Fc/Fc+ couple, which provides a consistent reference across different solvent systems and experimental setups.[5][6]
-
Infrared (IR) Spectroscopy: The Tolman Electronic Parameter (TEP)
For organometallic complexes containing carbonyl (CO) ligands, IR spectroscopy provides a sensitive probe of ligand electronic effects through the Tolman Electronic Parameter (TEP). The TEP is the A1 C-O vibrational frequency (ν(CO)) of a [LNi(CO)3] complex, where L is the ligand of interest.[7]
The Causality Behind the Experiment:
The C-O stretching frequency is directly related to the extent of π-backbonding from the metal to the CO ligands. Stronger σ-donating or weaker π-accepting ligands (L) increase the electron density on the metal, leading to greater π-backbonding to the CO ligands. This increased electron density in the π* orbitals of CO weakens the C-O bond, resulting in a lower ν(CO). Conversely, electron-withdrawing ligands decrease backbonding, strengthening the C-O bond and increasing ν(CO).[7]
Comparative Data: Tolman Electronic Parameters for Common Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm-1) | Electronic Character |
| P(t-Bu)3 | 2056.1 | Strongest Donor |
| PCy3 | 2056.4 | Strong Donor |
| PPh3 | 2068.9 | Intermediate |
| P(OPh)3 | 2085.3 | Weak Donor, Strong π-Acceptor |
| PF3 | 2110.9 | Strongest π-Acceptor |
Table 2: A selection of Tolman Electronic Parameters for common phosphine ligands, demonstrating the range of electronic effects.
Experimental Protocol: Determination of the Tolman Electronic Parameter
-
Synthesis of the [LNi(CO)3] Complex:
-
These complexes are typically synthesized by reacting tetracarbonylnickel(0), Ni(CO)4, with the ligand L. Caution: Ni(CO)4 is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
-
Sample Preparation for IR Spectroscopy:
-
Dissolve the purified [LNi(CO)3] complex in a suitable solvent that is transparent in the CO stretching region (e.g., dichloromethane or hexane).
-
Prepare the sample in an IR-transparent cell (e.g., NaCl or KBr plates for solution cells).
-
-
Data Acquisition:
-
Record the IR spectrum of the sample, ensuring sufficient resolution to accurately determine the peak maximum of the A1 symmetric CO stretching band.
-
Record a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the A1 symmetric CO stretching frequency. This is typically the most intense band in the CO stretching region for C3v symmetric complexes.
-
The value of this frequency in cm-1 is the Tolman Electronic Parameter for the ligand L.
-
UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the energies of these transitions, particularly d-d transitions and metal-to-ligand charge transfer (MLCT) bands, are sensitive to the electronic environment of the metal center.[7][8][9]
The Causality Behind the Experiment:
-
d-d Transitions: The energy of d-d transitions is influenced by the ligand field splitting energy (Δ). Stronger field ligands (strong σ-donors and weak π-donors) cause a larger Δ, shifting d-d transitions to higher energy (shorter wavelength).
-
MLCT Transitions: These involve the excitation of an electron from a metal-based orbital to a ligand-based orbital. Electron-donating ligands increase the energy of the metal d-orbitals, leading to a lower energy (longer wavelength) MLCT transition. Conversely, electron-withdrawing groups on the ligand lower the energy of the ligand's π* orbitals, also resulting in a lower energy MLCT transition.
Comparative Data: Effect of Substituents on the MLCT Band of Terpyridine-Metal Complexes
A study on terpyridine-metal complexes with different substituents provides a clear example of how ligand electronics affect UV-Vis spectra.[10]
| Complex | Substituent on Terpyridine | Metal | λmax (MLCT) in nm |
| C3 | 4'-(4-aminophenyl) | Fe(II) | ~595 |
| C12 | 4'-(4-bromophenyl) | Fe(II) | ~587 |
| C27 | 4'-(4-nitrophenyl) | Fe(II) | ~565 |
| C2 | 4'-(4-aminophenyl) | Co(II) | ~540 |
| C11 | 4'-(4-bromophenyl) | Co(II) | ~530 |
| C26 | 4'-(4-nitrophenyl) | Co(II) | ~520 |
Table 3: Selected UV-Vis absorption maxima for the metal-to-ligand charge transfer (MLCT) bands of Fe(II) and Co(II) terpyridine complexes with electron-donating (-NH2), neutral (-Br), and electron-withdrawing (-NO2) substituents.[10] The data shows a blue-shift (to shorter wavelengths) as the substituent becomes more electron-withdrawing.
Experimental Protocol: UV-Vis Spectroscopy of a Metal Complex
-
Sample Preparation:
-
Prepare a dilute solution of the metal complex in a UV-Vis transparent solvent (e.g., acetonitrile, water, ethanol). The concentration should be adjusted to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Blank Measurement:
-
Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any scattering.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the different electronic transitions (e.g., d-d, MLCT).
-
Compare the λmax values for a series of complexes with systematically varied ligands to assess the impact of ligand electronics.
-
Case Studies: Ligand Electronics in Action
Catalysis: Tuning Reactivity
The electronic properties of ligands are critical in catalysis for optimizing the activity and selectivity of a metal catalyst.[1] For example, in a copper-photocatalyzed aza-Henry reaction, systematically tuning the electronic properties of a xantphos ligand through the introduction of electron-donating or -withdrawing substituents was shown to directly impact the photocatalytic activity and even the preferred reaction mechanism.[11]
Medicinal Inorganic Chemistry: Designing Better Drugs
In the development of metal-based drugs, ligand design is crucial for tuning the reactivity and biological activity of the complex.[12][13][14] For instance, the anticancer activity of some metal complexes can be enhanced by modifying the ligands to alter the redox potential of the metal center, potentially making them more effective at inducing oxidative stress in cancer cells.[15][16][17][18]
Conclusion: A Unified Approach
Evaluating the influence of ligand electronics on metal complex properties is not a task for a single technique. By integrating insights from cyclic voltammetry, infrared spectroscopy, and UV-Visible spectroscopy, and by grounding these experimental observations in a solid understanding of the underlying principles of coordination chemistry, researchers can develop a comprehensive picture of the electronic structure-property relationships. This knowledge is the cornerstone of rational design, enabling the development of more efficient catalysts, more effective therapeutics, and novel materials with tailored functionalities.
References
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Al-bayati, R. H., & Jaber, A. S. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42965-42978. [Link]
-
Al-Obaidi, A. H. M., & Al-Janabi, A. S. H. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Journal of Physics: Conference Series, 1234, 012054. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. [Image]. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). UV-Vis spectroscopy - Metal Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
-
ResearchGate. (2024, September 4). Cyclic voltammetry troubleshooting? Retrieved from [Link]
-
Chiang, L., Jones, M. R., Ferreira, C. L., & Storr, T. (2012). Multifunctional ligands in medicinal inorganic chemistry--current trends and future directions. Current topics in medicinal chemistry, 12(3), 122–144. [Link]
-
Mondal, S., Ghosh, I., & Company, A. (2020). Ligand electronic fine-tuning and its repercussion on the photocatalytic activity and mechanistic pathways of the copper-photocatalysed aza-Henry reaction. Catalysis Science & Technology, 10(20), 6893-6903. [Link]
- Izutsu, K. (2002). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.
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Al-Omair, M. A., Ali, A., & Afzal, M. (2021). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific reports, 11(1), 1-17. [Link]
-
Zimmer & Peacock AS. (2025, June 28). Trouble shooting cyclic voltammetry. Retrieved from [Link]
- Computational Investigation of Ligand Effects on Organometallic Catalytic Activity. (2026, January 13).
-
ResearchGate. (n.d.). Electrochemistry in Nonaqueous Solutions, Second Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Design in Medicinal Inorganic Chemistry. Retrieved from [Link]
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A Guide to the Cross-Validation of Experimental and Computational Results for N2S2 Complexes
In the landscape of modern coordination chemistry and drug development, the robust characterization of novel metal complexes is paramount. Among these, N2S2 complexes—coordination compounds featuring a tetradentate ligand with two nitrogen and two sulfur donor atoms—have garnered significant attention due to their versatile coordination chemistry and potential applications in bioinorganic chemistry and catalysis.[1] The accurate determination of their three-dimensional structure and electronic properties is crucial for understanding their reactivity and function. This guide provides a comprehensive overview of the cross-validation of experimental and computational methodologies for the study of N2S2 complexes, intended for researchers, scientists, and professionals in drug development.
The Imperative of Cross-Validation
Relying solely on a single analytical technique can lead to an incomplete or even misleading understanding of a complex's properties. Experimental methods provide a tangible snapshot of a molecule's behavior under specific conditions, while computational approaches offer a theoretical framework to rationalize and predict these observations.[2][3] The true power lies in their synergy. By cross-validating experimental data with computational models, we create a self-validating system that enhances the reliability and predictive power of our findings. This integrated approach is essential for building robust structure-activity relationships, a cornerstone of modern drug design.
Experimental Characterization of N2S2 Complexes
The experimentalist's toolkit for characterizing N2S2 complexes is diverse, with each technique providing a unique piece of the structural and electronic puzzle.
Single-Crystal X-ray Diffraction: The Gold Standard for Structure
Single-crystal X-ray diffraction (XRD) remains the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides invaluable data on bond lengths, bond angles, and coordination geometry, which serve as the ultimate benchmark for computational models.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The initial and often most challenging step is to grow single crystals of the N2S2 complex suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Spectroscopic Techniques: Probing Electronic Structure and Bonding
While XRD provides a static picture, spectroscopic methods offer insights into the electronic structure and bonding within the complex.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions within the molecule, providing information about the d-d transitions of the metal center and charge-transfer bands.[8] These experimental spectra can be compared with theoretical spectra generated by Time-Dependent Density Functional Theory (TD-DFT).[9][10]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to the bonding environment within the complex. Characteristic stretching frequencies, such as those for M-N and M-S bonds, can be identified and compared with computationally predicted vibrational modes.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the connectivity and environment of atoms.[1][11][12] Chemical shifts and coupling constants are sensitive to the electronic structure and can be correlated with calculated NMR parameters.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR is a powerful tool for probing the electronic environment of the unpaired electron(s), providing information about the g-tensor and hyperfine coupling constants.[11][13]
Computational Modeling of N2S2 Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying transition metal complexes.[10][14][15] DFT allows for the prediction of molecular geometries, electronic structures, and spectroscopic properties with a favorable balance of accuracy and computational cost.[16][17]
Density Functional Theory (DFT): A Powerful Predictive Tool
DFT calculations can be used to:
-
Optimize Molecular Geometries: Predict the lowest energy structure of an N2S2 complex, including bond lengths and angles, which can be directly compared with XRD data.[7][18]
-
Calculate Spectroscopic Properties: Predict IR, Raman, UV-Vis, and NMR spectra for comparison with experimental data.[9][19]
-
Analyze Electronic Structure: Provide insights into the nature of the metal-ligand bonding through analysis of molecular orbitals and charge distribution.
Computational Protocol: DFT Geometry Optimization and Frequency Calculation
-
Building the Initial Structure: An initial 3D structure of the N2S2 complex is built using a molecular modeling program.
-
Choosing the Functional and Basis Set: An appropriate DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) for main group elements, LANL2DZ for the metal) are selected. The choice of functional is critical and should be benchmarked against experimental data where possible.[18]
-
Geometry Optimization: The energy of the structure is minimized with respect to the atomic coordinates to find the equilibrium geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum.
Cross-Validation in Practice: A Synergistic Workflow
The true scientific value is realized when experimental and computational data are integrated in a cohesive workflow.
Caption: A workflow diagram illustrating the cross-validation of experimental and computational data for N2S2 complexes.
Case Study: Comparing Experimental and Calculated Structural Parameters
Consider a hypothetical N2S2-nickel(II) complex. After successful synthesis and crystallization, single-crystal XRD analysis is performed. Concurrently, a DFT geometry optimization is carried out. The resulting structural parameters are then compared.
| Parameter | Experimental (XRD) | Computational (DFT) | % Difference |
| Ni-S1 Bond Length (Å) | 2.215 | 2.230 | 0.68% |
| Ni-S2 Bond Length (Å) | 2.218 | 2.235 | 0.77% |
| Ni-N1 Bond Length (Å) | 2.050 | 2.065 | 0.73% |
| Ni-N2 Bond Length (Å) | 2.055 | 2.070 | 0.73% |
| S1-Ni-S2 Bond Angle (°) | 88.5 | 88.2 | -0.34% |
| N1-Ni-N2 Bond Angle (°) | 90.1 | 90.5 | 0.44% |
A small percentage difference between the experimental and calculated values instills confidence in both the accuracy of the crystal structure and the appropriateness of the chosen computational model.[6] Discrepancies can often be rationalized by considering factors such as crystal packing effects in the solid state, which are not typically accounted for in gas-phase DFT calculations.[7]
Bridging the Gap: From Data to Insight
The process of cross-validation is not merely about achieving numerical agreement. It is about building a deeper, more nuanced understanding of the system under study. When experimental and computational results align, it reinforces the validity of the proposed structure and electronic configuration. When they diverge, it presents an opportunity to refine both the experimental interpretation and the computational model, leading to new insights and avenues of investigation.
For professionals in drug development, this robust, validated understanding of a metal complex's structure and properties is invaluable. It provides a solid foundation for designing new complexes with tailored reactivity and for interpreting their biological activity.
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A Single Carbon Atom Controls Geometry and Reactivity of CoII(N2S2) Complexes - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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- Correlation and unification of computational and experimental findings. (n.d.). MoDRN.
- Electronic Effects of (N2S2)M(NO) Complexes (M = Fe, Co) as Metallodithiolate Ligands. (n.d.).
- Linder, K. E., et al. (1995). Dicarboxylate diamide dimercaptide (N2S2) technetium-99m complexes: synthesis and biological evaluation as potential renal radiopharmaceuticals. Journal of Medicinal Chemistry, 38(11), 1887-1897.
- Site Specific Redox Properties in Ligand Differentiated Di- Nickel Complexes Inspired by the Acetyl CoA Synthase Active Site. (2024). Dalton Transactions.
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- Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study. (2022). Frontiers in Chemistry, 10, 1028957.
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (2020).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Senior Application Scientist's Note: The proper disposal of any chemical is as crucial as its synthesis and application. This guide provides a detailed protocol for the safe handling and disposal of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane, a compound combining the chemical characteristics of a pyridine heterocycle and a dithioether backbone. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the known hazards of its constituent functional groups to ensure a robust and safe disposal pathway. It is imperative, however, to always consult the supplier-specific SDS and your institution's Environmental Health and Safety (EHS) department for definitive guidance that aligns with local regulations.
Hazard Profile Analysis: A Synthesis of Pyridine and Thioether Risks
To establish a safe disposal procedure, we must first understand the probable hazards of this compound. This analysis is derived from the well-documented risks associated with pyridine and organosulfur compounds.
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity. They are often harmful if swallowed, inhaled, or absorbed through the skin. Pyridine itself is a flammable liquid with a pungent, unpleasant odor and is considered possibly carcinogenic to humans (Group 2B by IARC).[1] Its presence suggests that this compound should be handled as a toxic substance.
-
Dithiaoctane (Thioether) Moiety: Thioethers and thiols can be malodorous and are known skin and eye irritants.[2] More critically, analogous sulfur-containing compounds, such as 3,6-Dioxa-1,8-octanedithiol, are classified as very toxic to aquatic life with long-lasting effects.[3][4] This strongly indicates a significant ecotoxicity risk for this compound.
Inferred Hazard Summary: Based on its structure, this compound should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin and Eye Irritant
-
High Aquatic Toxicity
This profile mandates that the compound and its containers be disposed of as hazardous waste, strictly prohibiting disposal down the drain or in general refuse.
| Parameter | Inferred Property/Hazard | Rationale based on Structural Analogs |
| Physical State | Solid (White to light yellow powder/crystal)[5] | Supplier Information[5] |
| Toxicity | Likely harmful or toxic if swallowed, inhaled, or absorbed. | Pyridine derivatives are generally toxic.[1] Analogs like 3,6-Dioxa-1,8-octanedithiol are toxic if swallowed and harmful if inhaled.[4] |
| Irritation | Potential skin and eye irritant. | Common characteristic of pyridine and sulfur-containing organic compounds.[4][6] |
| Environmental Hazard | Very likely toxic to aquatic life with long-lasting effects. | Dithiol and dithioether compounds often exhibit high aquatic toxicity.[3][4] |
| Disposal Route | Segregated Hazardous Chemical Waste Stream. | Based on high potential for toxicity and ecotoxicity. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of pure this compound and materials contaminated with it. The causality behind each step is explained to ensure both safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Rationale: The primary safety pillar is minimizing exposure. The inferred toxicity and irritant nature of the compound demand stringent protective measures.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact. Ensure gloves are compatible with the solvents used for decontamination.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Step 2: Waste Segregation and Collection
Rationale: Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure the waste is routed to the correct disposal facility.
-
Solid Waste: Collect surplus or expired this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., HDPE or glass) with a secure screw cap.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a separate, sealed plastic bag or container labeled as hazardous waste.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound", CAS number "64691-70-9", and an estimate of the quantity. List all known hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: Decontamination of Glassware and Surfaces
Rationale: The thioether linkages can be malodorous and persistent. An oxidative decontamination step is recommended to break down the compound before standard cleaning procedures. This neutralizes its reactivity and odor.
-
Initial Rinse: In a fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent must be collected as hazardous waste.
-
Oxidative Treatment: Prepare a 10-15% solution of household bleach (sodium hypochlorite) in a designated container within the fume hood. Carefully add the rinse solvent to this solution with stirring, or soak the glassware in the bleach solution. This process helps to oxidize the sulfur atoms, breaking down the compound.[2] Allow to sit for at least one hour (or as determined by your institution's SOPs).
-
Final Cleaning: After the oxidative treatment and disposal of the bleach solution as hazardous waste, the glassware can be cleaned using standard laboratory detergents.
Step 4: Final Disposal Pathway
Rationale: The combined hazards of toxicity and environmental persistence make incineration the most effective and environmentally responsible disposal method for this class of compound.
-
Incineration: The designated final disposal route for this compound is high-temperature incineration by a licensed hazardous waste disposal company.[7] Incineration at high temperatures (typically 820°C - 1600°C) ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides, which are then treated by the facility's scrubbers.[8]
-
NEVER pour this chemical or its solutions down the drain. Its high aquatic toxicity can cause significant damage to aquatic ecosystems.[3][4]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
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ResearchGate. Selective synthesis of dibenzyl thioether under solvent free condition using hydrogen sulfide.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
